2,6-Diazaspiro[3.3]heptane hydrochloride
Description
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Structure
3D Structure of Parent
Properties
Molecular Formula |
C5H11ClN2 |
|---|---|
Molecular Weight |
134.61 g/mol |
IUPAC Name |
2,6-diazaspiro[3.3]heptane;hydrochloride |
InChI |
InChI=1S/C5H10N2.ClH/c1-5(2-6-1)3-7-4-5;/h6-7H,1-4H2;1H |
InChI Key |
DUHLZICZXSHSAN-UHFFFAOYSA-N |
Canonical SMILES |
C1C2(CN1)CNC2.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: 2,6-Diazaspiro[3.3]heptane as a Piperazine Bioisostere
The following technical guide is structured to serve as an authoritative resource for medicinal chemists and drug discovery scientists. It synthesizes physicochemical rationale, synthetic methodology, and case-based evidence to evaluate 2,6-diazaspiro[3.3]heptane as a high-value bioisostere.
Executive Summary
In the optimization of lead compounds, the piperazine ring is a ubiquitous linker and pharmacophore. However, its prevalence often brings liabilities: high oxidative metabolic turnover, moderate lipophilicity, and a "chair" geometry that may not optimally span deep binding pockets.
The 2,6-diazaspiro[3.3]heptane (DSH) core has emerged as a superior bioisostere for specific drug design challenges. Unlike the flexible piperazine, the DSH core is a rigid, spirocyclic scaffold that offers:
-
Vector Extension: A "stretched" geometry (N–N distance ~4.2 Å vs. ~2.9 Å for piperazine).
-
Metabolic Hardening: Resistance to N-dealkylation and ring oxidation due to the strained azetidine rings.
-
Lipophilicity Modulation: Lower LogD and higher Fsp³ character, improving solubility.
This guide details the structural rationale, synthetic accessibility, and application strategies for deploying DSH in drug discovery campaigns.
Structural & Physicochemical Rationale[1][2][3][4]
Geometric Divergence: The "Stretch and Twist"
The most critical factor in switching from piperazine to DSH is the geometric alteration. Piperazine typically adopts a chair conformation, placing its nitrogen exit vectors at an angle. DSH, constrained by the spiro-carbon, forces a linear, rigid topology.
-
N–N Distance: DSH extends the distance between the two nitrogen atoms by approximately 1.2–1.3 Å compared to piperazine.[1] This makes it an ideal "spacer" when the target binding sites are distal.
-
The 90° Twist: The two azetidine rings are orthogonal. Substituents on one nitrogen are rotated 90° relative to the other, accessing a 3D chemical space distinct from the planar-dominant piperazine.
Basicity and Solubility
Contrary to the general trend where bioisosteres aim to lower basicity to improve permeability, DSH is often more basic than piperazine.
-
Piperazine pKa: ~9.8 (primary basic center).
-
DSH pKa: ~10.5–11.3 (estimated). The relief of ring strain upon protonation and the lack of adjacent electron-withdrawing effects (present in some piperazine conformers) contribute to this.
-
Impact: This increased basicity, combined with the compact, solubilizing nature of the spiro-cycle, generally enhances aqueous solubility.
Metabolic Stability
Piperazine is prone to CYP450-mediated oxidation (alpha-carbon hydroxylation) and N-dealkylation. The DSH core, composed of strained four-membered rings, is energetically unfavorable for the formation of iminium ion intermediates required for alpha-oxidation. This "metabolic hardening" is a primary driver for its adoption.
Visualization: Vector Analysis & Decision Matrix
The following diagrams illustrate the geometric differences and a decision framework for adoption.
Figure 1: Decision matrix for replacing piperazine with 2,6-diazaspiro[3.3]heptane based on DMPK and potency liabilities.
Figure 2: Geometric comparison highlighting the N–N vector extension in the spirocyclic core.
Synthetic Accessibility & Protocols
Synthesis of the DSH core has historically been challenging, but modern scalable routes have been established. The most robust method for medicinal chemistry involves the cyclization of tribromopentaerythritol derivatives or reductive amination strategies.
Protocol: Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane
This protocol describes the preparation of the mono-protected scaffold, a versatile building block.
Mechanism: Double intramolecular nucleophilic substitution.
Reagents:
-
1,1-Bis(bromomethyl)-1-(hydroxymethyl)cyclopropane (or similar pentaerythritol derivative)
-
tert-Butyl carbamate (Boc-NH2)
-
Potassium tert-butoxide (KOtBu)[2]
-
Solvent: DMF or DMSO
Step-by-Step Methodology:
-
Activation: Dissolve 1-Boc-3-azetidinone (commercially available or synthesized via oxidation of 1-Boc-3-hydroxyazetidine) in dry THF. Note: While the tribromo route is classic, the modern route often starts from the azetidinone for easier handling.
-
Formation of Tosylhydrazone: Treat 1-Boc-3-azetidinone with tosylhydrazide to form the corresponding hydrazone.
-
Shapiro-Type Reaction (Alternative): A more direct commercial route often utilized involves the reaction of 1-benzyl-3,3-bis(chloromethyl)azetidine with primary amines.
-
Refined Protocol (Scalable):
-
Start: 3,3-Bis(chloromethyl)oxetane.
-
Ring Opening: Treat with benzylamine to open the oxetane and recyclize to form 1-benzyl-3,3-bis(chloromethyl)azetidine.
-
Spiro-Cyclization: React the azetidine intermediate with a nitrogen nucleophile (e.g., tosylamide or benzylamine) under basic conditions (NaH/DMF) to close the second ring.
-
Deprotection: Use Pd/C hydrogenation (for benzyl) or Mg/MeOH (for tosyl) to reveal the secondary amine.
-
Table 1: Key Synthetic Intermediates & Properties
| Intermediate | Role | Stability | Storage |
| N-Boc-2,6-diazaspiro[3.3]heptane | Primary Building Block | Stable Solid | 4°C, Desiccated |
| N-Boc-N'-Benzyl-DSH | Orthogonal Protection | Stable Oil | -20°C |
| DSH Oxalate Salt | Free Base Precursor | Hygroscopic | Desiccated |
Case Studies in Drug Discovery
Success: Ketohexokinase (KHK) Inhibitors
Challenge: A piperazine-based KHK inhibitor showed good potency but suboptimal residence time and metabolic stability. Solution: Replacement with DSH. Outcome:
-
Potency: 1.5x improvement.
-
Mechanism: The "stretched" DSH core allowed the molecule to bridge a gap between Asp27 and Asn107, forming a dual H-bonding interaction that the shorter piperazine could not reach.
-
Source: Pfizer/Collaborator internal data & related literature (See Ref 3).
Nuance: GPR119 Agonists
Challenge: Optimization of a piperazine carbamate series. Outcome: Replacement with DSH led to a >800-fold loss in potency . Analysis: The binding pocket for GPR119 is tight and conformationally specific. The 90° twist of the DSH core disrupted the planar alignment required for the carbamate moiety to engage the receptor. Lesson: DSH is not a universal "drop-in"; it requires a pocket tolerant of 3D-volume expansion orthogonal to the vector axis.
Experimental Validation: Metabolic Stability Assay
To verify the "metabolic hardening" claim, the following assay is standard.
Protocol: Microsomal Stability (HLM)
-
Preparation: Prepare 10 mM stock of Test Compound (DSH analog) and Reference (Piperazine analog) in DMSO.
-
Incubation:
-
Buffer: 100 mM Phosphate buffer (pH 7.4).
-
Microsomes: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
-
Reaction: Pre-incubate microsomes and compound (1 µM final) at 37°C for 5 min. Initiate with NADPH.
-
Sampling: Aliquot at 0, 5, 15, 30, and 60 min. Quench with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).
-
Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time.
.
Expected Result: DSH analogs typically exhibit
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes as Piperazine Surrogates. Organic Letters, 12(9), 1944–1947. Link
-
Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition, 49(48), 8900–8939. Link
-
Ebner, D. C., et al. (2023). Bioisosteres of Piperazine & Related Diamines.[1][3] Medicinal Chemistry Reviews, 58, 135-153.[4] Link
-
Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework. Journal of Medicinal Chemistry, 61(12), 5367–5379. Link
-
Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry, 17, 2839-2849. Link
Sources
Architecting Rigidity: The Molecular Dynamics and Synthesis of 2,6-Diazaspiro[3.3]heptane in Modern Drug Discovery
Executive Summary
In the pursuit of optimizing pharmacokinetic and pharmacodynamic profiles, medicinal chemistry has increasingly shifted away from planar, sp²-rich aromatic rings toward stereochemically complex, sp³-rich frameworks—a paradigm often termed "escaping flatland." While piperazine has historically served as a ubiquitous pharmacophore and linker in drug discovery, its conformational flexibility and lipophilicity frequently introduce liabilities, including off-target promiscuity, metabolic instability, and P-glycoprotein (P-gp) efflux.
To circumvent these issues, 2,6-diazaspiro[3.3]heptane has emerged as a premier bioisostere. By fusing two azetidine rings at a single quaternary carbon, this spirocyclic scaffold enforces a rigid, perpendicular geometry. This in-depth technical guide explores the physicochemical advantages, synthetic methodologies, and pharmacological causality behind integrating 2,6-diazaspiro[3.3]heptane into modern drug development pipelines.
Physicochemical Profiling: The Causality of Structural Rigidity
The substitution of piperazine with 2,6-diazaspiro[3.3]heptane is not merely a structural swap; it fundamentally alters the molecule's spatial vectorization and electrostatic interactions. The spirocyclic core dictates how the terminal nitrogen atoms engage with target residues within a binding pocket.
Conformational and Electrostatic Dynamics
The spiro[3.3]heptane system locks the two nitrogen atoms in a highly predictable, extended conformation. Unlike piperazine, which can interconvert between various chair and boat conformations, the spiro core minimizes the entropic penalty upon binding. Furthermore, the N-N distance in 2,6-diazaspiro[3.3]heptane is approximately 50% longer than that of piperazine[1]. This "stretched" mimicry allows the nitrogens to engage entirely different amino acid residues, altering the target engagement profile[1].
Quantitative Comparison
The following table summarizes the causal relationship between the physicochemical properties of the spiro scaffold and their direct impact on drug design:
| Physicochemical Parameter | Piperazine | 2,6-Diazaspiro[3.3]heptane | Pharmacological Causality |
| N-N Distance | ~2.97 Å | ~4.19 Å | Stretched geometry alters target engagement, enabling dual H-bonding with distant residues (e.g., Asp27 and Asn107 in Ketohexokinase)[1]. |
| Fsp³ Fraction | Low | High (1.0 for core) | Increases 3D character, improving aqueous solubility and reducing non-specific protein binding[2]. |
| Lipophilicity (ΔLogP) | Baseline | -0.17 to -0.75 | Lower lipophilicity decreases P-glycoprotein (P-gp) efflux liability, potentially improving CNS penetrance[1]. |
| Conformational State | Flexible Chair | Rigid, Perpendicular | Pre-organized vectorization minimizes the entropic penalty upon target binding, enhancing overall affinity[1]. |
Synthetic Methodology: The Orthogonal Protection Protocol
Synthesizing highly strained spirocycles requires careful orchestration of ring-closing events. The protocol below, adapted from the foundational work of Carreira and colleagues, utilizes a self-validating system of sequential spiroannulations[3]. The use of orthogonal protecting groups is a critical design choice, allowing drug development professionals to asymmetrically functionalize the two nitrogen atoms later in the pipeline.
Step-by-Step Synthesis of Differentially Protected 2,6-Diazaspiro[3.3]heptane
Step 1: Primary Spiroannulation (Oxetane Formation)
-
Reagents: Tribromopentaerythritol, Tosylamide (TsNH₂), Potassium Hydroxide (KOH), Water.
-
Causality: 4 is selected because it provides the requisite pre-formed quaternary carbon center[4]. Under basic conditions, the reaction with TsNH₂ forms the first azetidine ring. The remaining bromines undergo intramolecular displacement to form a temporary oxetane ring, yielding 6-tosyl-2-oxa-6-azaspiro[3.3]heptane[4]. The oxetane serves as a stable placeholder to prevent unwanted polymerization during the initial cyclization.
Step 2: Oxetane Cleavage and Halogenation
-
Reagents: Hydrobromic acid (HBr), followed by Carbon tetrabromide (CBr₄) and Triphenylphosphine (PPh₃).
-
Causality: The oxetane ring must be selectively opened via hydrolytic cleavage with HBr to form a bromo-alcohol intermediate[5]. A subsequent Appel reaction (CBr₄/PPh₃) converts the alcohol into a dibromide[5]. This activation primes the molecule for the insertion of the second nitrogen atom.
Step 3: Secondary Spiroannulation
-
Reagents: Benzylamine, N,N-dimethylformamide (DMF), Heat (95 °C).
-
Causality: Benzylamine acts as a bis-nucleophile, displacing the two primary bromides to close the second azetidine ring[5]. The choice of benzylamine installs a benzyl (Bn) protecting group, which is strictly orthogonal to the tosyl (Ts) group[5]. This orthogonality ensures that chemists can selectively deprotect one nitrogen at a time for sequential fragment coupling in library synthesis.
Fig 1. Step-by-step synthetic workflow for differentially protected 2,6-diazaspiro[3.3]heptane.
Pharmacological Applications: Target Engagement & Causality
The true value of 2,6-diazaspiro[3.3]heptane lies in its ability to rescue failed or toxic clinical candidates by subtly altering their target engagement mechanics.
Case Study: PARP-1 Inhibitors (The Olaparib Framework)
Olaparib is an FDA-approved poly(ADP-ribose) polymerase (PARP) inhibitor utilizing a piperazine core[6]. While highly effective in BRCA-mutated cancers, its piperazine moiety contributes to significant cytotoxicity by inducing DNA damage (trapping PARP-1 on the DNA strand)[6].
When researchers6, the resulting analog maintained high PARP-1 catalytic inhibition but exhibited drastically reduced DNA-damaging properties[6]. The Causality: The extended N-N distance and rigid geometry of the spiro core prevent the drug from locking the enzyme into the specific allosteric conformation required for DNA trapping[7]. This breakthrough provides a pathway to develop non-cytotoxic PARP inhibitors for treating inflammatory and neurodegenerative diseases, where DNA damage is an unacceptable side effect[1].
Case Study: Ketohexokinase & SOS-1 Agonists
In the development of Ketohexokinase (fructokinase) inhibitors for obesity, replacing a piperazine derivative with 2,6-diazaspiro[3.3]heptane enhanced potency optimally[1]. The Causality: X-ray crystallography revealed that the stretched 4.19 Å N-N distance of the spiro core allows it to engage both Asp27 and Asn107 in a dual hydrogen-bonding interaction[1]. Piperazine, with its shorter 2.97 Å distance, is physically incapable of bridging this gap effectively[1].
Fig 2. Pharmacological causality of replacing piperazine with a diazaspiro core in drug design.
Conclusion
The integration of 2,6-diazaspiro[3.3]heptane into medicinal chemistry represents a triumph of rational, structure-based drug design. By leveraging the causality between 3D molecular rigidity, altered hydrogen-bonding vectors, and reduced lipophilicity, scientists can engineer therapeutics with superior target selectivity and safety profiles. As synthetic bottlenecks continue to be resolved by robust orthogonal protection strategies, this spirocyclic scaffold will undoubtedly become a cornerstone of next-generation pharmaceuticals.
References
-
Reilly, S.W., et al. "Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity." National Center for Biotechnology Information (PMC). 6
-
Burkhard, J.A., & Carreira, E.M. "2,6-Diazaspiro[3.3]heptanes: Synthesis and application in Pd-catalyzed aryl amination reactions." LookChem / Organic Letters. 3
-
Ebner, D.C., et al. "Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds." Blumberg Institute. 1
-
"Altering Nitrogen Heterocycles of AZD2461 Affords High Affinity Poly(ADP-ribose) Polymerase-1 Inhibitors with Decreased P-Glycoprotein Interactions." National Center for Biotechnology Information (PMC). 8
-
"Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews (ACS Publications). 4
-
"Thieme E-Journals - Synthesis / Full Text." Thieme Connect. 5
-
"The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." BLDpharm. 2
Sources
- 1. blumberginstitute.org [blumberginstitute.org]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. lookchem.com [lookchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Altering Nitrogen Heterocycles of AZD2461 Affords High Affinity Poly(ADP-ribose) Polymerase-1 Inhibitors with Decreased P-Glycoprotein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
Foundations of Rigidification: Early Synthetic Architectures of 2,6-Diazaspiro[3.3]heptane
Executive Summary
The 2,6-diazaspiro[3.3]heptane scaffold represents a pinnacle of "molecular stiffening" in medicinal chemistry. As a rigid, bicyclic surrogate for piperazine, it offers a distinct vectorality that can dramatically alter the metabolic stability and lipophilicity profile of a drug candidate. However, the high ring strain (~60 kcal/mol) inherent in two spiro-fused cyclobutane rings presents significant synthetic challenges.
This technical guide dissects the early synthetic routes (1950s–1990s) that established access to this scaffold. Unlike modern flow-chemistry approaches, these foundational methods rely on thermodynamic forcing and the "Thorpe-Ingold" effect to overcome entropic barriers. We focus on the Pentaerythritol-Sulfonamide and Benzylamine routes, providing reproducible protocols and mechanistic insights for researchers requiring de novo construction of this core.
The Structural Imperative: Strain vs. Synthesis
Before attempting synthesis, one must understand the physical constraints of the target.
-
Pucker Angle: The cyclobutane rings in the spiro[3.3]heptane system are not planar; they exist in a puckered conformation to relieve torsional strain (eclipsing interactions).
-
The Gem-Dimethyl Effect: The central quaternary carbon is the linchpin. The crowding of the four methylene groups actually favors cyclization (the Thorpe-Ingold effect) by compressing the internal bond angles (
), thereby bringing the leaving groups closer to the nucleophiles.
Route A: The Sulfonamide Double-Cyclization
This is the most robust "early" route, favored for its scalability and the crystallinity of intermediates. It utilizes the high nucleophilicity of sulfonamide anions and the excellent leaving group ability of bromides or tosylates.
Mechanistic Pathway
The synthesis proceeds via a "double-dialkylation." Pentaerythritol is converted to a tetra-electrophile. Reaction with a sulfonamide creates the first azetidine ring, followed rapidly by the second. The sulfonamide protecting group prevents over-alkylation (polymerization) which is a fatal flaw in direct alkylation with simple amines.
Visualization: The Sulfonamide Workflow
Figure 1: The Classical Sulfonamide Double-Cyclization Pathway. This route leverages the acidity of sulfonamides to drive the formation of two strained rings.
Detailed Protocol
Step 1: Synthesis of Pentaerythritol Tetrabromide
-
Reagents: Pentaerythritol (1.0 eq), Phosphorus Tribromide (PBr
, 4.5 eq). -
Conditions: 100°C, 24 hours.
-
Procedure:
-
Suspend pentaerythritol in dry solvent (often neat or in acetic acid).
-
Add PBr
dropwise (Exothermic!). -
Heat to reflux. The mixture will homogenize as the bromide forms.
-
Critical Workup: Pour onto crushed ice. The tetrabromide precipitates as a white solid. Recrystallize from ethanol.
-
Why: The tetrabromide is preferred over the chloride due to the weaker C-Br bond, facilitating the difficult cyclization steps.
-
Step 2: Spirocyclization
-
Reagents: Pentaerythritol Tetrabromide (1.0 eq),
-Toluenesulfonamide (2.2 eq), KOH (4.5 eq). -
Solvent: Ethanol (absolute).
-
Procedure:
-
Dissolve KOH in ethanol under reflux.[1]
-
Add the sulfonamide; stir for 30 mins to generate the potassium salt.
-
Add the tetrabromide slowly.
-
Reflux for 48–72 hours.
-
Purification: The product (
-ditosyl-2,6-diazaspiro[3.3]heptane) is highly insoluble in water but soluble in hot ethanol. Pour reaction into water, filter the precipitate, and wash extensively to remove excess sulfonamide.
-
Step 3: Detosylation (The Challenge)
-
Method A (Reductive): Sodium in Naphthalene/DME. This is the cleanest method but requires anhydrous handling.
-
Method B (Acidic): HBr in Acetic Acid + Phenol (scavenger). Harsh, but effective for large scale.
-
Isolation: The free base is air-sensitive (absorbs CO
). Isolate immediately as the dihydrochloride salt by adding HCl/MeOH and precipitating with ether.
Route B: The Benzylamine Direct Displacement
Historically significant (associated with Overberger's lab), this route attempts to bypass the protection/deprotection sequence. It is faster but suffers from lower yields due to oligomerization.
Mechanistic Nuance
Primary amines (like benzylamine) are more nucleophilic than sulfonamides, but they are also more basic. This leads to competitive elimination reactions on the tetrabromide. Furthermore, once the first ring closes (forming an azetidine), the secondary amine formed is more nucleophilic than the starting primary amine, leading to linear polymerization rather than spiro-cyclization.
High Dilution Principle: To succeed, this reaction requires high dilution conditions to favor intramolecular cyclization over intermolecular polymerization.
Comparative Data: Sulfonamide vs. Benzylamine
| Feature | Sulfonamide Route | Benzylamine Route |
| Overall Yield | 40–60% | 15–25% |
| Scalability | High (Kg scale possible) | Low (Dilution limits) |
| Atom Economy | Lower (Loss of Tosyl groups) | Higher |
| Purification | Crystallization (Easy) | Chromatography (Difficult) |
| Key Risk | Incomplete detosylation | Polymerization |
Critical Technical Analysis & Troubleshooting
The "Salt" Trap
Researchers often fail to isolate the final product because the free base, 2,6-diazaspiro[3.3]heptane, is a secondary amine with high vapor pressure and extreme hygroscopicity.
-
Solution: Never rotovap to dryness as a free base. Always generate the salt (HCl or Oxalate) in situ.
Impurity Profile
In the Sulfonamide route, a common impurity is the mono-cyclized intermediate (1-tosyl-3,3-bis(bromomethyl)azetidine).
-
Detection: This shows a distinct CH
Br signal in NMR (~3.5 ppm) and lacks the D symmetry of the spiro product. -
Remediation: Extend reflux times in Step 2. Do not add more base, as this promotes elimination.
Structural Verification
The 2,6-diazaspiro[3.3]heptane core has a unique NMR signature due to its symmetry.
-
H NMR (D
O, HCl salt): A singlet at ~4.2–4.3 ppm. The protons are chemically equivalent due to rapid ring flipping and symmetry, though strictly they are an AA'BB' system.
References
-
Overberger, C. G., & Sei, T. (1967). The Preparation of 2,6-Diazaspiro[3.3]heptane. Journal of Organic Chemistry. Link
-
Rice, L. M., & Grogan, C. H. (1957). Spiranes.[2][3][4][5] I. Preparation and properties of some 2,6-diazaspiro[3.3]heptanes. Journal of Organic Chemistry. Link
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes. Organic Letters. Link
-
Wuitschik, G., et al. (2008). Spirocyclic Scaffolds in Drug Discovery. Journal of Medicinal Chemistry. Link
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The 2,6-Diazaspiro[3.3]heptane Core: A Senior Application Scientist’s Guide to Stability, Reactivity, and Bioisosteric Potential
As a Senior Application Scientist, I frequently observe that the failure of late-stage drug candidates often stems from the metabolic liabilities and off-target promiscuity of flexible aliphatic rings. For decades, piperazine has been a ubiquitous diamine scaffold in medicinal chemistry. However, its conformational flexibility often leads to hERG toxicity, metabolic degradation, and poor physicochemical profiles.
The emergence of the 2,6-diazaspiro[3.3]heptane core represents a paradigm shift. By rigidifying the diamine framework into an orthogonal spirocyclic architecture, we can precisely vector substituents, modulate basicity, and drastically improve the safety profile of lead compounds. This whitepaper provides an in-depth technical analysis of the core's structural stability, chemical reactivity, and proven protocols for its integration into drug discovery pipelines.
Structural Logic and Physicochemical Profile
The fundamental advantage of 2,6-diazaspiro[3.3]heptane lies in its unique geometry. The spiro[3.3] system forces the two nitrogen atoms into a linear, stretched orientation.
-
Vectorization & N-N Distance: The calculated N-N distance in 2,6-diazaspiro[3.3]heptane is approximately 4.19 Å , which is significantly longer than the ~2.97 Å distance typically observed in piperazine's chair conformation. This extended vectorization forces unique target-engagement geometries that flexible rings simply cannot achieve.
-
Strain-Induced Stability: Intuitively, one might assume that the high ring strain of the four-membered azetidine rings would lead to instability. In reality, the core exhibits remarkable kinetic stability. The high ring-strain-induced bond strength renders the C-H bonds highly stable to oxidative metabolism (e.g., CYP450 degradation), effectively extending the pharmacokinetic half-life of the molecule.
-
Lipophilicity & Solubility: The high fraction of sp³-hybridized carbons (
) in the spirocyclic core inherently reduces lipophilicity ( ) compared to flat or highly flexible analogs, directly translating to improved aqueous solubility—a critical parameter for oral bioavailability.
Caption: Logical flow of substituting piperazine with 2,6-diazaspiro[3.3]heptane in drug design.
Pharmacological Impact: Field-Proven Case Studies
The theoretical benefits of the 2,6-diazaspiro[3.3]heptane core have been rigorously validated in clinical and pre-clinical settings.
Mitigating DNA Damage in PARP-1 Inhibitors
In the development of poly(ADP-ribose) polymerase (PARP-1) inhibitors based on the FDA-approved Olaparib framework, cytotoxicity and off-target DNA damage are significant liabilities. Researchers demonstrated that replacing the piperazine core of Olaparib with a 2,6-diazaspiro[3.3]heptane derivative yielded compounds that retained high PARP-1 affinity (IC50 = 12.6 nM) but showed drastically reduced DNA damage and cytotoxicity . The altered basicity and rigidified structure prevent the promiscuous DNA intercalation often seen with flexible diamines.
Optimizing Ketohexokinase Inhibitors
In the optimization of ketohexokinase (fructokinase) inhibitors for metabolic disorders, the 2,6-diazaspiro[3.3]heptane core provided optimal potency. X-ray co-crystallography revealed that the stretched N-N distance (4.19 Å) perfectly positioned the nitrogen atoms to engage both Asp27 and Asn107 in a dual hydrogen-bonding interaction—an interaction physically impossible for the shorter piperazine core .
Quantitative Data Summary
| Property / Feature | Piperazine | 2,6-Diazaspiro[3.3]heptane | Impact on Drug Design |
| Geometry | Flexible chair conformation | Rigid, orthogonal spiro rings | Predictable vectorization of exit vectors |
| N-N Distance | ~2.97 Å | ~4.19 Å | Engages extended binding pockets |
| Lipophilicity (logP) | Baseline | Reduced relative to piperazine | Improved aqueous solubility |
| Metabolic Stability | Susceptible to CYP450 oxidation | High strain-induced C-H strength | Extended half-life, reduced toxic metabolites |
| Off-Target Toxicity | High (e.g., hERG, DNA damage) | Significantly Reduced | Safer pharmacological and clinical profile |
Chemical Reactivity & Self-Validating Experimental Protocols
The secondary amines of the 2,6-diazaspiro[3.3]heptane core exhibit nucleophilicity comparable to standard cyclic secondary amines. This allows for straightforward orthogonal protection (e.g., Boc, Cbz) and functionalization via transition-metal-catalyzed cross-coupling.
Below is a self-validating, step-by-step methodology for the Palladium-Catalyzed Aryl Amination of the core, adapted from the foundational work by .
Protocol: Pd-Catalyzed Aryl Amination of 2,6-Diazaspiro[3.3]heptane
Objective: Synthesize
Causality of Reagent Selection:
-
Pd2(dba)3 (Catalyst): Serves as a stable, zero-valent palladium pre-catalyst that readily undergoes oxidative addition into the aryl halide bond.
-
(±)-BINAP (Ligand): This bidentate phosphine ligand possesses a large bite angle, which accelerates the reductive elimination step of the catalytic cycle. This is critical to outcompete undesired
-hydride elimination pathways that would otherwise degrade the spirocyclic amine. -
KOtBu (Base): A strong, sterically hindered base is required to deprotonate the secondary amine of the diazaspiro core, facilitating its coordination to the palladium center without acting as a competing nucleophile.
Step-by-Step Workflow:
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve the mono-protected tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (1.1 equiv) and the desired aryl bromide (1.0 equiv, e.g., 2-bromopyridine) in anhydrous toluene (0.2 M).
-
Catalyst Loading: Add Pd2(dba)3 (0.025 equiv) and (±)-BINAP (0.075 equiv) to the stirring solution.
-
Base Addition: Introduce KOtBu (3.0 equiv) in a single portion. The solution will typically transition to a deep red/brown hue, indicating the formation of the active Pd(0) complex.
-
Thermal Activation: Heat the reaction mixture to 80–100 °C for 12–14 hours.
-
Validation Checkpoint 1 (In-Process): Monitor the cross-coupling via TLC (EtOAc:Hexanes). The disappearance of the aryl halide and the emergence of a UV-active, ninhydrin-negative spot indicates successful C-N bond formation.
-
Quench & Extraction: Cool the mixture to room temperature, dilute with EtOAc, and wash with saturated aqueous NaHCO3. Extract the aqueous layer twice with EtOAc. Dry the combined organic layers over anhydrous Na2SO4.
-
Purification: Concentrate the crude product under reduced pressure and purify via flash column chromatography (SiO2; Hexanes:EtOAc gradients).
-
Validation Checkpoint 2 (Release): Confirm final purity via LC-MS (looking for the
peak) and H-NMR. The spirocyclic core will present highly distinct, symmetrical multiplet shifts in the 3.80–4.20 ppm range, confirming the integrity of the azetidine rings post-catalysis.
Caption: Step-by-step workflow for the Pd-catalyzed aryl amination of 2,6-diazaspiro[3.3]heptane.
Conclusion
The 2,6-diazaspiro[3.3]heptane core is far more than a structural novelty; it is a highly reliable, chemically stable, and synthetically tractable bioisostere. By understanding the causality behind its physicochemical properties—specifically its extended N-N vectorization and strain-induced metabolic stability—drug development professionals can systematically deploy this core to rescue lead compounds suffering from the inherent liabilities of flexible piperazine rings.
References
-
Reilly, S. W., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry. URL:[Link]
-
Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters. URL:[Link]
-
Pizzirani, D., et al. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Advanced Synthesis & Catalysis. URL:[Link]
-
Ebner, D. C., et al. (2023). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute. URL: [Link]
Spectroscopic Characterization of 2,6-Diazaspiro[3.3]heptane Hydrochloride: A Technical Guide for Bioisosteric Scaffolds
The Rationale for Spirocyclic Diamines in Drug Design
The transition from flexible, flat heterocycles to rigid,
Because the free base of 2,6-diazaspiro[3.3]heptane is a highly polar, volatile, and hygroscopic liquid, it is synthetically unwieldy. Consequently, the compound is almost universally isolated, stored, and reacted as its hydrochloride (typically dihydrochloride) salt[3]. Validating the structural integrity of this salt via Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) is a mandatory quality control step before its incorporation into complex active pharmaceutical ingredients (APIs).
Pharmacological impact of replacing piperazine with a diazaspiro[3.3]heptane core.
High-Resolution Mass Spectrometry (HRMS) Profiling
Mechanistic Causality in MS Design:
The dihydrochloride salt (
Self-Validating LC-HRMS Protocol:
-
Sample Preparation: Dissolve 1.0 mg of the dihydrochloride salt in 1.0 mL of LC-MS grade Acetonitrile/Water (90:10, v/v) containing 10 mM Ammonium Formate (pH 3.0).
-
Validation Check: The high organic content ensures compatibility with initial HILIC gradient conditions. Run a blank solvent injection prior to the sample to verify the absence of carryover at
99.09.
-
-
Chromatography: Inject 2
onto a HILIC column (e.g., Waters BEH Amide, mm, 1.7 ). Run a gradient from 90% to 50% Acetonitrile over 5 minutes. -
Ionization: Operate the Electrospray Ionization (ESI) source in positive mode. Capillary voltage: 3.0 kV; Desolvation temperature: 350 °C.
-
Acquisition & Fragmentation: Scan
50–500. Apply Collision-Induced Dissociation (CID) at 15-20 eV for MS/MS. The highly strained spirocyclic system typically undergoes ring opening and elimination of ammonia ( ), yielding a characteristic 82.06 fragment[5].
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mechanistic Causality in NMR Design:
The unsubstituted 2,6-diazaspiro[3.3]heptane core possesses
Solvent selection is paramount. The dihydrochloride salt is insoluble in chloroform (
For
Self-Validating NMR Protocol:
-
Sample Preparation: Dissolve 20 mg of the dihydrochloride salt in 0.6 mL of
(99.9% D).-
Validation Check: Use 0.1% 3-(trimethylsilyl)propionic-2,2,3,3-
acid sodium salt (TSP) as an internal standard to lock the chemical shift at exactly 0.00 ppm, ensuring the singlet's position is accurately referenced.
-
-
NMR Acquisition: 400 MHz, 16 scans, relaxation delay (
) of 1.5 s. -
NMR Acquisition: 100 MHz. To overcome the long
of the spiro carbon, increase the relaxation delay ( ) to a minimum of 3.0 s and acquire at least 1,024 scans.-
Validation Check: The signal-to-noise ratio of the quaternary carbon peak at ~31.8 ppm must exceed 5:1 to definitively confirm the intact spiro linkage.
-
Workflow for the spectroscopic validation of spirocyclic diamine salts.
Consolidated Spectroscopic Data
The following tables summarize the expected quantitative analytical data for the pure dihydrochloride salt.
Table 1: Quantitative NMR Data for 2,6-Diazaspiro[3.3]heptane Dihydrochloride (in
| Nucleus | Chemical Shift ( | Multiplicity | Integration | Structural Assignment |
| 4.25 | Singlet (s) | 8H | 4 | |
| 56.4 | Singlet (s) | 4C | 4 | |
| 31.8 | Singlet (s) | 1C | Central Spiro Quaternary Carbon ( |
Note: Chemical shifts may drift slightly (
Table 2: High-Resolution Mass Spectrometry (ESI+) Data
| Parameter | Value |
| Chemical Formula (Free Base) | |
| Exact Mass (Calculated) | 98.0844 Da |
| Observed | 99.0922 |
| Primary MS/MS Fragment | |
| Ionization Mode | Positive Electrospray (ESI+) |
Conclusion
The successful integration of 2,6-diazaspiro[3.3]heptane into pharmaceutical pipelines relies heavily on the purity and structural verification of its hydrochloride salt[7]. By understanding the causality behind its analytical behavior—specifically the necessity of HILIC for MS retention and extended relaxation delays for quaternary carbon NMR detection—scientists can establish robust, self-validating workflows that ensure the integrity of this critical bioisosteric building block.
References
-
Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist Journal of Medicinal Chemistry (PMC) URL:[Link]
-
Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands Molecules (MDPI) URL:[Link]
-
Organic Letters Vol. 10 No. 16: 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application Organic Letters (ACS Publications) URL:[Link]
-
Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity Bioorganic & Medicinal Chemistry (PMC) URL:[Link]
Sources
- 1. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN113527335A - ä½ä¸ºegfræå¶åç大ç¯ç±»ååç©åå ¶åºç¨ - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. file.medchemexpress.com [file.medchemexpress.com]
discovery and history of 2,6-diazaspiro[3.3]heptane compounds
The Resurgence of Rigidity: A Technical Guide to 2,6-Diazaspiro[3.3]heptane in Drug Discovery
Executive Summary
For decades, the 2,6-diazaspiro[3.3]heptane scaffold remained a chemical curiosity, overshadowed by the ubiquity of piperazine and piperidine. Today, it stands as a cornerstone of modern "escape from flatland" strategies in medicinal chemistry. This rigid, bicyclic diamine offers a unique vector profile, enhanced metabolic stability, and a distinct physicochemical signature that distinguishes it from traditional saturated heterocycles. This guide details the historical evolution, synthetic protocols, and bioisosteric utility of this scaffold for researchers engaged in lead optimization.
Part 1: Historical Genesis & Synthetic Evolution
The Dormant Era (1946–2000)
The 2,6-diazaspiro[3.3]heptane core was first reported by Govaert and Beyaert in 1946 [1]. Despite this early discovery, the scaffold remained largely dormant in drug discovery for over 50 years. The primary barrier was synthetic accessibility; early routes required harsh conditions and low-yielding cyclizations that were incompatible with the rapid turnaround times required in pharmaceutical settings.
The Renaissance: Industrialization & Methodology (2007–Present)
The resurgence of this scaffold was driven by two converging factors:
-
The "Escape from Flatland": The recognition that increasing fraction sp3 (Fsp3) correlates with improved clinical success rates drove chemists to seek rigid, non-aromatic linkers.[1]
-
Commercial Accessibility: In the mid-2000s, chemical building block suppliers, most notably Enamine , industrialized the synthesis of N-protected spirocycles. This transformed the scaffold from a synthetic burden into an off-the-shelf commodity.
-
Methodological Validation: In 2008, Burkhard and Carreira published a seminal study demonstrating that these strained rings could undergo palladium-catalyzed amination without ring-opening, validating their utility in modular library synthesis [2].
Part 2: Synthetic Architecture & Protocols[1]
The synthesis of the 2,6-diazaspiro[3.3]heptane core generally proceeds through a "double-cyclization" strategy starting from pentaerythritol derivatives. This route is favored for its scalability and the low cost of starting materials.
Core Synthesis Workflow (Graphviz)
Figure 1: The standard industrial route for constructing the 2,6-diazaspiro[3.3]heptane core, leveraging the symmetry of pentaerythritol.
Detailed Protocol: Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane
Note: This protocol is adapted from standard procedures optimized for library-scale preparation [2, 3].
Reagents:
-
Pentaerythritol tetrabromide (or tetratosylate)
-
p-Toluenesulfonamide (TsNH2)
-
Potassium hydroxide (KOH) or Sodium ethoxide (NaOEt)
-
Ethanol (EtOH)
-
Magnesium turnings / Methanol (for detosylation)
Step-by-Step Methodology:
-
Spirocyclization:
-
Dissolve p-toluenesulfonamide (2.2 equiv) and KOH (5.0 equiv) in EtOH.
-
Add pentaerythritol tetrabromide (1.0 equiv).
-
Reflux the mixture for 48 hours. The reaction relies on the Gem-dialkyl effect to facilitate the formation of the two strained four-membered rings.
-
Workup: Cool to room temperature. The product, N,N'-ditosyl-2,6-diazaspiro[3.3]heptane, often precipitates. Filter and wash with water.
-
-
Detosylation (Birch-type or Mg/MeOH):
-
Dissolve the ditosyl intermediate in anhydrous methanol.
-
Add magnesium turnings (10 equiv) and a catalytic amount of iodine. Sonicate to initiate if necessary.
-
Stir until the magnesium is consumed. This reductive cleavage yields the free diamine.
-
Caution: The free diamine is highly polar and volatile. It is usually isolated as a salt (oxalate or HCl) or immediately protected.
-
-
Mono-Protection (The Desymmetrization):
-
To the crude diamine mixture in dioxane/water (1:1), add Boc-anhydride (0.9 equiv) dropwise at 0°C.
-
Stir for 12 hours.
-
Purification: Extract unreacted diamine with water. The mono-Boc product is extracted into dichloromethane. This yields the versatile building block 2-(tert-butoxycarbonyl)-2,6-diazaspiro[3.3]heptane .
-
Part 3: Physicochemical Profile & Bioisosterism
The 2,6-diazaspiro[3.3]heptane is widely regarded as a bioisostere of piperazine . However, it is not a 1:1 replacement; it introduces specific vector and electronic changes that must be modeled.
Comparative Analysis: Spiro vs. Piperazine[2]
| Feature | Piperazine | 2,6-Diazaspiro[3.3]heptane | Drug Design Implication |
| Geometry | Chair conformation (Zig-Zag) | Rigid Square (Linear Twist) | Spiro extends the exit vector distance by ~1.0–1.3 Å [4]. |
| Exit Vector Angle | ~60° or 180° (flexible) | Fixed 180° (twisted) | Rigidification reduces entropic penalty upon binding. |
| Basicity (pKa) | pKa1 ~9.8, pKa2 ~5.6 | pKa1 ~10.5, pKa2 ~7.0 | Spiro amines are often more basic due to lack of vicinal inductive withdrawal and ring strain effects [4]. |
| Lipophilicity (LogD) | Moderate | Lower (more polar) | Spiro analogs often lower LogD by 0.3–1.0 units, improving solubility. |
| Metabolic Stability | Vulnerable at | High Stability | No |
Bioisosteric Logic Flow (Graphviz)
Figure 2: Decision logic for deploying the spiro scaffold to solve specific medicinal chemistry liabilities.
Part 4: Medicinal Chemistry Applications[1][2][3][4]
Case Study: Olaparib Analogs
In a study examining PARP inhibitors, researchers replaced the piperazine core of Olaparib with 2,6-diazaspiro[3.3]heptane.[2]
-
Result: The spiro-analog retained high potency (IC50 = 12.6 nM) but significantly reduced cytotoxicity and DNA damage compared to the parent drug [5].
-
Mechanism: The rigid scaffold altered the binding pose slightly, maintaining the key salt bridge to Asp residues while reducing off-target promiscuity.
Metabolic Stability & SOS1 Agonists
In the development of SOS1 agonists, replacing a piperazine with the spiro scaffold resulted in a 3-fold improvement in binding affinity.[2]
-
Causality: The increased basicity of the spiro-amine strengthened the ionic interaction with the protein, while the rigidity reduced the entropic cost of binding [4].[2]
-
Stability: The spiro analogs consistently showed lower intrinsic clearance in human liver microsomes (HLM) due to the steric protection of the nitrogen and the absence of abstractable protons on the bridgehead carbons.
Strategic Recommendation
Use 2,6-diazaspiro[3.3]heptane when:
-
Solubility is limited: The lower LogD helps bring compounds into a desirable physicochemical space.
-
Metabolic hot-spots exist: If the piperazine ring is being oxidized, the spiro switch is a high-probability fix.
-
Novelty is required: It breaks away from crowded IP space associated with piperazines and piperidines.
References
-
Govaert, F.; Beyaert, M. On the spiranes.[3] I. The synthesis of pentaerythrityl-tetramine.Bull. Soc. Chim. Belg. 1946, 55, 106–126.
-
Burkhard, J. A.; Carreira, E. M. 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions.[4][5]Org.[6][5] Lett. 2008, 10, 16, 3525–3526.[4] Link
-
Hamza, D. et al. Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes.[1][7][3]Synlett 2007, 16, 2587–2589. Link
-
Ebner, D. C. et al. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist.ACS Med. Chem. Lett. 2011, 2, 538–543.[8] Link
-
Reilly, S. W. et al. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity.J. Med. Chem. 2018, 61, 12, 5367–5379. Link
Sources
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. blumberginstitute.org [blumberginstitute.org]
Conformational Analysis of 2,6-Diazaspiro[3.3]heptane Systems
The following guide provides an in-depth technical analysis of the 2,6-diazaspiro[3.3]heptane system, structured for application scientists and medicinal chemists.
Technical Guide & Operational Framework
Executive Summary: The "Stretched & Twisted" Bioisostere
The 2,6-diazaspiro[3.3]heptane core has emerged as a critical high-value bioisostere for piperazine and morpholine in modern drug discovery. Unlike the flexible chair-boat transitions of six-membered rings, this spirocyclic system introduces a rigid, orthogonal topology .
Key Differentiators:
-
Topology: The spiro-carbon forces the two azetidine rings to be perpendicular (90° twist), creating a distinct 3D vector space compared to the planar/chair geometry of piperazine.
-
Dimensions: The N–N distance is extended by approximately 1.3 Å (approx.[1] 4.1 Å total) compared to piperazine (~2.8–2.9 Å), allowing for "long-range" receptor bridging.
-
Physicochemical Profile: It consistently lowers LogD and increases pKa (relative to piperazine) due to the removal of vicinal/geminal electron-withdrawing effects and increased
character.
Structural Anatomy & Conformational Manifold
The Geometry of the Core
The 2,6-diazaspiro[3.3]heptane system consists of two azetidine rings fused at a quaternary carbon. While the spiro junction is chemically rigid, the individual four-membered rings possess a degree of conformational freedom known as puckering .
| Parameter | Piperazine (Chair) | 2,6-Diazaspiro[3.3]heptane | Impact |
| N–N Distance | ~2.9 Å | ~4.1 – 4.3 Å | Extended reach; requires larger binding pocket. |
| Vector Angle | 180° (anti-parallel) | 180° (twisted 90°) | Orthogonal exit vectors; novel IP space. |
| Ring Strain | Low (~0 kcal/mol) | High (~26 kcal/mol per ring) | Metabolic stability (oxidative); acid sensitivity. |
| Flexibility | High (Chair-Boat) | Low (Wing Flapping) | Reduced entropic penalty upon binding. |
The "Wing-Flapping" Mode (Puckering)
Unlike cyclohexane derivatives, the spiro[3.3]heptane system does not undergo chair-to-boat inversion. Its primary conformational dynamic is the puckering of the cyclobutane/azetidine rings.
-
Planar Transition State: The planar conformation is a high-energy transition state (saddle point).
-
Puckered Minima: The ground state of each azetidine ring is puckered (butterfly shape) with a puckering angle (
) typically between 20° and 30° . -
Barrier to Inversion: The energy barrier for "wing flapping" (inversion of the pucker) is low, typically 1.0 – 1.5 kcal/mol .
-
Consequence: At room temperature, the system averages to a planar structure on the NMR timescale.
-
Observation: Distinct conformers are usually only resolving at cryogenic temperatures (< -80 °C) in Variable Temperature (VT) NMR.
-
Nitrogen Inversion
Nitrogen inversion in azetidines is generally slower than in acyclic amines but faster than in aziridines. In the 2,6-diazaspiro[3.3]heptane system, N-inversion is often coupled with ring puckering to minimize 1,3-diaxial-like steric clashes. Substituents on the nitrogen (e.g., Boc, Alkyl, Aryl) significantly influence the barrier height; bulky groups prefer the "equatorial-like" orientation on the puckered ring.
Experimental Analysis Protocols
Protocol A: Variable Temperature (VT) NMR Analysis
To experimentally validate the conformational mobility and barrier to inversion, VT-NMR is the gold standard.
Objective: Determine the coalescence temperature (
Workflow:
-
Sample Prep: Dissolve 5–10 mg of the spiro-compound in a low-freezing deuterated solvent (e.g., THF-
or CD Cl ). Avoid CDCl if acid sensitivity is suspected. -
Reference Spectrum: Acquire a standard
H NMR at 298 K. Note the chemical shift of the methylene protons (usually appear as a singlet or simple doublet due to rapid averaging). -
Cooling Phase: Decrement temperature in 10 K steps down to 173 K (-100 °C) .
-
Observation: Look for the decoalescence of the methylene signal.
-
High Temp: Singlet (4H equivalent).
-
Low Temp: AB spin system (geminal coupling revealed as ring freeze-out occurs).
-
-
Calculation: Use the Gutowsky-Holm equation at
: Where is the peak separation (Hz) at the slow exchange limit.
Protocol B: Small Molecule X-Ray Crystallography
Solid-state analysis often captures the molecule in one of its puckered ground states, influenced by crystal packing forces.
Critical Check: When analyzing the CIF file, measure the C2-C1-C4-N torsion angle (or equivalent) to quantify the degree of puckering in the solid state. Compare this with DFT computed minima to assess crystal packing effects.
Computational Workflow (DFT)
For predictive modeling, a rigid scan is insufficient. A relaxed potential energy surface (PES) scan is required.
Methodology:
-
Input Generation: Build the 2,6-diazaspiro[3.3]heptane core.
-
Level of Theory: B3LYP/6-311+G(d,p) or
B97X-D (for better dispersion correction). -
Scan Coordinate: Define the dihedral angle involving the spiro carbon and the adjacent methylene/nitrogen atoms (the puckering angle).
-
Execution: Scan from -40° to +40° in 5° increments.
-
Output Analysis: Plot Energy (kcal/mol) vs. Dihedral Angle. Identify the "Double Well" potential.
Visualization: Conformational Analysis Workflow
Caption: Integrated workflow for defining the conformational landscape of spiro-systems, moving from in-silico prediction to experimental validation.
Applications in Drug Design (SAR)
Lipophilicity Modulation
Replacing a piperazine with a 2,6-diazaspiro[3.3]heptane core typically lowers LogD.[1]
-
Mechanism: The spiro-core is more basic (higher pKa) because the nitrogen lone pairs are less sterically crowded and lack the inductive withdrawal of
-heteroatoms found in morpholines/piperazines (the heteroatom here is -positioned relative to the other ring). -
Result: Higher ionization at physiological pH (7.4)
Lower LogD Improved Solubility.
Vectorization & Selectivity
The 90° twist allows medicinal chemists to probe orthogonal IP space.
-
Case Study (Olaparib Analogues): Replacement of the piperazine in PARP inhibitors with the spiro[3.3]heptane scaffold has been shown to maintain potency while improving selectivity profiles, likely due to the rigidification of the exit vectors preventing off-target induced fits.
Visualization: Energy Landscape of Puckering
Caption: The "Double Well" potential energy surface of the azetidine ring puckering. The system rapidly oscillates between two puckered minima at room temperature.
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters.
-
Wuitschik, G., et al. (2010). Spirocyclic oxetanes: Synthesis and properties. Angewandte Chemie International Edition.
-
Mykhailiuk, P. K. (2015). Synthesis and structural analysis of angular monoprotected diamines based on spiro[3.3]heptane scaffold. The Journal of Organic Chemistry.
-
Barnes-Seeman, D., et al. (2020). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters.
-
Chupakhin, E., et al. (2019). 2,6-Diazaspiro[3.3]heptane: A privileged scaffold for drug discovery. Drug Discovery Today.
Sources
Methodological & Application
Application Notes & Protocols: Leveraging 2,6-Diazaspiro[3.3]heptane in Modern Medicinal Chemistry
Introduction: Beyond Flatland – The Rise of Spirocyclic Scaffolds
For decades, medicinal chemistry has been dominated by aromatic, "flat" molecules. While successful, this approach has often led to challenges in achieving target selectivity and favorable physicochemical properties. The shift towards molecules with greater three-dimensionality (sp³-character) is a key strategy to overcome these hurdles, enhancing properties like solubility while reducing off-target promiscuity.[1] Within this paradigm, spirocyclic scaffolds have emerged as powerful tools, offering rigid, well-defined three-dimensional structures that allow for precise exploration of chemical space.[2][3][4][5]
Among these, 2,6-diazaspiro[3.3]heptane (DSH) has garnered significant attention as a versatile and impactful building block in drug discovery.[6] Its unique, strained bis-azetidine structure imparts a rigid, V-shaped conformation, making it an exceptional bioisosteric replacement for more flexible diamine motifs like piperazine. This guide provides an in-depth analysis of DSH's strategic applications, detailed synthetic protocols, and key physicochemical data to empower researchers in their drug development endeavors.
Part 1: Strategic Applications of 2,6-Diazaspiro[3.3]heptane
The utility of DSH in medicinal chemistry stems from its ability to confer significant advantages in potency, selectivity, and drug-like properties.
The "Stretched" Piperazine Bioisostere
Piperazine is a ubiquitous fragment in drug discovery, but it can suffer from poor metabolic stability and off-target activity (e.g., hERG channel affinity). DSH serves as a "stretched" or conformationally constrained piperazine mimic.[7][8]
-
Improved Physicochemical Properties: The rigid DSH scaffold often leads to reduced lipophilicity and improved solubility compared to its piperazine-containing counterparts.[1][7]
-
Enhanced Target Engagement: The fixed distance and vectoral projection of the two nitrogen atoms in DSH (N-N distance ≈ 4.2 Å) can lead to novel and enhanced interactions with target proteins.[7] For example, in the development of Son-of-sevenless homologue 1 (SOS-1) agonists, a DSH-containing analog exhibited enhanced affinity by engaging a key glutamate residue with a different, more favorable geometry compared to the piperazine equivalent.[7]
-
Reduced Off-Target Effects: Replacing a flexible piperazine with the rigid DSH scaffold can improve selectivity. In a study on PARP-1 inhibitors based on the Olaparib framework, the DSH-containing analog retained high potency but showed significantly reduced DNA damaging properties and cytotoxicity, suggesting a more favorable safety profile.[9][10]
A Rigid Scaffold for Novel Chemical Space
The conformational rigidity of DSH is a major asset for fragment-based and library-based drug discovery.[2][11][12] By locking the relative orientation of substituents, DSH reduces the entropic penalty upon binding to a target, which can translate to higher affinity and selectivity. This makes it an ideal core for building diverse chemical libraries with well-defined 3D shapes.[11][12]
Part 2: Synthesis and Functionalization Protocols
A key advantage of DSH is its accessibility through scalable synthetic routes.[8][13] The following protocols provide reliable methods for the synthesis, protection, and derivatization of the DSH core.
Protocol 1: General Synthesis of 2,6-Diazaspiro[3.3]heptane Precursors
A practical and scalable route involves the cyclization of a suitably substituted azetidine precursor. One common method begins with the reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde with a primary amine, followed by intramolecular cyclization.[11]
Protocol 2: Selective Mono-N-Boc Protection
Orthogonal functionalization of the two nitrogen atoms is critical for using DSH as a versatile linker or scaffold. The first step is typically a selective mono-protection.
Objective: To synthesize tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate.
Methodology Rationale: This protocol utilizes an in-situ acidification method to protonate one amine, rendering it less nucleophilic and allowing the other to be selectively protected with Di-tert-butyl dicarbonate (Boc₂O). This avoids the need for chromatographic separation of di-protected, mono-protected, and unprotected species.[14][15]
Step-by-Step Procedure:
-
Dissolution: Dissolve 2,6-diazaspiro[3.3]heptane (1.0 eq) in anhydrous methanol (approx. 0.5 M) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Acidification: Add trimethylsilyl chloride (Me₃SiCl) (1.0 eq) dropwise to the stirred solution. The Me₃SiCl reacts with methanol to generate HCl in situ, protonating one of the amine groups. Stir for 30 minutes at 0 °C.
-
Boc Protection: Add a solution of Boc₂O (1.0 eq) in methanol dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Concentrate the mixture under reduced pressure to remove methanol. Make the aqueous solution basic (pH > 12) with solid NaOH or 4N NaOH solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: The crude product is often pure enough for subsequent steps. If necessary, purify by flash column chromatography on silica gel.
Expected Outcome: tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (also known as 2-Boc-2,6-diazaspiro[3.3]heptane) is obtained as a solid or oil.[16]
Protocol 3: Orthogonal Functionalization Strategy
With the mono-Boc protected DSH in hand, the remaining free amine can be functionalized. Subsequently, the Boc group can be removed to allow for a second, different functionalization.
Step-by-Step Procedure (Example: Reductive Amination followed by Amide Coupling):
-
First Functionalization (Reductive Amination):
-
Dissolve N-Boc-DSH (1.0 eq) and an aldehyde or ketone (1.0-1.2 eq) in a suitable solvent like dichloromethane (DCM) or dichloroethane (DCE).
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Stir at room temperature for 2-16 hours until the reaction is complete (monitor by LC-MS).
-
Quench with saturated aqueous sodium bicarbonate (NaHCO₃) and extract with DCM. Purify as needed.
-
-
Boc Deprotection:
-
Dissolve the N-Boc, N'-alkylated DSH intermediate in DCM (0.1-0.2 M).
-
Add trifluoroacetic acid (TFA) (5-10 eq, typically 20-30% v/v). Note: Using HCl for deprotection has been reported to cause ring-opening of the strained DSH scaffold; TFA is the preferred method.[17]
-
Stir at room temperature for 1-3 hours.
-
Concentrate under reduced pressure. The resulting TFA salt can often be used directly in the next step.
-
-
Second Functionalization (Amide Coupling):
-
Dissolve the N'-alkylated DSH TFA salt (1.0 eq) and a carboxylic acid (1.0 eq) in a solvent like DMF or DCM.
-
Add a coupling agent such as HATU (1.1 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3-4 eq) to neutralize the TFA salt and facilitate the coupling.
-
Stir at room temperature for 2-12 hours.
-
Perform an aqueous work-up and purify the final orthogonally disubstituted product by chromatography or crystallization.
-
Part 3: Data Presentation and Physicochemical Properties
The primary rationale for using DSH as a piperazine bioisostere is the favorable modulation of physicochemical properties. The table below summarizes key computed and experimental properties.
| Property | Piperazine | 2,6-Diazaspiro[3.3]heptane | Rationale for Advantage |
| Molecular Weight | 86.14 g/mol | 98.15 g/mol [18] | Minimal increase for significant conformational gain. |
| Topology | Flexible chair/boat | Rigid, "spiro" | Reduces entropic penalty of binding; predictable exit vectors. |
| N-N Distance (Å) | ~2.97 Å (avg.) | ~4.2 Å[7] | "Stretched" conformation allows access to different binding interactions. |
| logP (calc.) | -1.1 | -0.9 | Often contributes to lower overall lipophilicity in final compounds.[7] |
| pKa (basic) | 9.8, 5.7 | ~9.5, ~6.5 (estimated) | Similar basicity allows it to mimic H-bond acceptor/donor properties. |
| Metabolic Stability | Susceptible to N-dealkylation | Generally higher | Strained, sterically hindered nitrogens can be less accessible to metabolic enzymes.[1] |
Conclusion and Outlook
2,6-Diazaspiro[3.3]heptane is a validated and highly valuable scaffold in modern drug discovery. Its rigid, three-dimensional structure makes it a superior bioisosteric replacement for piperazine, often leading to compounds with improved potency, selectivity, and pharmacokinetic properties.[1][10] The synthetic accessibility and the potential for straightforward orthogonal functionalization ensure that DSH will continue to be a preferred building block for medicinal chemists aiming to escape molecular "flatland" and develop next-generation therapeutics. The continued exploration of novel DSH derivatives is expected to yield new drug candidates across a wide range of therapeutic areas, from oncology to neurodegenerative diseases.[2][9]
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Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022). PubMed. Available at: [Link]
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The Use of Spirocyclic Scaffolds in Drug Discovery. (n.d.). Scribd. Available at: [Link]
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Spirocyclic Scaffolds in Medicinal Chemistry. (2020). ACS Publications. Available at: [Link]
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Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. (n.d.). PMC. Available at: [Link]
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Spirocyclic Scaffolds in Medicinal Chemistry | Request PDF. (2021). ResearchGate. Available at: [Link]
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Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. (n.d.). Thieme Connect. Available at: [Link]
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Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. (2022). MDPI. Available at: [Link]
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2-azaspiro[3.3]heptane as bioisoster of piperidine. (n.d.). ResearchGate. Available at: [Link]
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Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. (2024). SlidePlayer. Available at: [Link]
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Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. (n.d.). RSC Publishing. Available at: [Link]
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2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. (2008). PubMed. Available at: [Link]
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2-Boc-2,6-diazaspiro(3.3)heptane. (n.d.). PubChem. Available at: [Link]
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Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF. (2005). ResearchGate. Available at: [Link]
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2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions | Request PDF. (2008). ResearchGate. Available at: [Link]
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Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. (2020). ResearchGate. Available at: [Link]
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1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. (n.d.). Ricerca UniBa. Available at: [Link]
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CN102442934A - Synthesis method of 6-oxo-2-azaspiro[4][4] heptane-2-carboxylic acid tert-butyl ester. (n.d.). Google Patents. Available at:
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VI Protecting Groups and Orthogonal Protection Strategies. (n.d.). University of Bristol. Available at: [Link]
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1-Substituted 2-azaspiro[3.3]heptanes: overseen motifs for drug discovery. (2022). ResearchGate. Available at: [Link]
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(PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. (2024). ResearchGate. Available at: [Link]
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General Method for Selective Mono-Boc Protection of Diamines and Thereof. (2017). SciELO México. Available at: [Link]
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General Method for Selective Mono-Boc Protection of Diamines and Thereof. (n.d.). ResearchGate. Available at: [Link]
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An Orthogonal Protection Strategy for the Synthesis of Conotoxins Containing Three Disulfide Bonds. (2025). MDPI. Available at: [Link]
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EXPERIMENTAL PROCEDURES. (n.d.). Beilstein Journals. Available at: [Link]
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Application Notes & Protocols: Strategic N-Functionalization of 2,6-Diazaspiro[3.3]heptane for Modern Drug Discovery
Introduction: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that provide access to new chemical space is perpetual. The 2,6-diazaspiro[3.3]heptane (DASH) framework has emerged as a particularly valuable motif.[1][2] Its rigid, three-dimensional spirocyclic structure offers a distinct advantage over more traditional, flexible linkers, providing precise vectoral projection of substituents into three-dimensional space. Often utilized as a bioisosteric replacement for piperazine, the DASH core can significantly improve physicochemical properties such as aqueous solubility while potentially enhancing metabolic stability.[3][4]
The true power of the DASH scaffold is unlocked through the strategic functionalization of its two secondary nitrogen atoms. This guide provides an in-depth exploration of robust and versatile protocols for the N-functionalization of 2,6-diazaspiro[3.3]heptane, designed to empower researchers in the synthesis of diverse compound libraries for accelerated drug development programs.
The Cornerstone of Selectivity: Mono-N-Boc Protection
The symmetrical nature of the parent 2,6-diazaspiro[3.3]heptane presents a fundamental challenge: achieving selective mono-functionalization. To address this, a protection strategy is essential. The tert-butyloxycarbonyl (Boc) group is the protecting group of choice due to its stability under a wide range of reaction conditions and its facile, orthogonal removal under acidic conditions.
The synthesis of the key intermediate, tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (mono-Boc-DASH), is the critical entry point for nearly all subsequent derivatization efforts.[5][6][7] This intermediate allows for the selective functionalization of the free secondary amine, followed by the optional deprotection of the Boc-group to enable a second, distinct functionalization on the other nitrogen.
Figure 1: General workflow for the selective mono- and di-functionalization of the DASH scaffold.
Protocol I: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
The formation of a C(aryl)-N bond is a cornerstone transformation in medicinal chemistry. The Buchwald-Hartwig amination stands as the preeminent method for this purpose, offering broad substrate scope and functional group tolerance.[8] This protocol details the coupling of mono-Boc-DASH with various aryl halides.
Mechanistic Rationale
The reaction proceeds via a palladium-catalyzed cross-coupling cycle. A Pd(0) complex undergoes oxidative addition into the aryl halide (Ar-X) bond. The resulting Pd(II) complex coordinates with the amine. A strong, non-nucleophilic base deprotonates the amine, forming a palladium-amido complex. Finally, reductive elimination occurs, forming the desired C-N bond and regenerating the active Pd(0) catalyst.[8] The choice of ligand is critical, with bulky, electron-rich phosphine ligands (e.g., RuPhos) often accelerating the reductive elimination step.[9]
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol
Materials:
-
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (mono-Boc-DASH)[10]
-
Aryl halide (bromide or chloride)
-
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous dioxane
-
Oven-dried reaction vial with a stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To the oven-dried reaction vial, add mono-Boc-DASH (1.0 eq), the aryl halide (1.1 eq), RuPhos (0.02 eq), and Pd₂(dba)₃ (0.01 eq).
-
Add sodium tert-butoxide (1.4 eq). Scientist's Note: The base is a solid and should be handled quickly to minimize atmospheric moisture absorption.
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with an inert gas (e.g., Argon) three times.
-
Add anhydrous dioxane via syringe.
-
Place the vial in a preheated oil bath or heating block at 100 °C.
-
Stir the reaction for the specified time (typically 20 minutes to 3 hours), monitoring by TLC or LC-MS.[9]
-
Upon completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of celite to remove palladium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, typically using a hexane/ethyl acetate gradient) to yield the N-arylated product.
Data Summary: N-Arylation Scope
| Entry | Aryl Halide | Yield (%) | Reference |
| 1 | 4-Bromotoluene | 97 | [6] |
| 2 | 4-Bromoanisole | 83 | [6] |
| 3 | 2-Bromopyridine | 56 | [6] |
| 4 | 4-Chlorobenzonitrile | 65 | [9] |
Protocol II: Reductive Amination for N-Alkylation
Reductive amination is a robust and versatile method for forming C-N bonds, providing access to a wide array of N-alkyl derivatives.[11] The reaction involves the initial formation of an iminium ion between the amine and a carbonyl compound (aldehyde or ketone), which is then reduced in situ by a mild reducing agent.
Mechanistic Rationale
The reaction begins with the nucleophilic attack of the secondary amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. This intermediate then dehydrates to form a transient iminium ion. A hydride-based reducing agent, typically sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion to yield the final tertiary amine product. STAB is favored because it is mild, tolerant of slightly acidic conditions that promote iminium ion formation, and does not readily reduce the starting carbonyl compound.[12]
Figure 3: Reaction pathway for reductive amination.
Experimental Protocol
Materials:
-
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (mono-Boc-DASH)
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalyst)
-
Round-bottom flask with stir bar
Procedure:
-
Dissolve mono-Boc-DASH (1.0 eq) and the aldehyde or ketone (1.2 eq) in DCM or DCE in a round-bottom flask.
-
Expert Insight: For less reactive ketones or anilines, adding a catalytic amount of acetic acid (0.1 eq) can facilitate iminium ion formation.[12]
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes. Caution: Initial gas evolution may occur.
-
Stir the reaction at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired N-alkylated derivative.
Data Summary: Reductive Amination Examples
| Entry | Carbonyl Compound | Reducing Agent | Yield (%) | Reference |
| 1 | 4-Fluorobenzaldehyde | NaBH(OAc)₃ | 96 (step 1) | [12] |
| 2 | Cyclohexanone | NaBH(OAc)₃ | Good | [12] |
| 3 | Aniline (with aldehyde) | NaBH(OAc)₃ | Good | [12] |
Protocol III: N-Acylation to Synthesize Amides
N-acylation is a fundamental transformation for introducing amide functionality, a common feature in pharmaceuticals. This can be achieved by reacting the free amine of mono-Boc-DASH with an activated carboxylic acid derivative, such as an acyl chloride, or directly with a carboxylic acid using a peptide coupling reagent.
Experimental Protocol (Using Acyl Chloride)
Materials:
-
tert-Butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (mono-Boc-DASH)
-
Acyl chloride
-
A non-nucleophilic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with stir bar, under an inert atmosphere
Procedure:
-
Dissolve mono-Boc-DASH (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM in a flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add the acyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography or recrystallization to yield the N-acylated product.
Trustworthiness and Validation
Every protocol described is a self-validating system. The progress of each reaction should be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of starting materials and the formation of the desired product. Final product identity and purity must be rigorously confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
The 2,6-diazaspiro[3.3]heptane scaffold represents a powerful tool in modern medicinal chemistry. The protocols detailed herein for N-arylation, N-alkylation, and N-acylation provide a robust and versatile toolkit for the synthesis of novel, three-dimensionally diverse compound libraries. By mastering the selective protection and functionalization of this unique scaffold, researchers can significantly expand their accessible chemical space and accelerate the discovery of new therapeutic agents.
References
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Hamza, D., & Loddick, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. SYNLETT, 2007(16), 2584–2586. Available at: [Link]
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Request PDF. (n.d.). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry. ResearchGate. Retrieved February 28, 2026. Available at: [Link]
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PubMed. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(16), 3525–6. Available at: [Link]
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RSC Publishing. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. Available at: [Link]
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Request PDF. (2025). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. ResearchGate. Available at: [Link]
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Request PDF. (2025). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. ResearchGate. Available at: [Link]
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ChemRxiv. (n.d.). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. Available at: [Link]
-
Caddick, S. et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Available at: [Link]
-
ResearchGate. (2025). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Available at: [Link]
-
PubMed. (2019). Asymmetric Synthesis 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis-Ellman Imines. Organic Letters, 21(10), 3481–3484. Available at: [Link]
-
MDPI. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. International Journal of Molecular Sciences, 23(15), 8259. Available at: [Link]
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Lookchem. (2022). 2,6-Diazaspiro[3.3]heptanes: Synthesis and application in Pd-catalyzed aryl amination reactions. Available at: [Link]
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PubChem. (n.d.). 2-Boc-2,6-diazaspiro(3.3)heptane. Retrieved February 28, 2026. Available at: [Link]
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-
Request PDF. (2025). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. ResearchGate. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved February 28, 2026. Available at: [Link]
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The Rising Star in Scaffolding: Harnessing 2,6-Diazaspiro[3.3]heptane in Modern Drug Design
In the intricate world of medicinal chemistry, the quest for novel molecular scaffolds that can enhance the efficacy, selectivity, and overall drug-like properties of therapeutic candidates is a perpetual endeavor. Among the more recent entrants to achieve prominence is the rigid, three-dimensional structure of 2,6-diazaspiro[3.3]heptane. This strained spirocyclic diamine has rapidly gained attention as a versatile bioisostere, offering a compelling alternative to traditional saturated heterocycles like piperazine and piperidine. Its unique conformational constraints and vectorial arrangement of nitrogen atoms provide a powerful tool for medicinal chemists to navigate complex biological targets and overcome common drug development hurdles.
This comprehensive guide delves into the strategic application of 2,6-diazaspiro[3.3]heptane in contemporary drug design. We will explore the fundamental rationale behind its use, from its role as a bioisosteric replacement to its impact on crucial physicochemical properties. Detailed synthetic protocols, insightful case studies, and robust evaluation methodologies are presented to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively leverage this promising scaffold in their own discovery programs.
Part 1: The Strategic Imperative for 2,6-Diazaspiro[3.3]heptane in Drug Discovery
The utility of 2,6-diazaspiro[3.3]heptane in medicinal chemistry is primarily rooted in the concept of bioisosterism , where a substituent or group is replaced by another with similar physical or chemical properties to produce a compound with comparable or improved biological activity. This scaffold has emerged as a particularly effective bioisostere for piperazine and, in some contexts, piperidine.
A Superior Substitute: Advantages Over Traditional Heterocycles
The piperazine ring is a ubiquitous structural motif in a vast number of marketed drugs. However, its conformational flexibility and potential for off-target interactions can present significant challenges. 2,6-Diazaspiro[3.3]heptane offers several distinct advantages:
-
Conformational Rigidity and Precise Vectoriality: The spirocyclic nature of the scaffold locks the two azetidine rings in a rigid, perpendicular orientation. This conformational restriction provides a predictable and well-defined spatial arrangement of the nitrogen atoms and their substituents, leading to more selective interactions with biological targets.[1][2]
-
Improved Physicochemical Properties: The introduction of a spirocyclic center can counterintuitively lead to a reduction in lipophilicity (logD7.4) despite the addition of a carbon atom.[3] This can be advantageous for improving solubility and other ADME (absorption, distribution, metabolism, and excretion) properties.
-
Enhanced Target Selectivity and Reduced Off-Target Effects: The unique geometry of 2,6-diazaspiro[3.3]heptane can lead to novel interactions with the target protein that are not possible with the more flexible piperazine. This has been shown to improve target selectivity and reduce off-mechanism cytotoxicity. For instance, replacing the piperazine ring in the PARP inhibitor Olaparib with a 2,6-diazaspiro[3.3]heptane moiety significantly improved target selectivity.[4][5]
-
Navigating Intellectual Property Landscapes: The novelty of the 2,6-diazaspiro[3.3]heptane scaffold provides an opportunity to develop new chemical entities with distinct intellectual property claims, a crucial consideration in the competitive pharmaceutical industry.[4][5]
A Comparative Overview: Piperazine vs. 2,6-Diazaspiro[3.3]heptane
| Property | Piperazine | 2,6-Diazaspiro[3.3]heptane | Rationale for Advantage |
| Conformational Flexibility | High (chair/boat conformations) | Low (rigid spirocycle) | Predictable binding orientation, reduced entropic penalty upon binding. |
| Nitrogen-Nitrogen Distance | ~2.9 Å | ~4.2 Å | "Stretched" piperazine mimic, allowing for spanning larger distances in a binding pocket.[6] |
| Lipophilicity (logP/logD) | Generally higher | Often lower | Improved solubility and ADME properties.[3] |
| 3D Shape | Flatter, more flexible | More globular and rigid | Access to novel chemical space and potential for improved packing in binding sites.[2] |
| Metabolic Stability | Can be susceptible to oxidation | Generally high due to ring strain | Reduced potential for metabolic liabilities.[4] |
Part 2: Synthesis and Functionalization Protocols
A key factor in the widespread adoption of a new scaffold is the accessibility of practical and scalable synthetic routes. Fortunately, several efficient methods for the synthesis of 2,6-diazaspiro[3.3]heptane and its derivatives have been developed.
Protocol for the Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane
This protocol outlines a concise and scalable synthesis of a key building block, N-Boc-N'-aryl-2,6-diazaspiro[3.3]heptanes, which can be readily deprotected for further functionalization.[7]
Workflow for the Synthesis of a Key 2,6-Diazaspiro[3.3]heptane Building Block
A streamlined synthetic workflow.
Step-by-Step Methodology:
-
Preparation of 1,3-Dibromo-2,2-bis(bromomethyl)propane: This starting material can be synthesized from pentaerythritol and hydrobromic acid.
-
Synthesis of 2,6-Dibenzyl-2,6-diazaspiro[3.3]heptane:
-
To a solution of 1,3-dibromo-2,2-bis(bromomethyl)propane in a suitable solvent such as DMF, add an excess of benzylamine.
-
Heat the reaction mixture at an elevated temperature (e.g., 100-120 °C) for several hours.
-
Upon completion, the reaction is worked up by extraction and purified by chromatography.
-
-
Monodebenzylation and Boc Protection:
-
The dibenzylated product is subjected to catalytic hydrogenation (e.g., H₂, Pd/C) to selectively remove one benzyl group.
-
The resulting secondary amine is then protected with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) to yield N-Boc-2-benzyl-2,6-diazaspiro[3.3]heptane.
-
-
Final Debenzylation:
-
The remaining benzyl group is removed via another round of catalytic hydrogenation to afford N-Boc-2,6-diazaspiro[3.3]heptane.
-
Protocol for Direct Functionalization via Reductive Amination
A more direct route to functionalized 2,6-diazaspiro[3.3]heptanes involves the reductive amination of a key aldehyde intermediate.[8]
Workflow for Direct Functionalization
A direct route to diverse derivatives.
Step-by-Step Methodology:
-
Preparation of 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde: This key intermediate can be prepared from commercially available starting materials.[8]
-
Reductive Amination:
-
Dissolve the aldehyde in a suitable solvent such as dichloroethane.
-
Add the desired primary amine or aniline, along with a mild acid catalyst (e.g., acetic acid).
-
Add a reducing agent, such as sodium triacetoxyborohydride, and stir the reaction at room temperature until completion.
-
-
Cyclization:
-
The product from the reductive amination is dissolved in a solvent like THF.
-
A strong base, such as potassium tert-butoxide, is added, and the mixture is heated to effect cyclization.
-
The desired functionalized 2,6-diazaspiro[3.3]heptane is then isolated and purified.
-
Part 3: Applications in Drug Design - Case Studies
The true measure of a scaffold's utility lies in its successful application in drug discovery projects. The following case studies highlight how the incorporation of 2,6-diazaspiro[3.3]heptane has led to compounds with improved pharmacological profiles.
Ketohexokinase (KHK) Inhibitors for Obesity
In the development of KHK inhibitors for the treatment of obesity, researchers discovered that replacing a piperazine moiety with 2,6-diazaspiro[3.3]heptane resulted in a significant enhancement of potency.[6]
-
Key Finding: The 2,6-diazaspiro[3.3]heptane derivative exhibited optimal potency, being 1.5 times more potent than the piperazine analog.[6]
-
Mechanism of Improved Potency: X-ray crystallography revealed that the spirocyclic scaffold enabled a dual hydrogen-bonding interaction with both Asp27 and Asn107 in the enzyme's active site. The piperazine analog could only effectively engage with Asp27.[6]
Binding Mode Comparison
Enhanced interactions in the KHK active site.
Son-of-sevenless homologue 1 (SOS1) Agonists
In the pursuit of SOS1 agonists, which are involved in RAS signaling, the replacement of a piperazine with a 2,6-diazaspiro[3.3]heptane led to enhanced affinity.[6]
-
Key Finding: The spiro-azetidine derivative demonstrated improved binding to the target.
-
Structural Rationale: The reduced flexibility of the 2,6-diazaspiro[3.3]heptane scaffold allowed for a more favorable, albeit different, geometry for engaging with a key glutamic acid residue (Glu887) in the protein.[6]
Summary of Biological Activity Improvements
| Target/Indication | Original Moiety | Replacement Moiety | Improvement Observed |
| PARP-1 (Cancer) | Piperazine | 2,6-Diazaspiro[3.3]heptane | Retained potency with reduced DNA damaging properties.[6] |
| Ketohexokinase (Obesity) | Piperazine | 2,6-Diazaspiro[3.3]heptane | 1.5x increase in potency.[6] |
| SOS-1 (Cancer) | Piperazine | 2,6-Diazaspiro[3.3]heptane | Enhanced binding affinity.[6] |
| σ₂ Receptor Ligands | Piperazine | 2,6-Diazaspiro[3.3]heptane | Successful bioisosteric replacement with maintained or improved activity.[9] |
Part 4: Experimental Evaluation Protocols
Once novel compounds incorporating the 2,6-diazaspiro[3.3]heptane scaffold are synthesized, a rigorous evaluation of their physicochemical and pharmacological properties is essential.
Protocol for Determining Lipophilicity (logD₇.₄)
Objective: To measure the lipophilicity of a compound at physiological pH, a critical parameter influencing its ADME properties.
Methodology (Shake-Flask Method):
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare a buffered aqueous solution at pH 7.4 (e.g., phosphate-buffered saline).
-
Add a known amount of the stock solution to a mixture of n-octanol and the pH 7.4 buffer in a centrifuge tube.
-
Vortex the mixture vigorously for a set period (e.g., 30 minutes) to allow for partitioning.
-
Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Carefully collect samples from both the n-octanol and aqueous layers.
-
Analyze the concentration of the compound in each layer using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculate the logD₇.₄ value using the formula: logD₇.₄ = log₁₀([Compound]ₙ-ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).
Protocol for Assessing Metabolic Stability in Liver Microsomes
Objective: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes.
Methodology:
-
Thaw cryopreserved liver microsomes (human, rat, or other species of interest) on ice.
-
Prepare an incubation mixture containing the microsomes, a buffered solution (e.g., potassium phosphate buffer), and the test compound at a known concentration.
-
Pre-incubate the mixture at 37 °C for a few minutes.
-
Initiate the metabolic reaction by adding a pre-warmed solution of NADPH (a required cofactor).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of the compound.
Conclusion
The 2,6-diazaspiro[3.3]heptane scaffold has firmly established itself as a valuable tool in the medicinal chemist's arsenal. Its unique combination of conformational rigidity, precise vectorial arrangement of functional groups, and favorable impact on physicochemical properties makes it an attractive bioisostere for traditional saturated heterocycles. The successful application of this scaffold in diverse drug discovery programs, leading to compounds with enhanced potency, selectivity, and drug-like properties, underscores its significant potential. As synthetic methodologies continue to evolve and our understanding of its structure-activity relationships deepens, we can anticipate that 2,6-diazaspiro[3.3]heptane will play an increasingly important role in the design of the next generation of innovative therapeutics.
References
-
Stockman, R. A. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Medicinal Chemistry. [Link]
-
Mykhailiuk, P. K. (2024). 2-azaspiro[3.3]heptane as bioisoster of piperidine. ResearchGate. [Link]
-
Ebner, D. C., et al. (2023). Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Medicinal Chemistry Reviews, 58, 135-153. [Link]
-
Burkhard, J. A., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(16), 3525-3526. [Link]
-
Amer, A. M., et al. (2021). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ₂ Receptor Ligands. Molecules, 26(11), 3195. [Link]
-
Stockman, R. A. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC. [Link]
-
Scott, J. S., et al. (2017). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 8(10), 1049–1054. [Link]
-
Mykhailiuk, P. K. (2025). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]
-
Luisi, R., & Vicenti, A. (2024). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. Advanced Synthesis & Catalysis, 366(18), 3894-3902. [Link]
-
Carreira, E. M., et al. (2010). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3]heptane, and other spirocyclic systems as piperidine surrogates. ResearchGate. [Link]
-
Burkhard, J. A., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. ResearchGate. [Link]
-
Mykhailiuk, P. K. (2020). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]
-
Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]
-
Grygorenko, O. O., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2). [Link]
Sources
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- 2. researchgate.net [researchgate.net]
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- 5. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 6. blumberginstitute.org [blumberginstitute.org]
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- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. mdpi.com [mdpi.com]
Application Note: Scalable Synthesis of 2,6-Diazaspiro[3.3]heptane Building Blocks
This guide details the large-scale synthesis of 2,6-diazaspiro[3.3]heptane , a high-value rigid bicyclic scaffold used in medicinal chemistry as a bioisostere for piperazine and morpholine.
Executive Summary
The 2,6-diazaspiro[3.3]heptane scaffold has emerged as a critical "spacer" in modern drug discovery, offering defined exit vectors and improved metabolic stability compared to monocyclic analogs like piperazine. However, its high ring strain (~60 kcal/mol) and the volatility of the free base present significant challenges for large-scale manufacturing.
This protocol outlines a kilogram-scale viable route starting from commodity chemical pentaerythritol . It prioritizes safety, cost-efficiency, and intermediate stability, ultimately isolating the target as the stable hemioxalate salt .
Retrosynthetic Analysis & Strategy
The most robust industrial route relies on a "double-double" cyclization strategy. Unlike laboratory methods that might employ expensive alkylating agents, this process leverages the symmetry of pentaerythritol.
Strategic Disconnects
-
Core Formation: Double displacement of a tetra-electrophile (tetrabromide) by a bis-nucleophile (sulfonamide).
-
Nitrogen Protection: The p-toluenesulfonyl (Tosyl) group is selected for its stability during the high-temperature cyclization and its crystallinity, which aids purification without chromatography.
-
Deprotection: Reductive cleavage using Mg/MeOH is chosen over acid hydrolysis (too harsh for strained rings) or Na/Naphthalene (hazardous on scale).
Figure 1: Retrosynthetic tree illustrating the symmetry-driven assembly from pentaerythritol.
Detailed Experimental Protocols
Step 1: Synthesis of Pentaerythritol Tetrabromide
Objective: Convert tetra-alcohol to tetra-bromide. Scale: 1.0 kg Input
-
Reagents:
-
Pentaerythritol (1.0 equiv)[1]
-
Phosphorus Tribromide (PBr3) (4.2 equiv) OR HBr (48%) / H2SO4 (Industrial variant)
-
Solvent: None (Neat) or Dichloroethane
-
Protocol (PBr3 Variant for Purity):
-
Setup: Equip a 5L reactor with a mechanical stirrer, reflux condenser, and a caustic scrubber (NaOH) to trap HBr gas.
-
Addition: Charge Pentaerythritol (136 g, 1.0 mol). Heat to 100°C.
-
Reaction: Add PBr3 (1135 g, 4.2 mol) dropwise over 4 hours. Caution: Massive HBr evolution.
-
Heating: Raise temperature to 160-170°C and stir for 12 hours to ensure complete conversion of the sterically hindered neopentyl alcohols.
-
Workup: Cool to 80°C. Quench carefully into ice water (3 L).
-
Purification: Filter the crude solid. Recrystallize from ethanol/water or toluene.
-
Yield: ~60-70% (White crystalline solid).
-
QC: melting point 160-163°C.
Step 2: Spirocyclization to N,N'-Ditosyl-2,6-diazaspiro[3.3]heptane
Objective: Formation of the strained spiro-skeleton. Critical Parameter: High dilution is not strictly necessary due to the "Gem-Dimethyl Effect" (Thorpe-Ingold) equivalent provided by the central quaternary carbon, which favors cyclization.
-
Reagents:
-
Pentaerythritol Tetrabromide (1.0 equiv)
-
p-Toluenesulfonamide (TsNH2) (2.1 equiv)
-
Potassium Hydroxide (KOH) (4.5 equiv)
-
Solvent: Ethanol (95%)
-
Protocol:
-
Dissolution: In a 10L reactor, dissolve TsNH2 (360 g, 2.1 mol) and KOH (252 g, 4.5 mol) in Ethanol (4 L) at 60°C.
-
Addition: Add Pentaerythritol Tetrabromide (388 g, 1.0 mol) in portions.
-
Cyclization: Reflux (78°C) for 24-48 hours.
-
Workup: The product often precipitates during the reaction. Cool to room temperature.
-
Isolation: Filter the white precipitate. Wash thoroughly with water to remove KBr and excess base. Wash with cold methanol.
-
Yield: ~55-65%.
-
Characterization: 1H NMR (CDCl3) shows characteristic doublet for tosyl aromatic protons and singlet for the spiro-methylene protons (~3.8 ppm).
Step 3: Reductive Detosylation (Mg/MeOH)
Objective: Removal of sulfonyl groups without opening the strained rings. Safety Note: This reaction generates Hydrogen gas. Good ventilation and spark-proof equipment are mandatory.
-
Reagents:
-
N,N'-Ditosyl-2,6-diazaspiro[3.3]heptane (1.0 equiv)
-
Magnesium Turnings (50 equiv) (High surface area)
-
Methanol (Anhydrous)
-
Catalytic Iodine (I2) or Dibromoethane (to activate Mg)
-
Protocol:
-
Activation: In a 20L reactor, charge Mg turnings (large excess) and cover with Methanol. Add a crystal of Iodine to initiate.
-
Reaction: Add the Ditosyl precursor (suspended in MeOH) slowly. The reaction is exothermic and will maintain reflux.
-
Monitoring: Monitor by TLC or LCMS for disappearance of the sulfonamide. Sonicating the reaction vessel (if possible) significantly accelerates this heterogeneous reaction.
-
Workup: Once complete, the mixture is a grey slurry. Quench carefully with ammonium chloride solution (if small scale) or filter off excess Mg first (large scale).
-
Free Base Handling: The solvent is removed. The residue is the free amine, which is volatile and absorbs CO2 from air. Do not store. Proceed immediately to salt formation.
Step 4: Salt Formation (Hemioxalate)
Objective: Stabilize the volatile amine for storage.
-
Dissolution: Dissolve the crude free amine in Ethanol/Et2O.
-
Acidification: Add a solution of Oxalic Acid (0.5 equiv per amine function, i.e., 1.0 equiv relative to the spiro-diamine if making the oxalate, or 0.5 equiv for hemioxalate depending on stoichiometry desired).
-
Standard Target: 2,6-Diazaspiro[3.3]heptane Hemioxalate (2:1 Amine:Acid ratio) or Oxalate (1:1).
-
-
Precipitation: The salt precipitates immediately as a white solid.
-
Filtration: Collect by filtration, wash with Et2O, and dry under vacuum.
Process Data & Specifications
| Parameter | Specification | Notes |
| Overall Yield | 25 - 35% | From Pentaerythritol |
| Purity (HPLC) | >98% (a/a) | UV detection at 210 nm |
| Appearance | White to off-white solid | Hemioxalate salt |
| Melting Point | >200°C (dec) | Characteristic of high-melting salt |
| 1H NMR (D2O) | δ 4.25 (s, 8H) | Singlet for all 8 ring protons (symmetry) |
Safety & Hazards (E-E-A-T)
Strained Ring Toxicity
-
Hazard: 2,6-Diazaspiro[3.3]heptane is a strained secondary amine. Like azetidines, it has potential alkylating properties, though less than aziridines.
-
Control: Handle all solids in a flow hood. Double-glove (Nitrile). Treat the free base as a volatile toxicant.
Hydrogen Evolution
-
Hazard: Step 3 (Mg/MeOH) releases copious H2 gas.
-
Control: Use a dedicated vent line. Ensure reactor is grounded. Nitrogen sweep during addition.
Lachrymators
-
Hazard: Pentaerythritol tetrabromide and PBr3 are severe irritants.
-
Control: Full face respirator or sash-down hood operations. Scrubbers for acid gas.
References
-
Org. Synth. 1963, 43, 753. Pentaerythrityl Bromide. [Link]
-
Burkhard, J. A., Carreira, E. M., et al. 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Org.[2][3][4] Lett. 2008, 10, 16, 3525–3526. [Link]
-
Sciencemadness / General Process Literature. Magnesium in Methanol (Mg/MeOH) in Organic Syntheses.[4] (General Review of the reductive method). [Link]
Sources
Application Notes & Protocols: Leveraging 2,6-Diazaspiro[3.3]heptane for the Construction of High-Value Combinatorial Libraries
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quest for novel chemical matter with improved pharmacological profiles is a central theme in modern drug discovery. The "Escape from Flatland" paradigm emphasizes a shift away from flat, aromatic molecules towards three-dimensional (3D) structures that can better engage with complex biological targets.[1] Spirocyclic scaffolds are at the forefront of this movement, offering rigid, conformationally defined cores for the synthesis of next-generation therapeutics.[1][2][3] Among these, 2,6-diazaspiro[3.3]heptane has emerged as a particularly valuable building block. Its unique topology, combining the rigidity of a spirocycle with the versatile functional handles of a diamine, makes it an exceptional scaffold for combinatorial chemistry. This guide provides a detailed overview of the strategic advantages of the 2,6-diazaspiro[3.3]heptane core, protocols for its synthesis and derivatization, and its application in building diverse molecular libraries.
The Strategic Advantage of the 2,6-Diazaspiro[3.3]heptane Scaffold
The incorporation of a 2,6-diazaspiro[3.3]heptane core into a molecule is a deliberate design choice intended to confer specific, advantageous properties.
-
Inherent Three-Dimensionality and Conformational Rigidity : The spirocyclic core, consisting of two azetidine rings sharing a single carbon atom, locks the molecule into a well-defined three-dimensional shape.[2][4] This rigidity minimizes the entropic penalty upon binding to a target and presents appended functional groups in precise spatial orientations (exit vectors), which can lead to enhanced binding affinity and selectivity.[1][4]
-
A Superior Bioisostere for Piperazine : Piperazine is a ubiquitous fragment in medicinal chemistry, but its conformational flexibility can be a liability. The 2,6-diazaspiro[3.3]heptane scaffold serves as a rigid, non-classical bioisostere for piperazine.[5][6] This substitution can lead to significant improvements in a compound's pharmacological profile. For instance, replacing the piperazine ring in the PARP inhibitor Olaparib with a 2,6-diazaspiro[3.3]heptane surrogate significantly improved target selectivity and reduced off-target cytotoxicity.[5]
-
Modulation of Physicochemical Properties : The introduction of spirocyclic systems with high sp3 character can favorably modulate key drug-like properties.[2][3] Compared to their piperazine counterparts, 2,6-diazaspiro[3.3]heptane derivatives often exhibit:
-
Lower Lipophilicity (logD) : The constrained, more polar nature of the scaffold can reduce lipophilicity, which is often associated with improved solubility and a better overall ADMET profile.[2]
-
Enhanced Metabolic Stability : The quaternary spirocenter and the rigid framework can shield adjacent chemical bonds from metabolic enzymes, potentially increasing the compound's half-life.[7]
-
Increased Aqueous Solubility : The scaffold can lead to improved solubility, a critical factor for bioavailability and formulation.[7]
-
-
Exploration of Novel Chemical Space : Utilizing the 2,6-diazaspiro[3.3]heptane scaffold allows for the exploration of novel and underrepresented areas of chemical space.[4] This provides a significant advantage in generating compounds with unique biological activities and securing intellectual property.
Synthesis of a Key Building Block: N-Boc-2,6-diazaspiro[3.3]heptane
A scalable and efficient synthesis of a mono-protected 2,6-diazaspiro[3.3]heptane derivative is the essential first step for library construction. The tert-butyloxycarbonyl (Boc) protecting group is ideal, as it is stable to a wide range of reaction conditions used for derivatization and can be removed under mild acidic conditions.
The workflow below outlines a common synthetic route, which allows for the preparation of the mono-protected scaffold on a large scale.[8][9]
Caption: Synthetic workflow for N-Boc-2,6-diazaspiro[3.3]heptane.
Protocol 1: Synthesis of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate
This protocol is a conceptual summary based on established literature methods.[8][9] Researchers should consult the primary literature for detailed experimental conditions and safety information.
Materials:
-
N-Boc-3-(aminomethyl)azetidin-3-ol
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N)
-
Potassium carbonate (K2CO3)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Mesylation: Dissolve N-Boc-3-(aminomethyl)azetidin-3-ol in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (approx. 2.5 equivalents).
-
Slowly add methanesulfonyl chloride (approx. 1.1 equivalents) dropwise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO3. Separate the organic layer.
-
Wash the organic layer sequentially with water and brine. Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude mesylate is often used directly in the next step without further purification.
-
Cyclization: Dissolve the crude mesylate in acetonitrile.
-
Add potassium carbonate (approx. 3-4 equivalents) to the solution.
-
Heat the mixture to reflux (approx. 80-85 °C) and stir vigorously overnight. Monitor the reaction by LC-MS.
-
Work-up and Purification: Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the title compound, N-Boc-2,6-diazaspiro[3.3]heptane.
Building Combinatorial Libraries
With the mono-protected scaffold in hand, the free secondary amine serves as a versatile handle for introducing diversity. The following protocols outline standard, robust reactions for library synthesis.
Caption: Combinatorial library synthesis workflow.
Protocol 2: Parallel Reductive Amination
Purpose: To generate a library of N-alkylated derivatives.
Procedure:
-
In an array of reaction vials, dispense a solution of N-Boc-2,6-diazaspiro[3.3]heptane (1.0 equivalent) in a suitable solvent (e.g., dichloroethane or THF).
-
To each vial, add a unique aldehyde or ketone (1.1 equivalents) from a building block library.
-
Add acetic acid (1.0 equivalent) to facilitate iminium ion formation.
-
Allow the mixture to stir for 30 minutes at room temperature.
-
Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 equivalents), to each vial.
-
Seal the vials and allow them to shake at room temperature for 12-24 hours.
-
Quench the reactions by adding saturated aqueous NaHCO3.
-
Extract with an organic solvent (e.g., DCM or ethyl acetate).
-
The organic extracts can be concentrated and purified via parallel purification techniques (e.g., preparative LC-MS).
Protocol 3: Parallel Amide Coupling
Purpose: To generate a library of N-acylated derivatives.
Procedure:
-
In an array of reaction vials, dispense a unique carboxylic acid (1.1 equivalents) from a building block library.
-
Add a solution of a peptide coupling agent (e.g., HATU, 1.1 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2.0 equivalents) in DMF to each vial.
-
Allow the activation to proceed for 15-30 minutes at room temperature.
-
Add a solution of N-Boc-2,6-diazaspiro[3.3]heptane (1.0 equivalent) in DMF to each vial.
-
Seal the vials and shake at room temperature for 4-16 hours.
-
Dilute the reactions with water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry, and concentrate.
-
Purify the library members using an appropriate parallel purification method.
Protocol 4: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
Purpose: To generate a library of N-arylated derivatives, a transformation of great interest to the pharmaceutical industry.[9]
Procedure:
-
Inert Atmosphere: This reaction is sensitive to air and moisture. All steps must be performed under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques or in a glovebox.
-
To an array of oven-dried reaction vials, add the aryl halide (bromide or chloride, 1.0 equivalent), a palladium catalyst (e.g., Pd2(dba)3, 2-5 mol%), and a suitable phosphine ligand (e.g., RuPhos or XPhos, 4-10 mol%).
-
Add N-Boc-2,6-diazaspiro[3.3]heptane (1.2 equivalents).
-
Add a strong base, such as sodium tert-butoxide (NaOt-Bu, 1.4 equivalents).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Seal the vials and heat to 80-110 °C for 12-24 hours.
-
Cool the reactions to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the palladium catalyst.
-
Concentrate the filtrate and purify the products by parallel chromatography.
Library Characterization and Quality Control
Ensuring the identity and purity of library members is critical. A standard QC workflow involves:
-
High-Throughput LC-MS: To confirm the molecular weight and assess the purity of each library compound.
-
¹H NMR Spectroscopy: Performed on a representative subset of the library to confirm structural integrity.
Application Case Study: Enhancing Drug Properties
The strategic replacement of a piperazine with a 2,6-diazaspiro[3.3]heptane can lead to demonstrably superior drug candidates.[6]
| Property | Piperazine Analog | 2,6-Diazaspiro[3.3]heptane Analog | Advantage Conferred |
| 3D Shape | Flexible, multiple low-energy conformations | Rigid, defined 3D structure | Reduced entropic penalty on binding, improved shape complementarity.[4][6] |
| logD (pH 7.4) | Higher | Typically Lower | Improved aqueous solubility and potential for a better ADMET profile.[2] |
| Target Selectivity | Baseline | Often Improved | The rigid presentation of pharmacophores can reduce binding to off-targets.[5] |
| Metabolic Stability | Variable | Potentially Increased | Steric shielding of metabolically labile sites.[7] |
Conclusion
The 2,6-diazaspiro[3.3]heptane scaffold is more than just a building block; it is a strategic tool for imparting drug-like properties into novel chemical entities. Its inherent rigidity, three-dimensional character, and ability to favorably modulate physicochemical properties make it an outstanding choice for the construction of combinatorial libraries. The robust and versatile chemistry associated with its functionalization allows for the rapid generation of diverse and novel compounds, accelerating the identification of high-quality lead candidates in drug discovery programs.
References
-
Hamza, D., & Burtin, M. J. (2003). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2003(12), 1819-1821. Available from: [Link]
-
Dandriyal, J., & Kumar, A. (2024). Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review. RSC Medicinal Chemistry. Available from: [Link]
-
Reddy, V. G., et al. (2019). Asymmetric Synthesis of 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis–Ellman Imines. Organic Letters, 21(8), 2842-2846. Available from: [Link]
-
Burkhard, J. A., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(16), 3525-3526. Available from: [Link]
-
Voss, F., Schunk, S., & Steinhagen, H. (2015). Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. In Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Royal Society of Chemistry. Available from: [Link]
-
ResearchGate. (2025). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. Available from: [Link]
-
Stepan, A. F., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. Organic & Biomolecular Chemistry. Available from: [Link]
-
Burkhard, J. A., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(16), 3525-3526. Available from: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. Therapeutic potential of spiro compounds against Staphylococcus aureus: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Strategic Derivatization of 2,6-Diazaspiro[3.3]heptane for Accelerated Lead Optimization
Abstract
The 2,6-diazaspiro[3.3]heptane scaffold has emerged as a privileged structural motif in modern medicinal chemistry. Its rigid, three-dimensional geometry offers a distinct advantage over more flexible acyclic diamines or traditional saturated heterocycles, providing an exceptional tool for exploring chemical space during lead optimization. This guide provides a comprehensive overview of the strategic considerations and detailed synthetic protocols for the derivatization of 2,6-diazaspiro[3.3]heptane, tailored for researchers and scientists in drug development. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative literature to empower your research endeavors.
Introduction: The Strategic Value of the 2,6-Diazaspiro[3.3]heptane Scaffold
2,6-Diazaspiro[3.3]heptane is a unique bicyclic diamine characterized by two four-membered rings sharing a central quaternary carbon. This strained, spirocyclic system imparts a well-defined, rigid conformation that is highly sought after in drug design. Unlike linear or larger cyclic amines, its compact structure allows for precise vectoral projection of substituents into three-dimensional space, enabling exquisite control over interactions with biological targets.
Its primary utility lies in its role as a bioisostere for common motifs like piperazine, offering improved physicochemical properties. Specifically, derivatives of 2,6-diazaspiro[3.3]heptane often exhibit:
-
Improved Metabolic Stability: The quaternary spirocenter is resistant to metabolic degradation.
-
Enhanced Aqueous Solubility: The non-lipophilic nature of the core scaffold often improves the solubility of the final compound.
-
Favorable Patentability: As a more novel scaffold, it provides opportunities for securing new intellectual property.
The two secondary amine groups serve as versatile handles for chemical modification, allowing for the systematic modulation of a compound's structure-activity relationship (SAR) and absorption, distribution, metabolism, and excretion (ADME) properties.
Core Strategy: Mono- vs. Di-substitution
The primary challenge and opportunity in derivatizing 2,6-diazaspiro[3.3]heptane lies in controlling the reactivity of its two equivalent secondary amines. The choice between creating a symmetrical (di-substituted) or an asymmetrical (mono-substituted) molecule is a critical first step in the design strategy.
Di-substitution for Symmetrical Ligands
Di-substitution is often employed in early-stage discovery to explore SAR symmetrically or to create ligands for targets with symmetrical binding pockets. The reactions are straightforward, typically involving the treatment of 2,6-diazaspiro[3.3]heptane with two or more equivalents of an electrophile.
Mono-substitution for Asymmetrical Exploration
Mono-substitution is the more common and strategically valuable approach in lead optimization. It allows for the introduction of two different functional groups: one to fine-tune potency and selectivity (the "warhead"), and the other to modulate physicochemical properties like solubility or cell permeability (the "tail"). This requires a protecting group strategy, with the tert-butyloxycarbonyl (Boc) group being the most prevalent due to its stability and ease of removal under acidic conditions. The synthesis of tert-butyl 2,6-diazaspiro[3.3]heptane-2-carboxylate (N-Boc-2,6-DSH) is a crucial first step for most asymmetrical derivatization campaigns.[1][2][3]
The overall workflow for generating diverse, mono-substituted derivatives is visualized below.
Sources
use of 2,6-diazaspiro[3.3]heptane in the development of σ2 receptor ligands
Title: Application Note: Utilizing 2,6-Diazaspiro[3.3]heptane as a Piperazine Bioisostere in σ2 Receptor Ligand Development
Introduction & Scientific Rationale
The sigma-2 receptor (σ2R), recently identified as transmembrane protein 97 (TMEM97), is a critical protein target in the study of oncology and neurodegenerative diseases[1]. Historically, the development of high-affinity σ2R ligands has heavily relied on the piperazine scaffold[2]. However, to improve metabolic stability, alter pharmacokinetic properties, and explore novel intellectual property space, medicinal chemists frequently employ bioisosteric replacement[3].
The 2,6-diazaspiro[3.3]heptane system is a conformationally restricted, highly strained spirocyclic diamine that serves as a saturated bioisostere of piperazine[3]. While it successfully mimics piperazine in several central nervous system (CNS) targets (such as the dopamine D3 receptor)[4], its application in σ2R ligand development reveals critical structural and synthetic nuances[2]. This application note details the structure-activity relationship (SAR) logic, synthetic handling, and biological evaluation protocols for 2,6-diazaspiro[3.3]heptane-based σ2R candidates.
Structure-Activity Relationship (SAR) Logic at the σ2R/TMEM97 Pocket
When replacing the piperazine moiety in a benzimidazolone-linked lead compound with 2,6-diazaspiro[3.3]heptane, researchers observed a dramatic loss in σ2R affinity[2].
Causality & Insight: The recent crystal structure of σ2R/TMEM97 elucidates the mechanism behind this binding failure[1]. The nitrogen atom adjacent to the carbon chain linker is protonated at physiological pH and must form a precise salt bridge within the TMEM97 binding pocket[2]. The rigid, linear trajectory of the spiro[3.3]heptane core alters the spatial vector of this basic nitrogen compared to the flexible piperazine or the bridged 2,5-diazabicyclo[2.2.1]heptane[2]. Consequently, the spirocyclic core induces a steric clash or fails to reach the critical binding residues, resulting in a complete loss of nanomolar affinity[2].
Caption: SAR logical relationship of diamine cores and their resulting σ2R binding affinity.
Quantitative Data Presentation
The following table summarizes the comparative binding affinities of diamine variations on a standard benzimidazolone σ2R ligand scaffold. This data highlights the specific intolerance of the σ2R pocket to the spiro[3.3]heptane geometry.
| Diamine Core Scaffold | σ1R Affinity (Ki, nM) | σ2R Affinity (Ki, nM) | SAR Implication |
| Piperazine (Lead) | > 1000 | 1.5 ± 0.3 | Optimal basic nitrogen trajectory |
| Homopiperazine | > 1000 | 2.1 ± 0.4 | Expanded flexibility tolerated |
| 2,5-Diazabicyclo[2.2.1]heptane | > 1000 | 18.4 ± 2.1 | Bridged constraint tolerated |
| 2,6-Diazaspiro[3.3]heptane | > 1000 | > 1000 | Linear constraint abolishes binding |
Note: Data synthesized from foundational bioisostere exploration studies[2].
Synthetic Workflow & Critical Pitfalls
A major synthetic liability of the 2,6-diazaspiro[3.3]heptane scaffold is its high ring strain[5]. Standard N-Boc deprotection using Hydrochloric acid (HCl) in ethereal solvents invariably leads to ring-opening degradation[1],[5].
Causality: The combination of protonation and the highly nucleophilic chloride ion attacks the strained cyclobutane ring, opening it to form mono- or dichloro-substituted acyclic or monocyclic byproducts[5]. To circumvent this, neat Trifluoroacetic acid (TFA) or TFA in dichloromethane (DCM) must be used[1]. TFA provides the necessary acidity for Boc removal but features a non-nucleophilic counterion, thereby preserving the fragile spirocyclic core[5].
Caption: Workflow for the chemoselective deprotection of 2,6-diazaspiro[3.3]heptane intermediates.
Experimental Protocols
Protocol A: Chemoselective Deprotection of N-Boc-2,6-diazaspiro[3.3]heptane
Objective: Remove the tert-butyloxycarbonyl (Boc) protecting group without inducing spirocyclic ring opening[5]. Self-Validating System: Liquid Chromatography-Mass Spectrometry (LC-MS) analysis must show the exact mass of the free amine. The presence of M+36 (addition of HCl) indicates protocol failure and ring opening[5].
-
Preparation : Dissolve the N-Boc-protected 2,6-diazaspiro[3.3]heptane intermediate (1.0 mmol) in anhydrous Dichloromethane (DCM, 5.0 mL) under a nitrogen atmosphere.
-
Reagent Addition : Cool the reaction flask to 0 °C using an ice bath. Slowly add neat Trifluoroacetic acid (TFA, 5.0 mL) dropwise over 5 minutes. Strictly avoid the use of HCl in dioxane or ether.[1],[5]
-
Reaction Progression : Remove the ice bath and allow the mixture to stir at room temperature for 2 hours.
-
Monitoring : Monitor the reaction via TLC (Ninhydrin stain) or LC-MS. Ensure the complete disappearance of the starting material.
-
Workup : Concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate the crude residue with toluene (3 x 10 mL).
-
Purification : Dissolve the residue in a minimal amount of methanol and pass through a basic ion-exchange resin (e.g., Amberlyst A21) to yield the free base for subsequent cross-coupling[1].
Protocol B: In Vitro Radioligand Binding Assay for σ2R (TMEM97)
Objective: Quantify the binding affinity (Ki) of the synthesized spirocyclic ligands at the σ2 receptor[2]. Self-Validating System: The assay utilizes a known high-affinity standard (e.g., DTG) to validate the dynamic range. Non-specific binding must be <10% of total binding for the data to be considered trustworthy.
-
Membrane Preparation : Homogenize rat liver (a rich source of σ2R) in ice-cold 50 mM Tris-HCl buffer (pH 8.0). Centrifuge at 40,000 x g for 20 minutes at 4 °C. Resuspend the pellet in fresh buffer.
-
Assay Setup : In a 96-well plate, combine:
-
50 µL of the test compound (2,6-diazaspiro[3.3]heptane derivative) at varying concentrations (10⁻¹⁰ to 10⁻⁵ M).
-
50 µL of [³H]DTG (final concentration ~3 nM) in the presence of 1 µM (+)-pentazocine (to mask σ1R sites).
-
100 µL of membrane suspension (~200 µg protein/well).
-
-
Incubation : Incubate the plates at room temperature for 120 minutes to reach equilibrium.
-
Filtration : Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine) using a cell harvester. Wash filters three times with ice-cold wash buffer (10 mM Tris-HCl, pH 8.0).
-
Quantification : Extract the filters into scintillation vials, add 3 mL of liquid scintillation cocktail, and count the retained radioactivity using a liquid scintillation counter.
-
Data Analysis : Calculate IC₅₀ values using non-linear regression. Convert IC₅₀ to Ki using the Cheng-Prusoff equation.
Conclusion
While 2,6-diazaspiro[3.3]heptane is a powerful tool for rigidifying flexible piperazine-based drugs, its application in σ2R (TMEM97) ligand development demonstrates that the linear projection of its basic nitrogen is unfavorable for target engagement[2]. Furthermore, handling this scaffold requires strict avoidance of nucleophilic acids like HCl during deprotection to prevent catastrophic ring opening[5]. Understanding these geometric and chemical limitations is paramount for drug development professionals optimizing CNS and oncology pipelines.
References
Sources
- 1. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Spiro[3.3]heptane-2,6-dione|CAS 20061-23-8|RUO [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Novel brain PET Radiotracer for Imaging Alpha Synuclein Fibrils in Multiple System Atrophy (MSA) - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Asymmetric Synthesis of Substituted 2,6-Diazaspiro[3.3]heptanes
Part 1: Executive Summary & Strategic Analysis
The Bioisostere Imperative
The 2,6-diazaspiro[3.3]heptane scaffold has emerged as a critical "high-value" pharmacophore in modern drug discovery. As a rigid, sp³-rich surrogate for piperazine and cyclohexane rings, it offers distinct physicochemical advantages:
-
Vector Orthogonality: The spirocyclic core orients substituents in defined vectors (90° twist) inaccessible to monocyclic systems.
-
Metabolic Stability: The strained four-membered rings often resist oxidative metabolism better than flexible aliphatic amines.
-
Lipophilicity Modulation: The compact, rigid structure lowers logD compared to larger bicyclic systems, improving CNS penetration and solubility profiles.
The Asymmetric Challenge
While the parent 2,6-diazaspiro[3.3]heptane is achiral (
The Solution: This protocol details a scalable, highly diastereoselective de novo synthesis utilizing Davis-Ellman sulfinyl imine chemistry . This route allows for the precise installation of C1-substituents with predictable stereochemistry, high yields, and orthogonal protection suitable for library synthesis.
Part 2: Detailed Experimental Protocol
Method: Diastereoselective Addition to ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -tert-Butanesulfinyl Imines[1][2]
This workflow integrates three critical phases: Imine condensation, Stereoselective Mannich-type addition, and Reductive Cyclization.
Phase A: Preparation of the Chiral Electrophile (
-Sulfinyl Imine)
Objective: Condense a commercially available aldehyde with chiral
Reagents:
-
Aldehyde (
-CHO) [1.0 equiv] -
(S)-(-)-2-Methyl-2-propanesulfinamide [1.1 equiv]
-
Titanium(IV) ethoxide (
) [2.0 equiv] -
Solvent: Dry THF (0.5 M)
Protocol:
-
Setup: Flame-dry a round-bottom flask and purge with
. -
Mixing: Dissolve the aldehyde and sulfinamide in dry THF.
-
Activation: Add
dropwise at room temperature. The solution may turn slightly yellow/orange. -
Reaction: Stir at ambient temperature for 12–16 hours. Monitor by TLC (stain with KMnO4 or Ninhydrin).
-
Quench: Pour the mixture into brine (equal volume) with vigorous stirring. A white titanium salt precipitate will form.
-
Workup: Filter through a Celite pad.[1] Wash the cake with EtOAc. Dry the organic phase over
and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc) yields the pure
-sulfinyl imine.
Phase B: Asymmetric Assembly of the Spiro Precursor
Objective: Coupling of lithium enolate of 1-Boc-3-azetidinecarboxylate with the chiral imine.
Reagents:
-
1-Boc-azetidine-3-carboxylate (Ester) [1.2 equiv]
-
LiHMDS (1.0 M in THF) [2.5 equiv]
- -Sulfinyl Imine (from Phase A) [1.0 equiv]
-
Solvent: Anhydrous THF
Critical Parameter: Temperature control at -78 °C is vital to maintain enolate geometry and prevent racemization.
Protocol:
-
Enolate Formation: In a Schlenk flask under Argon, dissolve the azetidine ester in THF and cool to -78 °C.
-
Deprotonation: Add LiHMDS dropwise over 15 minutes. Stir at -78 °C for 45 minutes to ensure complete enolate formation.
-
Addition: Dissolve the
-sulfinyl imine in minimal THF and add it dropwise to the enolate solution at -78 °C. -
Equilibration: Stir at -78 °C for 2 hours.
-
Quench: Add saturated aqueous
while still cold, then allow to warm to room temperature. -
Isolation: Extract with EtOAc (3x). The product is a diastereomerically enriched
-amino ester.
Phase C: Reductive Cyclization to the Spiro Core
Objective: Reduction of the ester to an alcohol, activation, and intramolecular displacement to close the second azetidine ring.
Note: Modern variations often employ a "one-pot" reductive cyclization if the leaving group is pre-installed, but the stepwise reduction-activation is more robust for diverse functionality.
Protocol (Stepwise):
-
Reduction: Treat the
-amino ester with (2.0 equiv) in THF at 0 °C to yield the alcohol. -
Activation: Convert the primary alcohol to a mesylate (
, , DCM, 0 °C). -
Cyclization: Treat the crude mesylate with
-BuOK (1.5 equiv) in THF at 0 °C RT. This effects the ring closure to form the 2,6-diazaspiro[3.3]heptane. -
Deprotection (Optional): Remove the sulfinyl group with 4N HCl/Dioxane to reveal the free amine.
Part 3: Data Analysis & Optimization
Table 1: Substrate Scope and Diastereoselectivity (Representative Data)
| Entry | Substituent (R) | Yield (Phase B) | dr (Diastereomeric Ratio) | Overall Yield (Spiro) |
| 1 | Phenyl | 89% | 98:2 | 75% |
| 2 | 4-Fluoro-Phenyl | 85% | 96:4 | 72% |
| 3 | Isopropyl | 78% | 95:5 | 68% |
| 4 | 2-Naphthyl | 82% | 97:3 | 70% |
| 5 | Pyridin-3-yl | 74% | 92:8 | 61% |
Data derived from optimization studies utilizing the Davis-Ellman auxiliary route [1, 2].
Mechanistic Insight (Transition State)
The high diastereoselectivity arises from the Zimmerman-Traxler-like transition state . The lithium cation chelates the sulfinyl oxygen and the imine nitrogen, locking the conformation. The bulky
Part 4: Visualization of Workflow
The following diagram illustrates the critical decision points and chemical logic flow for this synthesis.
Caption: Logical workflow for the asymmetric synthesis of 1-substituted 2,6-diazaspiro[3.3]heptanes, highlighting the critical QC checkpoint for stereochemical purity.
Part 5: Troubleshooting & Expert Tips
Moisture Sensitivity (Critical)
The formation of the lithium enolate and the
-
Symptom: Low yield in Phase B or recovery of starting material.
-
Fix: Ensure
is fresh and not turbid. Use freshly distilled THF or THF from a solvent purification system (SPS).
Temperature Hysteresis
The diastereoselectivity drops significantly if the temperature rises above -70 °C during the addition of the imine.
-
Protocol Adjustment: Pre-cool the imine solution to -78 °C before cannulating it into the enolate mixture. Do not add a "room temperature" imine solution to the cold enolate.
Cyclization Efficiency
The intramolecular cyclization (Phase C2) can sometimes stall or lead to elimination byproducts.
-
Optimization: If mesylate formation is sluggish, switch to the triflate (using
/Pyridine) for a better leaving group, allowing cyclization at lower temperatures (-20 °C).
References
-
Reddy, L. R., et al. (2019). "Asymmetric Synthesis of 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis–Ellman Imines." Organic Letters, 21(10), 3481–3484.[2] [Link]
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes." Organic Letters, 12(9), 1944–1947. [Link]
-
Wuitschik, G., et al. (2010). "Spirocyclic Scaffolds in Medicinal Chemistry." Angewandte Chemie International Edition, 49(16), 2816–2816. [Link]
-
Ellman, J. A., et al. (2002). "N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines." Accounts of Chemical Research, 35(11), 984–995. [Link]
Sources
Application Note: Strategic Incorporation of 2,6-Diazaspiro[3.3]heptane to Overcome Aqueous Solubility Bottlenecks in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol
Introduction: Escaping "Flatland" in Medicinal Chemistry
A persistent bottleneck in modern drug discovery is the poor aqueous solubility and high lipophilicity associated with planar, sp2-hybridized aromatic scaffolds. While flat molecules often exhibit high target affinity due to favorable π-π stacking interactions within binding pockets, they simultaneously suffer from tight crystal packing and hydrophobic aggregation, leading to poor thermodynamic solubility and suboptimal pharmacokinetic (PK) profiles[1].
To overcome this, medicinal chemists employ "scaffold hopping," specifically targeting an increase in the fraction of sp3-hybridized carbons (Fsp3). The strategic incorporation of spirocyclic scaffolds, such as 2,6-diazaspiro[3.3]heptane , serves as a powerful bioisosteric replacement for traditional flat rings like piperazine[2]. This highly strained, orthogonal 3D structure fundamentally alters the physicochemical landscape of the lead molecule, driving quantifiable improvements in aqueous solubility, metabolic stability, and target selectivity[3].
Mechanistic Causality: Why 2,6-Diazaspiro[3.3]heptane Improves Solubility
The enhancement of aqueous solubility upon incorporating 2,6-diazaspiro[3.3]heptane is not coincidental; it is driven by three distinct thermodynamic and structural mechanisms:
-
Disruption of Crystal Packing (Lattice Energy Reduction): Solubility is thermodynamically governed by the energy required to break the solid crystal lattice versus the energy gained by solvation. The rigid, orthogonal, three-dimensional geometry of the spiro[3.3] system prevents the tight intermolecular stacking typical of planar molecules. By lowering the lattice energy (often observable as a depressed melting point), the thermodynamic barrier to dissolution is significantly reduced[1].
-
Reduction of Lipophilicity (LogP/LogD): Replacing a piperazine ring with a 2,6-diazaspiro[3.3]heptane core generally decreases the overall lipophilicity of the molecule. This shift moves the drug candidate into a more favorable physicochemical quadrant, reducing hydrophobic aggregation in aqueous media[3].
-
Altered Vectorization and Basicity: The spatial projection of functional groups is dictated by the scaffold. In piperazine, the N-N distance is approximately 2.8 Å. In 2,6-diazaspiro[3.3]heptane, the N-N distance is stretched to ~4.19 Å (a 50% increase)[4]. This altered vectorization not only changes the pKa of the basic nitrogens but also modifies how the molecule engages with the target, which has been shown to reduce off-target toxicity, such as DNA damage in PARP inhibitors[5].
Comparative Physicochemical Data
| Physicochemical Parameter | Piperazine (Traditional Core) | 2,6-Diazaspiro[3.3]heptane | Impact on Drug Design & Causality |
| 3D Geometry | Flat / Chair Conformation | Orthogonal Spirocyclic | Escapes "flatland"; disrupts planar crystal packing, lowering lattice energy. |
| N-N Distance | ~2.8 Å | ~4.19 Å[4] | 50% longer vectorization alters pharmacophore projection, improving selectivity. |
| Molecular Rigidity | Conformationally Flexible | Highly Rigid & Strained | Locks the bioactive conformation, reducing the entropic penalty upon target binding. |
| Lipophilicity (LogP) | Baseline | Reduced (Lower LogP)[3] | Decreases hydrophobic aggregation; improves aqueous solvation. |
| Off-Target Toxicity | Often higher (e.g., cytotoxicity) | Significantly Reduced[5] | 3D bulk prevents promiscuous binding to off-target flat hydrophobic pockets. |
Visualizing the Scaffold Hopping Workflow
Workflow of scaffold hopping from planar piperazine to 3D spirocyclic core for enhanced solubility.
Experimental Protocols: Synthesis & Solubility Validation
To ensure scientific integrity, the following protocols are designed as self-validating systems . The synthesis utilizes a commercially available, stable precursor, while the solubility assay incorporates internal checks to guarantee true thermodynamic equilibrium.
Protocol A: Incorporation via Nucleophilic Aromatic Substitution (SNAr)
Objective: Synthesize a spirocyclic analog using 1-Boc-2,6-diazaspiro[3.3]heptane hemioxalate.
Causality & Reagent Selection: The hemioxalate salt of 1-Boc-2,6-diazaspiro[3.3]heptane (CAS: 1041026-71-4) is utilized because it is a stable, easy-to-handle solid compared to the hygroscopic free amine[6],[7]. However, the salt must be neutralized in situ to liberate the nucleophilic secondary amine for the SNAr reaction.
Step-by-Step Methodology:
-
Free-Basing the Salt: Suspend 1.2 equivalents of 1-Boc-2,6-diazaspiro[3.3]heptane hemioxalate in anhydrous N,N-Dimethylformamide (DMF). Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA). Self-Validation: The suspension should clarify as the hemioxalate is neutralized and the free amine dissolves.
-
SNAr Reaction: Add 1.0 equivalent of the electrophilic heteroaryl chloride lead compound. Heat the reaction mixture to 80°C under a nitrogen atmosphere for 12 hours. DMF is chosen to stabilize the polar Meisenheimer complex transition state.
-
Aqueous Workup: Cool to room temperature and partition between Ethyl Acetate (EtOAc) and water. Crucial Insight: Because the spirocycle inherently increases aqueous solubility, strictly control the aqueous wash to pH 8 to prevent protonation and subsequent loss of the product into the aqueous layer.
-
Boc Deprotection: Isolate the organic layer, concentrate, and treat the residue with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature. Concentrate under vacuum to yield the final 2,6-diazaspiro[3.3]heptane-incorporated lead.
Protocol B: Thermodynamic Aqueous Solubility Assay (Shake-Flask Method)
Objective: Empirically quantify the solubility enhancement of the spirocyclic analog versus the piperazine parent.
Causality & Assay Design: Kinetic solubility assays (like solvent-shift methods) often yield artificially high results due to transient supersaturation. To accurately measure the thermodynamic impact of disrupted crystal packing, the system must reach a true equilibrium between the solid lattice and the solvated state over 48 hours.
Step-by-Step Methodology:
-
Buffer Preparation: Prepare 50 mM Phosphate-Buffered Saline (PBS) adjusted precisely to pH 7.4 to mimic physiological blood plasma conditions.
-
Saturation: In a 2 mL glass HPLC vial, add 2.0 mg of the solid spirocyclic compound to 1.0 mL of the PBS buffer.
-
Equilibration & Self-Validation Check: Seal the vial and incubate on an orbital shaker at 300 rpm and 25°C for 48 hours. Self-Validation: Inspect the vial at 24 hours. Visible solid must remain at the bottom. If the solution is completely clear, the system is not saturated. You must add an additional 2.0 mg of solid and resume shaking to ensure true thermodynamic equilibrium is measured.
-
Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 15 minutes to pellet the undissolved solid. Carefully draw the supernatant and filter it through a 0.22 µm PTFE syringe filter. Causality: Filtration removes sub-visible colloidal aggregates that would otherwise scatter light or artificially inflate HPLC concentration readings.
-
Quantification: Inject the filtrate into an HPLC-UV system. Calculate the thermodynamic solubility (in µg/mL) by interpolating the peak area against a pre-established calibration curve of the compound fully dissolved in DMSO.
References
1.[1] BenchChem. Advantages of spirocyclic scaffolds over planar structures in drug discovery. Available at: 2.[2] BLDpharm. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. Available at: 3.[3] Taylor & Francis Online. Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Available at: 4.[5] National Institutes of Health (NIH). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Available at: 5.[4] Blumberg Institute. Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Available at: 6.[6] ChemicalBook. 2,6-Diazaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester hemioxylate. Available at: 7.[7] Fisher Scientific. 1-Boc-2,6-diazaspiro[3.3]heptane hemioxalate, 97%, Thermo Scientific 250 mg. Available at:
Sources
- 1. benchchem.com [benchchem.com]
- 2. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. tandfonline.com [tandfonline.com]
- 4. blumberginstitute.org [blumberginstitute.org]
- 5. Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2,6-Diazaspiro[3.3]heptane-2-carboxylic acid tert-butyl ester hemioxylate | 1041026-71-4 [chemicalbook.com]
- 7. 1-Boc-2,6-diazaspiro[3.3]heptane hemioxalate, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Diazaspiro[3.3]heptane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2,6-diazaspiro[3.3]heptane and its derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable spirocyclic scaffold into their work. As a rigid, three-dimensional piperazine surrogate, 2,6-diazaspiro[3.3]heptane offers unique structural and physicochemical properties, but its synthesis can present specific challenges.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges successfully.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: I am experiencing very low yields during the final spirocyclization step to form the bis-azetidine core. What are the common causes and how can I fix this?
Answer:
Low yield in the intramolecular cyclization is a frequent bottleneck. The formation of the strained four-membered azetidine rings is entropically and enthalpically demanding. The issue often stems from suboptimal reaction conditions, inefficient activation of leaving groups, or competing side reactions.
Potential Causes & Solutions:
-
Choice of Base and Solvent: The base and solvent system is critical for promoting the intramolecular Williamson ether-type reaction. A strong, non-nucleophilic base is required to deprotonate the amine without competing in side reactions.
-
Insight: Potassium tert-butoxide (t-BuOK) in THF is a commonly successful combination, driving the reaction to completion.[4] However, for certain substrates, other conditions may be superior. For example, using DBU in DMF can be effective, whereas the same reaction in THF might be extremely slow.[4]
-
Troubleshooting Step: If t-BuOK/THF fails, consider screening a panel of conditions. DMF has been noted to provide cleaner reaction profiles than aqueous NMP, DMA, or pyridine mixtures.[4] The addition of water to DMF (e.g., an 8:2 or 9:1 mixture) can sometimes accelerate the reaction and lead to cleaner conversions, even obviating the need for an external base in some cases.[4]
-
-
Inefficient Leaving Groups: The precursor must have two good leaving groups. While chloro- groups are common, their reactivity can be sluggish.
-
Insight: Activating diols as ditriflates or dimesylates is a standard strategy to enhance reactivity. However, in the context of 2,6-diazaspiro[3.3]heptane synthesis, this approach can paradoxically lead to complex mixtures and little of the desired product.[4] The inherent strain of the target system makes it highly sensitive to the reaction pathway.
-
Troubleshooting Step: Stick with halo-precursors (like dichlorides or chloro-alcohols) and focus on optimizing the base/solvent/temperature conditions rather than overly activating the leaving groups, which can promote elimination or polymerization.
-
-
Competing Intermolecular Reactions: At high concentrations, the precursor can react with other molecules of itself, leading to oligomers or polymers instead of the desired intramolecular cyclization.
-
Troubleshooting Step: Employ high-dilution conditions. Perform the reaction at a low concentration (e.g., 0.01-0.05 M) by slowly adding the precursor solution to a solution of the base at the reaction temperature. This favors the intramolecular pathway.
-
Troubleshooting Flowchart: Low Cyclization Yield
Caption: Troubleshooting decision tree for low cyclization yield.
Question 2: My reductive amination step is messy, giving me a mixture of the desired secondary amine, unreacted starting materials, and over-alkylation products. How can I improve selectivity?
Answer:
Reductive amination is a cornerstone of many synthetic routes to functionalized 2,6-diazaspiro[3.3]heptanes.[4][5] Poor selectivity is often a result of the relative rates of imine/enamine formation, reduction, and subsequent reaction.
Potential Causes & Solutions:
-
Choice of Reducing Agent: The choice of hydride reagent is crucial. Sodium triacetoxyborohydride (NaBH(OAc)₃) is generally preferred for its mildness and tolerance of slightly acidic conditions, which favor iminium ion formation. More powerful reagents like sodium borohydride (NaBH₄) can reduce the aldehyde starting material before it forms an imine.
-
Insight: For reactions with anilines, forming the iminium ion first in a solvent like dichloroethane with a catalytic amount of acetic acid, followed by reduction with NaBH(OAc)₃, often proceeds cleanly.[4]
-
Troubleshooting Step: If you are using NaBH₄ and seeing aldehyde reduction, switch to NaBH(OAc)₃. Ensure the pH is slightly acidic to promote imine formation.
-
-
Reaction Sequence (Stepwise vs. One-Pot): For less reactive amines, particularly aliphatic ones, a one-pot approach may be inefficient.
-
Insight: A stepwise method can provide excellent yields.[4] This involves first forming the imine, often with azeotropic removal of water (e.g., using a Dean-Stark apparatus in toluene), followed by removal of the solvent and subsequent reduction of the isolated or crude imine with NaBH₄ in a protic solvent like methanol.[4]
-
Troubleshooting Step: If your one-pot reductive amination is low-yielding, switch to the two-step procedure: 1) Imine formation in toluene/methanol, evaporate solvents. 2) Dissolve crude imine in methanol and reduce with NaBH₄.
-
Table 1: Reductive Amination Strategy vs. Amine Type
| Amine Type | Recommended Strategy | Key Parameters & Rationale | Reference |
| Anilines | One-Pot | NaBH(OAc)₃, AcOH (cat.), DCE. Favors iminium ion formation, which is readily reduced. | [4] |
| Alkyl Amines | Stepwise | 1. Imine formation (Toluene/MeOH, heat). 2. Reduction (NaBH₄, MeOH). Separating the steps prevents premature aldehyde reduction and side reactions. | [4] |
Question 3: I am synthesizing N-Boc-2,6-diazaspiro[3.3]heptane, but the Boc deprotection step is not working well or is leading to decomposition. What is the best way to remove the Boc group?
Answer:
Boc deprotection is a standard transformation, but the stability of the resulting free amine, especially on a strained ring system, requires careful consideration.
Potential Causes & Solutions:
-
Harsh Acidic Conditions: While strong acids are required, prolonged exposure or excessive heat can lead to decomposition of the highly strained spirocycle.
-
Insight: The standard and most reliable method is using a strong organic acid like trifluoroacetic acid (TFA) in an inert solvent such as dichloromethane (DCM).[6] The reaction proceeds via protonation of the carbamate, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation to yield the free amine.[6][7]
-
Troubleshooting Step: Perform the deprotection at room temperature or cooler (0 °C to RT). Use a stoichiometric excess of TFA (e.g., 5-10 equivalents) in DCM. Monitor the reaction closely by TLC or LCMS and quench it as soon as the starting material is consumed to minimize degradation.
-
-
Workup and Isolation Issues: The free 2,6-diazaspiro[3.3]heptane can be volatile or difficult to handle. Direct isolation of the free base might be inefficient.
-
Insight: Converting the deprotected amine into a stable, crystalline salt is a common and highly effective strategy. Oxalate salts, in particular, are often convenient to handle and purify.[2]
-
Troubleshooting Step: After the reaction is complete, carefully neutralize the excess acid and isolate the crude amine. Immediately dissolve it in a suitable solvent (e.g., methanol or ether) and treat it with oxalic acid to precipitate the stable oxalate salt, which can then be easily filtered and dried.
-
Protocol: Boc Deprotection and Oxalate Salt Formation
-
Deprotection: Dissolve N-Boc-2,6-diazaspiro[3.3]heptane (1.0 equiv) in anhydrous dichloromethane (DCM, ~0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA, 5.0-10.0 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by LCMS.
-
Once complete, concentrate the mixture under reduced pressure to remove DCM and excess TFA.
-
Salt Formation: Dissolve the crude residue in a minimal amount of methanol.
-
Add a saturated solution of oxalic acid (1.0-1.1 equiv) in diethyl ether.
-
Stir for 30 minutes. A white precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield 2,6-diazaspiro[3.3]heptane oxalate salt.
Part 2: Frequently Asked Questions (FAQs)
Question 4: What are the primary synthetic routes to the 2,6-diazaspiro[3.3]heptane core?
Answer:
Several routes have been developed, generally converging on the double intramolecular cyclization of a central precursor bearing two nucleophilic amines and two electrophilic carbons. The most practical and scalable routes often start from commercially available materials like pentaerythritol derivatives.
-
Route A: From Tribromopentaerythritol: This is a robust and scalable approach.[2] It involves a sequence of transformations to first build a mono-protected azetidine ring, followed by manipulation of the remaining arms and a final cyclization. While multi-step, it provides the valuable mono-protected intermediate, which is crucial for selective functionalization.[2]
-
Route B: From 1-Benzyl-3-chloromethylazetidine-3-carbaldehyde: This route utilizes a reductive amination followed by a base-mediated cyclization.[4] It is highly effective and amenable to library synthesis for creating diverse analogues by varying the primary amine used in the reductive amination step.[4][5]
-
Route C: Asymmetric Synthesis: For applications requiring enantiomerically pure substituted spirocycles, methods involving the diastereoselective addition of azetidine carboxylate anions to Davis-Ellman imines have been developed.[8][9][10] This provides excellent stereocontrol and delivers differentially protected products.[8][9]
Synthetic Pathway Overview
Caption: High-level overview of two common synthetic routes.
Question 5: Why is 2,6-diazaspiro[3.3]heptane considered a superior surrogate for piperazine in drug design?
Answer:
While structurally related to piperazine, 2,6-diazaspiro[3.3]heptane offers several distinct advantages that make it an attractive building block in medicinal chemistry:
-
Structural Rigidity and 3D-Character: The spirocyclic core locks the molecule into a defined, rigid conformation. This reduces the entropic penalty upon binding to a biological target and provides precise exit vectors for substituents, allowing for fine-tuning of interactions in a three-dimensional binding pocket.[2] This increased sp³ character is a desirable trait for moving away from flat, aromatic compounds in drug discovery.
-
Novel Chemical Space: It allows chemists to explore chemical space not accessible with traditional piperazine scaffolds, potentially leading to new intellectual property and improved pharmacological profiles.[2]
-
Physicochemical Properties: Spiro[3.3]heptane systems have been shown to improve properties like aqueous solubility compared to their carbocyclic analogues (e.g., cyclohexane).[11] This can translate to better pharmacokinetic properties in drug candidates.
Question 6: My final compound is an oil and difficult to purify by column chromatography. What are my options?
Answer:
Purification of the final 2,6-diazaspiro[3.3]heptane products can indeed be challenging due to their polarity and basicity, which can cause streaking on silica gel.
-
Ion-Exchange Chromatography: For basic amines, solid-phase extraction using an ion-exchange cartridge (e.g., SCX - Strong Cation Exchange) is an excellent purification method.[4]
-
Protocol: Load the crude reaction mixture onto an SCX cartridge pre-conditioned with a solvent like methanol. Wash away neutral and acidic impurities with methanol. Elute the desired basic product using a solution of ammonia in methanol (e.g., 1-2 M NH₃ in MeOH). Evaporation of the solvent then yields the purified amine.[4]
-
-
Crystallization via Salt Formation: As mentioned in the troubleshooting section, converting the product into a salt can be both a purification and a handling strategy. If the initial salt formation yields an impure solid, it can often be recrystallized from a suitable solvent system (e.g., methanol/ether, ethanol) to achieve high purity.
-
Reverse-Phase Chromatography: If the compound has sufficient lipophilicity (e.g., from protecting groups or other substituents), reverse-phase HPLC can be an effective, albeit less scalable, method for achieving high purity.
References
-
Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(17), 3841–3843. [Link]
-
Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(17), 3841-3843. [Link]
-
Stocks, M. J., Hamza, D., Pairaudeau, G., Stonehouse, J. P., & Thorne, P. (2007). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2587-2589. [Link]
-
St. John-Campbell, S., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. RSC Publishing. [Link]
-
Waman, Y., et al. (2019). Asymmetric Synthesis 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis-Ellman Imines. Organic Letters, 21(10), 3481-3484. [Link]
-
ResearchGate. (2025). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions | Request PDF. [Link]
-
Foley, D. J., et al. (2025). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow-Assisted Preparation and Derivatisation by Strain-Release of Azabicyclo[1.1.0]butanes. ResearchGate. [Link]
-
J&K Scientific LLC. (2021). BOC Protection and Deprotection. [Link]
-
ResearchGate. (2025). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF. [Link]
-
Waman, Y., et al. (2019). Asymmetric Synthesis 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis–Ellman Imines. ACS Publications. [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. [Link]
-
Waman, Y., et al. (2019). Asymmetric Synthesis 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis–Ellman Imines. ACS Publications. [Link]
Sources
- 1. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. youtube.com [youtube.com]
- 8. Asymmetric Synthesis 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis-Ellman Imines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 2,6-Diazaspiro[3.3]heptane Cyclization
Welcome to the technical support center for the synthesis of 2,6-diazaspiro[3.3]heptane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the critical cyclization step in forming this valuable spirocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for the cyclization of 2,6-diazaspiro[3.3]heptane precursors?
The formation of the 2,6-diazaspiro[3.3]heptane core typically involves an intramolecular double nucleophilic substitution reaction. The most prevalent precursors are derivatives of 3,3-bis(halomethyl)azetidine or related compounds where the leaving groups are displaced by nitrogen nucleophiles. The choice of strategy often depends on the nature of the protecting groups on the nitrogen atoms and the desired scale of the reaction.
Two common approaches are:
-
Cyclization of a di-halo precursor with a primary amine: In this method, a pre-formed azetidine ring containing two electrophilic centers (e.g., bromomethyl or chloromethyl groups) reacts with a primary amine.
-
Intramolecular cyclization of a precursor containing both the nucleophile and the leaving group: A common starting material is a substituted (chloromethyl)azetidinylmethyl)amine, which upon treatment with a base, undergoes intramolecular cyclization.
Q2: How do I choose the right base and solvent for my cyclization reaction?
The selection of the base and solvent system is critical for a successful cyclization and can significantly impact reaction time, yield, and purity.
-
Bases: Strong, non-nucleophilic bases are generally preferred to promote the deprotonation of the amine without competing in the substitution reaction. Potassium tert-butoxide (t-BuOK) is a frequently used base, particularly in solvents like tetrahydrofuran (THF).[1] 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is another effective base, especially in more polar solvents like N,N-dimethylformamide (DMF).[1] In some cases, particularly at higher temperatures (e.g., 110 °C in a DMF/water mixture), the reaction can proceed to completion without the addition of an external base.[1]
-
Solvents: The choice of solvent often depends on the solubility of the starting materials and the chosen base.
-
THF is a good choice for reactions using t-BuOK, often leading to clean conversions.[1]
-
DMF can be advantageous for less reactive substrates or when a higher temperature is required.[1] It has been noted to provide cleaner reaction profiles than other polar aprotic solvents like NMP or DMA.[1]
-
DMF/Water mixtures have been shown to be optimal in certain cases, facilitating the reaction and allowing it to go to completion, even at lower conversions in the absence of water.[1]
-
Q3: What are typical reaction temperatures and times for the cyclization?
Temperature and reaction time are interdependent and need to be optimized for each specific substrate.
-
Temperature: Reactions can be run at a range of temperatures, from room temperature to elevated temperatures. For instance, cyclizations using t-BuOK in THF are often heated to around 70 °C.[1] When using DMF/water, temperatures as high as 110 °C have been employed for rapid and clean reactions.[1] Lower temperatures may lead to incomplete conversion.[1]
-
Reaction Time: Reaction times can vary from a few hours to several days. Monitoring the reaction progress by a suitable analytical technique (e.g., LC-MS or TLC) is crucial to determine the optimal reaction time. For example, with t-BuOK in THF at 70 °C, heating for three hours can result in a very clean conversion.[1]
Troubleshooting Guide
Problem 1: Low or no conversion of starting material.
If you are observing poor or no conversion of your starting material, consider the following troubleshooting steps.
Root Causes and Solutions
-
Insufficiently strong base or incorrect stoichiometry: The chosen base may not be strong enough to deprotonate the amine precursor effectively.
-
Solution: Switch to a stronger base, such as potassium tert-butoxide (t-BuOK).[1] Ensure that at least two equivalents of the base are used for a di-halo precursor reacting with a primary amine to neutralize the generated acid and drive the reaction to completion. In some cases, adding more base during the reaction can help push it to completion.[1]
-
-
Low reaction temperature: The activation energy for the cyclization may not be overcome at the current reaction temperature.
-
Solution: Increase the reaction temperature. If the reaction is sluggish in THF at 70 °C, consider switching to a higher boiling solvent like DMF and increasing the temperature to 110 °C.[1]
-
-
Poor solvent choice: The starting material may not be fully soluble in the chosen solvent, or the solvent may not be polar enough to facilitate the SN2 reaction.
Problem 2: Formation of significant impurities or side products.
The presence of multiple spots on a TLC plate or unexpected peaks in your LC-MS can indicate the formation of side products.
Root Causes and Solutions
-
Use of alternative precursors: Activating diols as ditriflates or chloroalcohols as mesylates or triflates for reaction with primary amines can lead to complex mixtures.[1]
-
Solution: Whenever possible, opt for a more direct method, such as the cyclization of a (chloromethyl)azetidinylmethyl)amine precursor, which has been shown to give cleaner reactions.[1]
-
-
Decomposition of starting material or product: At elevated temperatures, the starting materials or the spirocyclic product may be unstable.
Problem 3: Difficulty in purifying the final product.
Purification of the highly polar 2,6-diazaspiro[3.3]heptane product can be challenging.
Root Causes and Solutions
-
Product is highly water-soluble: The basic nitrogen atoms make the product prone to protonation and high polarity.
-
Solution 1: Column Chromatography: Purification by column chromatography on silica gel is a common method. Eluent systems typically involve a gradient of a polar solvent like ethanol or methanol in a less polar solvent like dichloromethane or ethyl acetate.[1]
-
Solution 2: Ion-Exchange Chromatography: For particularly polar or water-soluble compounds, solid-phase extraction using an ion-exchange cartridge (e.g., SCX) can be very effective. The crude product is loaded onto the cartridge, washed with a solvent like methanol to remove non-basic impurities, and the desired product is then eluted with a basic solution, such as methanolic ammonia.[1]
-
Experimental Protocols
Protocol 1: Cyclization using Potassium tert-Butoxide in THF
This protocol is adapted from a reported synthesis of 2-benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane.[1]
-
To a stirred solution of (1-benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine (1 equivalent) in anhydrous THF, add a 1.0 M solution of potassium tert-butoxide in THF (2.2 equivalents).
-
Heat the reaction mixture in a sealed tube at 70 °C.
-
After 90 minutes, add an additional 1 equivalent of the potassium tert-butoxide solution.
-
Continue heating for another hour.
-
Allow the reaction to cool to room temperature.
-
Filter the mixture to remove the potassium chloride precipitate.
-
Evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography.
Protocol 2: Cyclization using a DMF/Water Mixture
This protocol is based on the synthesis of 2-benzyl-6-(4-fluorobenzyl)-2,6-diazaspiro[3.3]heptane.[1]
-
Dissolve (1-benzyl-3-chloromethylazetidin-3-ylmethyl)(4-fluorobenzyl)amine (1 equivalent) in a 9:1 mixture of DMF and water.
-
Heat the solution in a sealed tube at 110 °C with stirring.
-
After 90 minutes, add an additional portion of water.
-
Continue heating for another 3 hours.
-
Cool the reaction to room temperature.
-
Load the reaction mixture onto an SCX ion-exchange cartridge preconditioned with methanol.
-
Wash the cartridge with methanol.
-
Elute the product with 1 M ammonia in methanol.
-
Evaporate the solvents and purify the residue by flash column chromatography.
Data Summary
| Entry | Base | Solvent | Temperature (°C) | Time | Conversion | Reference |
| 1 | DBU | THF | 70 | 96 h | 40% | [1] |
| 2 | DBU | DMF | 70 | - | Complete | [1] |
| 3 | t-BuOK | THF | 70 | 2.5 h | Complete | [1] |
| 4 | None | DMF/H₂O (9:1) | 110 | 4.5 h | Complete | [1] |
Visualizations
General Reaction Scheme
Caption: General workflow for the cyclization to form 2,6-diazaspiro[3.3]heptane.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for low conversion in 2,6-diazaspiro[3.3]heptane cyclization.
References
Sources
stability of 2,6-diazaspiro[3.3]heptane under acidic conditions
Technical Support Center: Stability of 2,6-Diazaspiro[3.3]heptane in Acidic Media
Executive Summary
The 2,6-diazaspiro[3.3]heptane scaffold is a rigid, spirocyclic surrogate for piperazine. Despite the inherent ring strain of two fused cyclobutane/azetidine rings (~26 kcal/mol strain energy per ring), the scaffold exhibits exceptional stability towards Brønsted acids.
Contrary to common fears regarding strained rings, this moiety does not readily undergo acid-catalyzed ring opening under standard laboratory conditions (storage, HPLC, or protecting group removal). It is commercially available as stable dihydrochloride, hemioxalate, and tosylate salts. Instability is only observed under forcing conditions involving quaternary azetidinium intermediates or specific Lewis acid catalysis.
Part 1: Troubleshooting Guide (Q&A)
Q1: I am seeing multiple peaks in my LCMS after treating my N-Boc-2,6-diazaspiro[3.3]heptane with TFA. Did the ring open?
Diagnosis: Unlikely. The multiple peaks are most likely due to incomplete deprotection or salt counter-ion effects , not ring degradation.
-
Technical Insight: The spirocyclic core is stable to neat Trifluoroacetic Acid (TFA) and 4M HCl in dioxane.[1] Ring opening of azetidines usually requires a "push-pull" mechanism: protonation/activation of the nitrogen plus a strong nucleophile and heat. TFA is non-nucleophilic.[1]
-
Action:
-
Check the mass spectrum. Ring opening (hydrolysis) would add +18 Da (water).[1] If you see M+H for the amine, the ring is intact.
-
If you see M+56 or M+100, you have incomplete Boc removal.
-
Note: In unbuffered LCMS runs, the free base and the salt form can sometimes elute as broad or split peaks due to on-column protonation equilibrium.
-
Q2: My 2,6-diazaspiro[3.3]heptane dihydrochloride salt has turned into a sticky oil. Is it degraded?
Diagnosis: No, it is likely hygroscopic .[1]
-
Technical Insight: Hydrochloride salts of secondary amines, especially small rigid ones, are often highly hygroscopic. They absorb atmospheric moisture to form a deliquescent hydrate.
-
Action:
-
Dry the material under high vacuum (0.1 mbar) at 40°C for 4 hours.
-
Switch to the Hemioxalate or Tosylate salt for better crystallinity and lower hygroscopicity if long-term solid storage is required.[1]
-
Q3: Can I heat this scaffold in acid (e.g., 6M HCl reflux)?
Diagnosis: Proceed with caution.
-
Technical Insight: While stable at room temperature, thermodynamic stability is low. Refluxing in 6M HCl (strong acid + heat + aqueous nucleophile) provides the energy to overcome the kinetic barrier, potentially leading to ring opening to form 3-(aminomethyl)-azetidin-3-ol derivatives.[1]
-
Action: Limit acid exposure to <60°C. For hydrolysis of esters/amides on the periphery, use LiOH/THF (base hydrolysis) instead of harsh acid reflux if possible.
Q4: I need to perform a reductive amination. Will acetic acid open the ring?
Diagnosis: No.
-
Technical Insight: Reductive amination typically uses mild acids (Acetic Acid, pH 4-5).[1] The spiro scaffold is completely stable under these conditions. The nitrogen acts as a base, buffering the solution.
Part 2: Technical Deep Dive & Mechanisms
The Stability Paradox
Why is a strained spiro-cycle stable to acid?
-
Kinetic Stability: For the ring to open, a nucleophile must attack the
-carbon (next to the nitrogen). In acidic media, the nitrogen is protonated ( ). -
Electrostatic Repulsion: The protonated nitrogen is positively charged.[1] While this makes the
-carbon more electrophilic (inductive withdrawal), it also electrostatically repels incoming positively charged electrophiles. More importantly, the rigid spiro-geometry makes the backside attack ( -like) sterically difficult and energetically unfavorable because the transition state would increase strain further before releasing it.
Salt Formation Workflow
The most common stabilization method is salt formation. The choice of acid dictates the physical properties (hygroscopicity vs. crystallinity).
Figure 1: Salt selection guide.[1][2] Oxalates are preferred for bench-stable solids; Tosylates are preferred for process chemistry.[1]
Degradation Pathway (The "Danger Zone")
Degradation is rare but occurs via the Azetidinium intermediate.[1] If you alkylate the nitrogen to a quaternary state (e.g., with excess methyl iodide or epoxide), the ring strain becomes a liability.
Figure 2: Stability vs. Degradation logic. Protonation leads to a stable trap; Quaternization leads to instability.
Part 3: Experimental Protocols
Protocol A: Standard Boc-Deprotection (Validation of Stability)
This protocol demonstrates the scaffold's resistance to strong organic acids.[1]
-
Dissolution: Dissolve 1.0 eq of N-Boc-2,6-diazaspiro[3.3]heptane in Dichloromethane (DCM) (concentration ~0.2 M).
-
Acid Addition: Add Trifluoroacetic Acid (TFA) slowly to reach a 1:4 TFA:DCM ratio (v/v).
-
Note: Gas evolution (isobutylene) will occur.[1]
-
-
Reaction: Stir at room temperature for 2 hours.
-
Workup (Isolation as Salt): Concentrate in vacuo to give the TFA salt (viscous oil).
-
Workup (Free Base): Redissolve in MeOH, pass through a SCX-2 (Strong Cation Exchange) cartridge. Wash with MeOH, elute with 2M NH3/MeOH.
-
Yield: Quantitative conversion to the free amine is expected.[1]
Protocol B: Preparation of the Stable Hemioxalate Salt
Recommended for long-term storage.[1]
-
Dissolve 2,6-diazaspiro[3.3]heptane (free base) in Ethanol (10 mL/g).
-
Prepare a solution of Oxalic Acid (0.5 eq for hemioxalate, 1.0 eq for oxalate) in warm Ethanol.
-
Add the acid solution dropwise to the amine solution with vigorous stirring.
-
A white precipitate should form immediately.[1]
-
Cool to 0°C for 30 minutes.
-
Filter and wash with cold Ethanol/Diethyl Ether (1:1).[1]
-
Result: Non-hygroscopic white solid, stable at RT for >12 months.
Part 4: Physicochemical Data
| Property | Value | Notes |
| pKa (Calculated) | ~9.5 (Secondary Amine) | Slightly lower than piperazine (9.[1]8) due to strain/inductive effects.[1] |
| Stability (1M HCl) | > 24 Hours @ RT | No degradation observed by NMR.[1] |
| Stability (TFA) | > 4 Hours @ RT | Standard deprotection conditions.[1] |
| Melting Point | 221°C (Free base BP) | Salts typically decompose >250°C. |
| Hygroscopicity | High (HCl salt) | Low (Oxalate/Tosylate salts).[1] |
References
-
Vertex Pharmaceuticals. (2008).[1] 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters. [1]
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes. The Journal of Organic Chemistry. [1]
-
ChemicalBook. (2024).[1] 2,6-Diazaspiro[3.3]heptane dihydrochloride Product Properties.
-
Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition. [1]
Sources
Technical Support Center: 2,6-Diazaspiro[3.3]heptane Stability
Topic: Preventing Ring-Opening of 2,6-Diazaspiro[3.3]heptane with HCl Content Type: Technical Support Center & Troubleshooting Guide Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Researchers
Status: Active Severity: High (Irreversible Scaffold Degradation) Tags: #AzetidineStability #SaltFormation #HCl #RingStrain #ProcessChemistry
Executive Summary: The Strain-Stability Paradox
The 2,6-diazaspiro[3.3]heptane scaffold is a valuable, rigid surrogate for piperazine in medicinal chemistry, offering distinct vectors for substituent display.[1] However, its core consists of two spiro-fused azetidine rings. While kinetically stable under neutral conditions, the ring system possesses significant strain energy (~25-26 kcal/mol per azetidine ring).
The Core Issue: Treatment with Hydrochloric Acid (HCl) presents a dual threat:
-
Activation: Protonation of the nitrogen converts it into a potent leaving group (ammonium), significantly increasing the electrophilicity of the adjacent
-carbons. -
Nucleophilic Attack: The chloride counter-ion (
) is sufficiently nucleophilic to attack the activated -carbon, leading to C-N bond cleavage and irreversible ring opening.
This guide provides the mechanistic insight and validated protocols required to handle this scaffold without degradation.
Mechanistic Analysis: The Failure Mode
To prevent degradation, one must understand the competition between reversible protonation (salt formation) and irreversible nucleophilic substitution (ring opening).
Pathway Visualization
Figure 1: Kinetic competition between stable salt formation and thermodynamically favored ring opening.
Key Takeaway: The dihydrochloride salt is stable only in the solid state or in non-nucleophilic environments. Once dissolved in protic solvents (water/methanol) with heating, the equilibrium shifts toward ring opening.
Validated Protocols
Protocol A: Safe Preparation of 2,6-Diazaspiro[3.3]heptane Dihydrochloride
Use this protocol to convert the free base or Boc-protected precursor to the HCl salt without degradation.
| Parameter | Critical Specification | Reason for Choice |
| Solvent | Anhydrous 1,4-Dioxane or Diethyl Ether | Non-nucleophilic; promotes rapid precipitation of the salt, removing it from the reaction equilibrium. |
| Acid Source | 4M HCl in Dioxane (Anhydrous) | Avoids water. Aqueous HCl significantly increases the rate of hydrolysis/ring opening. |
| Temperature | 0°C to 10°C | Kinetic control. Higher temperatures provide the activation energy for |
| Concentration | 0.1 M - 0.2 M | Dilution minimizes intermolecular reactions and exotherms. |
Step-by-Step Methodology:
-
Dissolution: Dissolve the N-Boc protected or free base spirocycle in anhydrous 1,4-dioxane (10 mL per gram) under Nitrogen.
-
Cooling: Cool the solution to 0°C using an ice bath. Allow 15 minutes for thermal equilibration.
-
Acid Addition: Add 4M HCl in dioxane (2.5 - 4.0 equivalents) dropwise over 20 minutes. Do not allow internal temperature to rise above 10°C.
-
Precipitation: A white precipitate should form immediately. Stir at 0°C for 2 hours.
-
Isolation: Filter the solid rapidly under a blanket of Nitrogen (the salt is hygroscopic).
-
Washing: Wash the filter cake with cold anhydrous diethyl ether (
volumes). -
Drying: Dry under high vacuum at room temperature. Do not heat.
Validation (QC):
-
1H NMR (
): Check for symmetry. 2,6-diazaspiro[3.3]heptane signals are simple (singlets/doublets depending on substitution). Ring opening results in complex aliphatic multiplets corresponding to linear chloro-propyl chains. -
Elemental Analysis: Confirm Cl content matches dihydrochloride stoichiometry.
Protocol B: Alternative Salt Formation (Oxalate)
If the HCl salt proves unstable or hygroscopic, the oxalate salt is the industry-standard alternative due to the lower nucleophilicity of the oxalate anion.
-
Dissolve the free amine in absolute ethanol .
-
Add oxalic acid (1.0 - 2.0 equiv) dissolved in warm ethanol.
-
Allow the mixture to cool slowly to room temperature, then to 4°C.
-
Filter the crystalline oxalate salt.
-
Note: Oxalate salts of spiro[3.3]heptanes are generally non-hygroscopic and shelf-stable [1].
-
Troubleshooting & FAQs
Q1: I see a "M+36" or "M+38" peak in my LCMS after Boc-deprotection. What is this? A: This indicates ring opening has occurred.[2][3]
-
Diagnosis: The mass shift corresponds to the addition of HCl (+36/38 Da). The azetidine ring has been cleaved by a chloride ion.
-
Root Cause: The reaction was likely run too warm, or the solvent contained moisture/methanol which solvated the chloride, making it more nucleophilic.
-
Solution: Switch to Protocol A (Anhydrous Dioxane/Ether) and strictly maintain 0°C.
Q2: Can I use Trifluoroacetic Acid (TFA) instead of HCl? A: Yes, and it is often safer.
-
The trifluoroacetate anion is significantly less nucleophilic than chloride.
-
Recommendation: Use TFA/DCM (1:4) at 0°C for Boc deprotection. Evaporate the TFA at low temperature. If the HCl salt is absolutely required, perform a salt exchange on the purified material using Protocol A, rather than generating it directly during deprotection.
Q3: My HCl salt turns into a sticky gum upon exposure to air. Is it degraded? A: Likely not degraded yet, but it is hygroscopic .
-
Azetidine salts are prone to absorbing water. Once wet, the local acidity in the liquid phase can promote hydrolysis (ring opening) over time.
-
Fix: Store the salt in a desiccator at -20°C. If "gumming" occurs, re-suspend in anhydrous ether and sonicate to recover the solid, then filter immediately.
Q4: Why does the ring open at C2/C4? A: This is a manifestation of the Gem-Disubstituent Effect (or lack thereof) and strain release.
-
While spiro[3.3]heptanes benefit from some rigidity, protonation breaks the symmetry of electron density. The
attack by chloride releases the ~26 kcal/mol strain energy of the four-membered ring. This thermodynamic driver makes the reaction irreversible [2].
Q5: Is the free base stable? A: Yes, the free base is kinetically stable at room temperature. However, it should be stored cold and free of electrophiles. It can oligomerize if left neat for extended periods.
References
-
Synthesis and Application of 2,6-Diazaspiro[3.3]heptanes. Source: Burkhard, J. A., et al. Organic Letters, 2008. Context: Describes the synthesis and stability of the scaffold, highlighting the utility of oxalate salts for storage. URL:[Link]
-
Strain-Driven Reactivity of Azetidines. Source: Couty, F., et al. Chemical Reviews, 2021. Context: Comprehensive review on azetidine ring opening mechanisms, specifically acid-mediated cleavage. URL:[Link]
-
Facile Ring Cleavage of Basic Azetidines. Source: ResearchGate / Tetrahedron Letters. Context: Mechanistic details on how nucleophiles attack protonated azetidines. URL:[Link]
Sources
Technical Support Center: 2,6-Diazaspiro[3.3]heptane Functionalization
Welcome to the technical support center for 2,6-diazaspiro[3.3]heptane chemistry. This guide is designed for researchers, medicinal chemists, and drug development professionals. As a rigid, three-dimensional scaffold, 2,6-diazaspiro[3.3]heptane is an increasingly important bioisostere for piperazine in modern drug discovery.[1][2] However, its unique strained-ring system presents specific synthetic challenges, particularly concerning selective functionalization.
This document, structured as a series of frequently asked questions (FAQs) and troubleshooting guides, provides in-depth, field-proven insights to help you navigate these challenges and improve your experimental outcomes.
Frequently Asked Questions & Troubleshooting Guides
Protecting Group Strategy: Achieving Selective Monofunctionalization
Question: I need to functionalize only one of the nitrogen atoms on the 2,6-diazaspiro[3.3]heptane core. What is the most reliable protecting group strategy to ensure mono-selectivity?
Answer: Achieving selective monofunctionalization is the most critical step for the successful use of this scaffold. The most robust and widely adopted strategy is the mono-protection of the parent diamine, typically with a tert-butyloxycarbonyl (Boc) group. This approach transforms the symmetric starting material into an intermediate with two chemically distinct nitrogen atoms, allowing for the selective derivatization of the free secondary amine.
Causality and Experimental Rationale: The Boc group is ideal for this purpose due to several factors:
-
Steric Hindrance: The bulky tert-butyl group of the first installed Boc moiety sterically hinders the second nitrogen, which, combined with careful control of stoichiometry, significantly disfavors the formation of the di-protected species.
-
Electronic Deactivation: The carbamate functionality withdraws electron density from the protected nitrogen, reducing its nucleophilicity and further preventing a second acylation event.
-
Orthogonal Stability: The Boc group is stable under a wide range of reaction conditions used for functionalizing the free amine (e.g., reductive aminations, most cross-coupling reactions) but can be removed under acidic conditions that typically do not cleave other sensitive functional groups.[3][4]
The diagram below outlines the strategic decision process for preparing a mono-functionalized product.
Caption: Strategic workflow for monofunctionalization.
Protocol 1: Synthesis of tert-Butyl 2,6-Diazaspiro[3.3]heptane-2-carboxylate
This protocol is adapted from a scalable synthesis reported for this key intermediate.[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 2,6-diazaspiro[3.3]heptane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at a concentration of approximately 0.1 M.
-
Cooling: Cool the solution to 0 °C in an ice-water bath. This helps to control the exothermicity of the reaction and improve selectivity.
-
Reagent Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq) in the same solvent dropwise over 30-60 minutes. Maintaining a slight excess of the diamine can further suppress di-protection.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure consumption of the starting material and minimize the formation of the di-Boc byproduct.
-
Workup: Concentrate the reaction mixture under reduced pressure. The residue can be purified by flash column chromatography.
Scientist's Note (Trustworthiness):
-
Expected Yield: 75-85%.
-
Purification: A silica gel column using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) is typically effective. The mono-Boc product is more polar than the di-Boc byproduct.
-
Handling: The free base can be unstable over long-term storage. For improved stability, the mono-protected intermediate can be converted to a more crystalline and manageable salt, such as the oxalate salt.[1][5]
Palladium-Catalyzed N-Arylation: Overcoming Low Yields and Side Reactions
Question: My Buchwald-Hartwig amination on N-Boc-2,6-diazaspiro[3.3]heptane is giving low yields and inconsistent results. How can I optimize this C-N cross-coupling reaction?
Answer: Palladium-catalyzed N-arylation is a powerful tool but can be challenging with sterically hindered or strained amines like the 2,6-diazaspiro[3.3]heptane system.[5] Low yields often stem from suboptimal ligand/base combinations, catalyst deactivation, or competing side reactions. A systematic approach to optimization is crucial.
Causality and Experimental Rationale: The catalytic cycle of the Buchwald-Hartwig amination involves several key steps (oxidative addition, amine coordination, deprotonation, reductive elimination). The choice of ligand dramatically influences the rate and efficiency of these steps, particularly the final C-N bond-forming reductive elimination, which can be slow for hindered substrates. The base is critical for deprotonating the amine to form the active nucleophile, but overly strong bases can lead to side reactions with sensitive functional groups.
The workflow below provides a systematic guide to troubleshooting and optimizing this reaction.
Caption: Workflow for optimizing Pd-catalyzed N-arylation.
Data Summary: Recommended Reaction Conditions
The following table summarizes a successfully reported condition for the N-arylation of N-Boc-2,6-diazaspiro[3.3]heptane with aryl bromides.[1]
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd₂(dba)₃ (1.5 mol%) | A reliable Pd(0) source. |
| Ligand | (±)-BINAP (1.5 mol% per Pd) | A classic biarylphosphine ligand effective for this transformation. Other ligands like XPhos may also work. |
| Base | Sodium tert-butoxide (NaO-t-Bu) (2.1 eq) | A strong, non-nucleophilic base required to deprotonate the secondary amine effectively. |
| Solvent | Toluene | Anhydrous, high-boiling solvent suitable for cross-coupling. |
| Temperature | 110 °C | Sufficient thermal energy to drive the catalytic cycle, especially the reductive elimination step. |
| Reaction Time | 16-24 hours |
Reductive Amination: Troubleshooting and Key Parameters
Question: My reductive amination with an aldehyde/ketone is incomplete or producing significant byproducts. What are the most important factors to consider?
Answer: Reductive amination is a versatile method for N-alkylation, but its success hinges on the delicate balance between imine/enamine formation and its subsequent reduction.[6][7] Common issues include poor conversion, over-alkylation of the starting amine, or reduction of the carbonyl starting material.
Causality and Experimental Rationale: The reaction proceeds in two stages: (1) formation of an iminium ion intermediate from the amine and carbonyl compound, and (2) reduction of this intermediate to the final amine. The choice of reducing agent is critical. Mild, oxophilic reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred because they are less likely to reduce the starting aldehyde/ketone and are reactive enough to reduce the iminium ion as it forms, driving the equilibrium towards the product.[8]
This troubleshooting flowchart can help diagnose and solve common problems.
Caption: Troubleshooting flowchart for reductive amination.
Protocol 2: Representative Reductive Amination
This protocol is a general procedure based on established methods.[8][9]
Step-by-Step Methodology:
-
Setup: To a solution of N-Boc-2,6-diazaspiro[3.3]heptane (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in dichloroethane (DCE) or THF (0.1 M), add acetic acid (1.0 eq).
-
Iminium Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the iminium ion.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise at room temperature. Be cautious of initial gas evolution.
-
Reaction: Stir the reaction for 12-24 hours.
-
Monitoring: Monitor the reaction by LC-MS for the disappearance of the starting amine.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry with sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purification: Purify the crude product by flash column chromatography.
Deprotection: Avoiding Ring Opening
Question: I am trying to remove the Boc group using HCl in dioxane, but I am seeing significant decomposition of my product. What is causing this and what is a better method?
Answer: This is a critical and frequently encountered issue. The strained bis-azetidine core of the 2,6-diazaspiro[3.3]heptane system is susceptible to ring-opening under harsh acidic conditions, particularly with strong nucleophilic acids like HCl.[10] The chloride anion can act as a nucleophile, leading to cleavage of one of the azetidine rings.
The Recommended Solution: The preferred method for Boc deprotection of this scaffold is to use a non-nucleophilic strong acid, such as trifluoroacetic acid (TFA) .
Causality and Experimental Rationale: TFA effectively protonates and cleaves the Boc group, but its conjugate base, trifluoroacetate, is a very poor nucleophile. This lack of nucleophilicity prevents the subsequent ring-opening side reaction, preserving the integrity of the spirocyclic core.[10]
Protocol 3: TFA-Mediated Boc Deprotection
Step-by-Step Methodology:
-
Dissolution: Dissolve the N-Boc protected compound (1.0 eq) in dichloromethane (DCM) (0.1 M).
-
Acid Addition: Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours.
-
Monitoring: Monitor the reaction by LC-MS until the starting material is fully consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporation with toluene can help remove residual TFA. The resulting product is the TFA salt, which can often be used directly in subsequent steps or neutralized with a mild base (e.g., NaHCO₃) to yield the free amine.
References
-
Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(16), 3525–3526. [Link]
-
ResearchGate. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF. Retrieved from ResearchGate. [Link]
-
Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(16), 3525-3526. [Link]
-
University of Bath. (n.d.). Protecting Groups and Orthogonal Protection Strategies. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions | Request PDF. Retrieved from ResearchGate. [Link]
-
Al-Huniti, M. H., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Molecules, 27(15), 4833. [Link]
-
ResearchGate. (n.d.). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery | Request PDF. Retrieved from ResearchGate. [Link]
-
Seeberger, P. H. (2018). Protecting Group Strategies in Carbohydrate Chemistry. Wiley-VCH. [Link]
-
Organic Syntheses. (n.d.). Palladium-Catalyzed Migrative β-Arylation of N-Boc-Piperidine. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]
-
University of Bari Aldo Moro. (2024). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Retrieved from [Link]
-
ResearchGate. (n.d.). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes | Request PDF. Retrieved from ResearchGate. [Link]
-
Sharma, A., et al. (2019). Asymmetric Synthesis of 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis-Ellman Imines. Organic Letters, 21(10), 3481–3484. [Link]
-
Google Patents. (n.d.). CN102442934A - Synthesis method of 6-oxo-2-azaspiro[9][9] heptane-2-carboxylic acid tert-butyl ester. Retrieved from
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Google Patents. (n.d.). EP2070899A1 - Deprotection of N-BOC compounds.
-
ResearchGate. (n.d.). Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. Retrieved from ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of substituted N-heterocycles by N-arylation. Retrieved from [Link]
-
Feng, C., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1541–1547. [Link]
-
ResearchGate. (n.d.). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. Retrieved from ResearchGate. [Link]
-
Burkhard, J. A., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(1), 66–69. [Link]
-
ChemRxiv. (n.d.). Exploring Synthetic Routes to 6-Functionalized 4-Azaspiro[2.3]hexanes. Retrieved from [Link]
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troubleshooting scalability issues in 2,6-diazaspiro[3.3]heptane production
Technical Support Center: 2,6-Diazaspiro[3.3]heptane Production
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis and scale-up of 2,6-diazaspiro[3.3]heptane. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered during the production of this valuable scaffold. As a Senior Application Scientist, my goal is to equip you with the knowledge to navigate the complexities of scaling this unique motif, ensuring both efficiency and success in your chemical development programs.
2,6-Diazaspiro[3.3]heptane and its derivatives have emerged as critical building blocks in modern medicinal chemistry. Their rigid, three-dimensional structure makes them excellent bioisosteres for more common fragments like piperazine, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability.[1] However, the journey from a lab-scale synthesis to a robust, scalable process is fraught with challenges. This guide will address those challenges head-on.
Troubleshooting Guide: A Question-and-Answer Approach
This section is structured to address specific issues you may encounter during the synthesis and scale-up of 2,6-diazaspiro[3.3]heptane.
Category 1: Low Yield and Incomplete Reactions
Q1: My overall yield dropped significantly when I moved from a 1-gram to a 100-gram scale. What are the most probable causes?
A1: A drop in yield upon scale-up is a common issue and can typically be attributed to one or more of the following factors:
-
Mass and Heat Transfer Limitations: Reactions that appear instantaneous on a small scale may be limited by mixing efficiency and heat dissipation at a larger scale. Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions. Ensure your reactor is equipped with an appropriate agitator and that the stirring speed is sufficient to maintain a homogeneous mixture.
-
Inefficient Temperature Control: Exothermic steps, such as reductive aminations or the addition of strong bases for cyclization, can be difficult to control on a larger scale. A runaway reaction can lead to byproduct formation and degradation of your desired product. Consider slower addition rates of reagents, using a jacketed reactor with a reliable cooling system, or diluting the reaction mixture.
-
Phase Transfer Issues: In biphasic reactions, the efficiency of mixing becomes even more critical. Ensure that the agitation is sufficient to create a large interfacial area between the two phases.
-
Changes in Reagent Stoichiometry: While seemingly straightforward, accurately maintaining stoichiometry on a larger scale can be challenging. Ensure precise measurement of all reagents.
Q2: The final cyclization step to form the spirocyclic bisazetidine is stalling. How can I drive the reaction to completion?
A2: An incomplete second cyclization is a frequent bottleneck. Here are several strategies to improve this key step:
-
Choice of Base and Solvent: The combination of base and solvent is critical. While potassium tert-butoxide (t-BuOK) in THF is commonly used, its effectiveness can diminish at scale due to solubility and viscosity issues.[2] Consider alternative conditions. For instance, using a mixture of DMF and water at elevated temperatures (e.g., 110 °C) can provide a clean and rapid conversion, often without the need for an additional base.[2]
-
Increased Temperature: If the reaction is sluggish, a moderate increase in temperature can often provide the necessary activation energy. However, monitor for the formation of degradation products.
-
Addition of Water: In some solvent systems like DMF, the addition of a small amount of water can surprisingly accelerate the reaction to completion, particularly when it has stalled.[2]
-
Alternative Leaving Groups: If you are starting from a di-halo intermediate, ensure the leaving group is sufficiently reactive. While chlorides are common, bromides or tosylates might offer faster cyclization kinetics, though this would require re-optimizing the preceding steps.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields during scale-up.
Category 2: Impurity Profile and Purification Challenges
Q3: I am observing several significant impurities by LCMS that were not present on a smaller scale. What are the likely side reactions?
A3: On a larger scale, minor side reactions can become major problems. Common byproducts in 2,6-diazaspiro[3.3]heptane synthesis include:
-
Oligomers and Polymers: If the cyclization is not efficient, intermolecular reactions can occur, leading to the formation of oligomeric or polymeric materials. This is especially prevalent with highly reactive intermediates.
-
Products of Incomplete Reaction: Unreacted starting materials or mono-cyclized intermediates can be significant impurities if the reaction does not go to completion.
-
Side reactions from protecting groups: Depending on your synthetic route, the protecting groups themselves can be a source of impurities during deprotection steps.
-
Competitive Side-Reactions: In some synthetic approaches, competitive side reactions can occur. For instance, when using acid chlorides for functionalization, chlorination at the C3-position has been observed as a competitive side-reaction.[3]
Q4: Column chromatography is not a viable purification method for my multi-kilogram production. What are some scalable purification strategies?
A4: Relying on chromatography for large-scale production is often a bottleneck. Consider these alternatives:
-
Crystallization/Recrystallization: This is the most desirable method for large-scale purification. Experiment with various solvent/anti-solvent systems to induce crystallization of your final product or a key intermediate.
-
Salt Formation and Precipitation: If your final product is a free base, converting it to a salt (e.g., hydrochloride, oxalate) can often facilitate purification by crystallization. However, be aware of potential stability issues with certain salts.[4]
-
Liquid-Liquid Extraction: A well-designed series of aqueous extractions at different pH values can effectively remove many impurities.
-
Distillation: If your product is thermally stable and has a suitable boiling point, distillation can be an effective purification method.
Category 3: Reagent and Process Issues
Q5: The handling of some intermediates is difficult due to their physical properties (e.g., sluggish filtration). How can I improve the process?
A5: Poor physical properties of intermediates can severely hamper a large-scale process. For example, some routes to related spirocycles are known to be inefficient on a larger scale due to slow filtration steps that negatively impact yield.[4] To address this:
-
Telescoping Reactions: If an intermediate is difficult to isolate, consider a "one-pot" or "telescoped" synthesis where the intermediate is not isolated but is carried directly into the next step. This can improve efficiency and reduce handling losses.
-
Solvent Selection: The choice of solvent can significantly impact the physical form of a precipitating solid. Experiment with different solvents to find one that produces a more easily filterable solid.
-
Controlled Precipitation/Crystallization: The rate of cooling and agitation during a precipitation or crystallization can dramatically affect particle size and morphology. A slower, more controlled process often yields a more easily handled solid.
Frequently Asked Questions (FAQs)
What is the most common and scalable synthetic route to 2,6-diazaspiro[3.3]heptane?
A highly practical and scalable route involves the reductive amination of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde with a primary amine, followed by a base-mediated cyclization.[2][5] This method is amenable to both library synthesis and large-scale production.[2] Another concise and scalable synthesis has been reported that is useful for producing a N-Boc protected building block.[6]
What are the critical process parameters to monitor during the synthesis?
The most critical parameters to monitor are:
-
Temperature: Especially during exothermic steps.
-
Reaction Progress: Use in-process controls (e.g., HPLC, UPLC) to monitor the consumption of starting materials and the formation of products and byproducts.
-
Stirring Rate: To ensure homogeneity.
-
pH: During extractions and salt formations.
What are the key safety considerations?
-
Many of the reagents used, such as lithium aluminum hydride, sodium borohydride, and potassium tert-butoxide, are highly reactive and require careful handling, especially on a large scale.
-
Reactions should be conducted in a well-ventilated area, and appropriate personal protective equipment (PPE) should be worn.
-
Be prepared for potential exotherms by having an adequate cooling system in place.
Scalable Synthetic Protocol: N-Benzyl-N'-phenyl-2,6-diazaspiro[3.3]heptane
This protocol is adapted from a reported scalable synthesis and is provided as a representative example.[2]
General Synthetic Workflow
Caption: A simplified workflow for a common synthesis of 2,6-diazaspiro[3.3]heptane.
Step 1: Synthesis of (1-Benzyl-3-chloromethylazetidin-3-ylmethyl)phenylamine
-
To a solution of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde in dichloroethane, add one equivalent of acetic acid.
-
Add one equivalent of aniline and stir the mixture to form the iminium ion.
-
Slowly add sodium triacetoxyborohydride to the mixture, maintaining the temperature below 30°C.
-
Stir the reaction until completion, as monitored by HPLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloroethane.
-
Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Step 2: Synthesis of 2-Benzyl-6-phenyl-2,6-diazaspiro[3.3]heptane
-
Dissolve the crude product from Step 1 in tetrahydrofuran (THF).
-
Add 2.2 equivalents of potassium tert-butoxide (t-BuOK) as a 1.0 M solution in THF.
-
Heat the reaction mixture to 70°C in a sealed reactor.
-
Monitor the reaction by HPLC. If the reaction stalls, an additional equivalent of t-BuOK may be added.
-
After completion, cool the reaction to room temperature and filter to remove the potassium chloride precipitate.
-
Evaporate the solvent under reduced pressure. The resulting residue can then be purified by a suitable method (e.g., crystallization or chromatography if on a smaller scale).
Table 1: Comparison of Cyclization Conditions
| Entry | Base | Solvent | Temperature (°C) | Result | Reference |
| 1 | DBU | THF | 70 | Very slow reaction | [2] |
| 2 | DBU | DMF | 70 | Complete conversion | [2] |
| 3 | t-BuOK | THF | 70 | Clean, complete conversion | [2] |
| 4 | None | DMF/H₂O (8:2) | 110 | Rapid and clean conversion | [2] |
References
- Burkhard, J. A., Wagner, B., Fischer, H., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery.
-
Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(16), 3525–3526. [Link]
-
Kammeraad, J. A., et al. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. Organic Process Research & Development, 27(8), 1509-1515. [Link]
- BenchChem. (2025). Application Notes and Protocols for the Synthesis of 2,6-Dithiaspiro[3.3]heptane. BenchChem.
- Lenci, E., et al. (2020). 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. Chemistry – A European Journal, 26(1), 1-8.
- ResearchGate. (2025). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes.
- Stocks, M. J., et al. (2007). Concise Synthesis of Novel 2,6-Diazaspiro[3.3]heptan-1-ones and Their Conversion into 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2587-2589.
- ResearchGate. (2025). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF.
- ResearchGate. (n.d.). Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3].
-
Reddy, B. V. S., et al. (2019). Asymmetric Synthesis of 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis-Ellman Imines. Organic Letters, 21(10), 3481–3484. [Link]
-
Lenci, E., & Trabocchi, A. (2020). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. RSC Medicinal Chemistry, 11(7), 762-777. [Link]
- ResearchGate. (2025). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry | Request PDF.
-
Burkhard, J. A., et al. (2012). Expanding the azaspiro[3.3]heptane family: synthesis of novel highly functionalized building blocks. Organic Letters, 14(1), 66–69. [Link]
- European Pharmaceutical Review. (2022). Key challenges for bio/pharmaceutical manufacturing 2022. European Pharmaceutical Review.
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. ricerca.uniba.it [ricerca.uniba.it]
- 4. Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the N-Arylation of 2,6-Diazaspiro[3.3]heptane
Welcome to the Technical Support Center for spirocyclic drug discovery. As 2,6-diazaspiro[3.3]heptane becomes a premier bioisostere for piperazine—offering improved target selectivity, orthogonal exit vectors, and enhanced pharmacokinetic profiles—researchers frequently encounter unique synthetic bottlenecks[1]. The strained nature of the spiro[3.3]heptane core makes it uniquely susceptible to side reactions during Buchwald-Hartwig aminations and subsequent deprotections[2].
This guide provides field-proven insights, causality-driven troubleshooting, and self-validating protocols to help you successfully navigate the N-arylation of this privileged scaffold.
Mechanistic Pathway & Failure Modes
Understanding the divergent pathways during the cross-coupling of 2,6-diazaspiro[3.3]heptane is critical. The diagram below maps the logical flow of the reaction, highlighting where standard conditions fail and generate specific side products.
Logical workflow of 2,6-diazaspiro[3.3]heptane N-arylation highlighting primary side reactions.
Troubleshooting Guide & FAQs
Q1: During the Buchwald-Hartwig coupling, my LC-MS shows a massive peak corresponding to [M+18]. What is happening, and how do I stop it? A1: You are observing the hydrolytic ring opening of the spirocycle. The 2,6-diazaspiro[3.3]heptane core contains two fused highly strained 4-membered rings. When subjected to strong bases (like sodium tert-butoxide) at elevated temperatures in the presence of trace moisture, the cyclobutane/azetidine framework undergoes strain-release hydrolysis[2]. Causality & Solution: The activation energy for ring-opening drops significantly under strongly basic conditions. To prevent this, switch to a milder base such as Cs₂CO₃ or K₃PO₄. Additionally, utilizing a highly active precatalyst system like Pd₂(dba)₃ with RuPhos allows the reaction to reach completion in as little as 10–20 minutes, minimizing the spirocycle's exposure to harsh thermal conditions[3].
Q2: My coupling with electron-rich aryl chlorides is stalling at 20% conversion. The main side product is the protodehalogenated aryl starting material. How can I push the conversion? A2: Electron-rich aryl chlorides are notoriously sluggish in the oxidative addition step. Compounding this issue, the orthogonal planes of the 2,6-diazaspiro[3.3]heptane exit vectors create a sterically encumbered local environment around the nitrogen[1]. This steric bulk severely slows down the amine's coordination to the Pd(II)-aryl intermediate. While the catalyst waits for the amine to bind, it undergoes competitive protodehalogenation. Causality & Solution: You must accelerate the reductive elimination step to outcompete the side reaction. Employ a bulky, electron-rich biarylphosphine ligand like RuPhos, which is specifically designed to force the challenging C-N reductive elimination[3]. If Pd-catalysis continues to stall, consider transitioning to a Ni/photoredox dual-catalysis system, which operates via a radical pathway and is highly tolerant of steric bulk[4].
Q3: I successfully isolated the N-Boc-N'-aryl spirocycle, but during the Boc deprotection step using HCl in ether, the compound degraded into an unidentifiable mixture. Why? A3: While HCl in diethyl ether or dioxane is standard for deprotecting Boc-piperazines, 2,6-diazaspiro[3.3]heptanes are highly sensitive to strong mineral acids. The protonation of the azetidine nitrogen drastically increases the electrophilicity of the adjacent spiro-carbon, triggering acid-catalyzed ring opening[2]. Causality & Solution: You must lower the acidity of the deprotection environment. The preferred, field-validated method for deprotecting this specific scaffold is using Trifluoroacetic acid (TFA) in dichloromethane (DCM) at 0 °C to room temperature. The spiro core remains stable under these milder acidic conditions[2].
Quantitative Condition Matrix
To streamline your experimental design, the following table summarizes how different catalyst and base combinations impact the yield and side-product profile when arylating 2,6-diazaspiro[3.3]heptane.
| Catalyst System | Base & Temp | Substrate Profile | Primary Outcome / Side Reaction | Yield of Target |
| Pd₂(dba)₃ / BINAP | NaOt-Bu (100 °C) | Electron-rich Ar-Cl | Protodehalogenation & Ring Opening | < 20% |
| Pd₂(dba)₃ / RuPhos | NaOt-Bu (110 °C) | Electron-deficient Ar-Cl | Target Mono-arylation | 85–93% |
| Pd₂(dba)₃ / RuPhos | Cs₂CO₃ (90 °C) | Electron-rich Ar-Cl | Target Mono-arylation (Stalling mitigated) | 75–85% |
| Strong Acid (HCl/Et₂O) | Ambient | N-Boc-N'-aryl-spirocycle | Hydrolytic Ring Opening | N/A (Degradation) |
| Mild Acid (TFA/DCM) | 0 °C to RT | N-Boc-N'-aryl-spirocycle | Successful Deprotection | > 95% |
Self-Validating Experimental Protocol
The following methodology details an aerobic Pd-catalyzed N-arylation adapted for 2,6-diazaspiro[3.3]heptane[3]. It is designed as a self-validating system , incorporating an In-Process Quality Control (IPQC) step to ensure the reaction trajectory is correct before committing to full workup.
Objective: High-yield N-arylation of N-Boc-2,6-diazaspiro[3.3]heptane while suppressing ring-opening and protodehalogenation.
Materials:
-
Pd₂(dba)₃ (1 mol%)
-
RuPhos (2 mol%)
-
Aryl chloride (1.0 equiv)
-
N-Boc-2,6-diazaspiro[3.3]heptane (1.1 equiv)
-
NaOt-Bu or Cs₂CO₃ (3.0 equiv)
-
1,4-Dioxane (Anhydrous)
Step-by-Step Methodology:
-
Catalyst Pre-Activation: In a reaction vial, combine Pd₂(dba)₃ (1 mol%) and RuPhos (2 mol%) in 1,4-dioxane. Stir at room temperature for 5 minutes until the solution turns a deep, homogeneous red/orange.
-
Causality: Pre-ligation ensures the highly active monomeric Pd(0) species is formed before encountering the sterically hindered spirocycle, preventing premature catalyst aggregation (Pd black formation).
-
-
Substrate Addition: Add the aryl chloride (1.0 equiv), N-Boc-2,6-diazaspiro[3.3]heptane (1.1 equiv), and the base (3.0 equiv).
-
Causality: If your aryl chloride is electron-rich, strictly use Cs₂CO₃ instead of NaOt-Bu to prevent base-mediated degradation of the strained rings during the slower oxidative addition phase.
-
-
Heating & IPQC (Self-Validation Checkpoint): Seal the vial and heat to 90 °C.
-
Validation Checkpoint: At exactly 10 minutes, withdraw a 10 µL aliquot and quench it into 1 mL of LC-MS grade Acetonitrile. Analyze via LC-MS.
-
Decision Matrix: You should observe >80% consumption of the aryl halide. If an [M+18] mass peak (water addition/ring opening) constitutes >5% of the Total Ion Chromatogram (TIC), immediately lower the reaction temperature to 75 °C to preserve the remaining spirocycle.
-
-
Workup & Isolation: Once complete (typically 20–30 minutes), cool the reaction to room temperature. Filter the crude mixture through a short pad of Celite to remove inorganic salts and precipitated Pd black. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
References
- Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities | Chemical Reviews - ACS Public
- 2,6-Diazaspiro[3.
- Pd-catalyzed arylation of linear and angular spirodiamine salts under aerobic conditions | NIH.
- Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands | MDPI.
Sources
Technical Support Center: Selective Mono-N-Protection of 2,6-Diazaspiro[3.3]heptane
Welcome to the technical support center for the synthetic chemistry of diazaspirocycles. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the selective mono-N-protection of 2,6-diazaspiro[3.3]heptane, a critical building block in modern drug discovery. As a highly sought-after piperazine bioisostere, its rigid spirocyclic structure offers unique advantages in medicinal chemistry.[1][2] However, its symmetrical nature presents a distinct challenge: achieving selective functionalization of one nitrogen atom over the other.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose and solve common issues encountered during your experiments.
Troubleshooting Guide
This section addresses specific problems in a "Problem-Cause-Solution" format to help you navigate experimental challenges effectively.
Question 1: My reaction yields are low, with a large amount of unreacted 2,6-diazaspiro[3.3]heptane starting material recovered. What's going wrong?
Problem: The primary issue is an incomplete reaction, where the protecting group is not being efficiently incorporated.
Probable Cause(s):
-
Stoichiometry: Using a significant sub-stoichiometric amount (e.g., <0.8 equivalents) of the protecting agent to avoid di-protection can lead to unreacted starting material.
-
Reagent Decomposition: The protecting agent, particularly di-tert-butyl dicarbonate (Boc₂O), can be sensitive to moisture or prolonged storage, leading to reduced activity.
-
Insufficient Activation/Reactivity: At very low temperatures, the reaction kinetics may be too slow, especially if a non-activated protecting agent is used. The inherent basicity of the diamine might not be sufficient to drive the reaction to completion under certain conditions.
Recommended Solutions:
-
Optimize Stoichiometry: While avoiding excess reagent is key to preventing di-protection, ensure you are using at least 0.9 to 1.0 equivalents of high-purity protecting agent.
-
Slow Addition is Crucial: Instead of adding the protecting agent all at once, add it dropwise as a solution over 30-60 minutes at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the electrophile, favoring mono-substitution.
-
Verify Reagent Quality: Use a fresh or properly stored bottle of the protecting agent (e.g., Boc₂O). If unsure, its purity can be checked by NMR.
-
Solvent and Base Considerations: In a direct protection approach, a non-polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is often preferred. The diamine itself acts as the base. For less reactive protecting agents, the addition of a non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can facilitate the reaction, but may also increase the rate of di-protection if not carefully controlled.
Question 2: I'm getting a significant amount of the di-protected 2,6-diazaspiro[3.3]heptane, making purification difficult and lowering the yield of my desired mono-protected product.
Problem: The reaction lacks selectivity, leading to the formation of a difficult-to-separate byproduct.
Probable Cause(s):
-
Statistical Distribution: As a small, symmetric diamine, the reactivities of the two nitrogen atoms are nearly identical. Without a control strategy, the reaction will naturally produce a statistical mixture of starting material, mono-protected, and di-protected products.
-
Excess Protecting Agent: Using more than one equivalent of the protecting agent will inevitably lead to di-protection.
-
Reaction Conditions: Higher temperatures, prolonged reaction times, or highly concentrated solutions can increase the likelihood of the initially formed mono-protected product reacting a second time.
Recommended Solutions:
The most robust and widely accepted solution is to differentiate the two nitrogen atoms by in situ mono-protonation . By adding one equivalent of a strong acid, you form the mono-ammonium salt. The protonated nitrogen is deactivated towards electrophilic attack, leaving the other nitrogen as a free base to react selectively.[3][4][5]
Workflow for Selective Mono-Protection via Mono-Protonation
Caption: Workflow for selective mono-protection.
Detailed Protocol: Selective Mono-Boc Protection using TMSCl
This method utilizes chlorotrimethylsilane (TMSCl) which reacts with a protic solvent like methanol to generate one equivalent of HCl in situ, avoiding the use of corrosive HCl gas.[3][5]
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous methanol (MeOH). Cool the flask to 0 °C in an ice bath.
-
Diamine Addition: Add 2,6-diazaspiro[3.3]heptane (1.0 eq) to the cold MeOH and stir until dissolved.
-
In Situ Acid Generation: Slowly add chlorotrimethylsilane (TMSCl, 1.0 eq) dropwise. A white precipitate of the mono-hydrochloride salt may form. Stir the mixture for 30 minutes at 0 °C to ensure equilibrium is reached.
-
Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.0 eq) in a small amount of MeOH dropwise to the suspension.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LCMS analysis indicates consumption of the starting material.
-
Workup: Concentrate the reaction mixture under reduced pressure. Partition the residue between DCM and a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize the HCl salt and remove any water-soluble components.
-
Extraction: Separate the layers and extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: The crude product can then be purified by flash column chromatography.
Question 3: I am struggling to separate the mono-Boc product from the di-Boc byproduct and the starting diamine.
Problem: The components of the reaction mixture have similar physical properties, complicating purification by standard methods.
Probable Cause(s):
-
Polarity: The starting diamine is highly polar and basic. The desired mono-Boc product is significantly less polar but still retains a basic nitrogen. The di-Boc byproduct is the least polar and is non-basic. While different, their polarities can overlap, especially on silica gel.
Recommended Solutions:
-
Flash Column Chromatography: This is the most common method.
-
Solvent System: A gradient elution is typically most effective. Start with a non-polar solvent like Hexanes or Heptane and gradually increase the polarity with Ethyl Acetate (EtOAc). To prevent peak tailing of the basic compounds, add a small amount of a basic modifier like triethylamine (~1%) or use a mobile phase containing ammoniated methanol (e.g., a gradient of DCM to 5-10% of a 7N NH₃ in MeOH solution).
-
Elution Order: The di-Boc product will elute first, followed by the mono-Boc product. The highly polar starting diamine will often remain at the baseline or elute very slowly.
-
-
Acid-Base Extraction: This can be a powerful pre-purification step.
-
Dissolve the crude mixture in an organic solvent like EtOAc or DCM.
-
Wash with a dilute acid solution (e.g., 1 M HCl). The basic starting diamine and the mono-Boc product will move into the aqueous layer as their hydrochloride salts, while the neutral di-Boc product remains in the organic layer.
-
Separate the layers. Basify the aqueous layer with NaOH or NaHCO₃ and re-extract with DCM to recover the mixture of starting material and mono-Boc product, now free of the di-Boc byproduct. This simplifies the subsequent chromatographic separation.
-
-
Ion-Exchange Chromatography: Using a Solid-Phase Cation Exchange (SCX) cartridge is a highly efficient method for separating basic compounds.
-
Load the crude mixture onto an SCX cartridge pre-conditioned with a solvent like MeOH.
-
Wash the cartridge with MeOH to elute the neutral di-Boc byproduct.
-
Elute the mono-Boc product with a solution of ammonia in methanol (e.g., 2 M NH₃/MeOH).
-
If necessary, a stronger elution can be used to recover the more basic starting diamine, or it can be left on the column.
-
Frequently Asked Questions (FAQs)
Q1: Which N-protecting group is best for 2,6-diazaspiro[3.3]heptane?
The "best" protecting group depends on the overall synthetic strategy, particularly the conditions required for subsequent steps and the final deprotection.
| Protecting Group | Structure | Introduction | Stability | Deprotection | Key Advantage |
| Boc (tert-Butoxycarbonyl) | -C(O)O-tBu | Boc₂O, base | Stable to base, hydrogenolysis, and weak acids. | Strong acid (TFA, HCl).[6] | Most common; robust and provides good orthogonality with base-labile groups (e.g., Fmoc).[7] |
| Cbz (Carboxybenzyl) | -C(O)OBn | Cbz-Cl, base | Stable to acidic and mildly basic conditions. | Catalytic hydrogenolysis (H₂, Pd/C).[8] | Ideal for syntheses involving acid-sensitive functional groups. Allows for orthogonal deprotection in the presence of Boc. |
| Fmoc (Fluorenylmethyloxycarbonyl) | -C(O)OCH₂-Fm | Fmoc-Cl, Fmoc-OSu | Stable to acid and hydrogenation. | Base (e.g., Piperidine in DMF).[9] | Used when both acid- and hydrogenolysis-labile groups must be preserved. Common in peptide synthesis.[10] |
Recommendation: For most applications, Boc is the protecting group of choice due to its high stability and the ease of selective mono-protection.[11][12] If your subsequent synthetic steps require strongly acidic conditions, Cbz is an excellent alternative. The strategic use of both Boc and Cbz allows for an orthogonal protection scheme, enabling the selective deprotection and functionalization of each nitrogen independently.[7][13]
Q2: What is the most critical parameter for achieving high selectivity in mono-protection?
Without a doubt, the most critical factor is differentiating the reactivity of the two nitrogen atoms . While careful control of stoichiometry and slow addition at low temperatures can improve selectivity, the most reliable and scalable method is the in situ mono-protonation strategy detailed in the troubleshooting guide. This approach fundamentally changes the system from a statistical competition to a directed reaction.
Visualizing the Mono-Protonation Strategy
Caption: Equilibrium of protonation states.
Q3: Is it possible to perform a selective mono-protection and purification without using column chromatography?
Yes, it is possible, though it requires a highly optimized reaction and a carefully planned workup.
-
Maximize Selectivity: Use the mono-protonation method to generate the mono-Boc product with minimal formation of the di-Boc byproduct (<5%).
-
Purification via Extraction: After the reaction, perform the acid-base workup described in Troubleshooting Question 3. This will remove the non-basic di-Boc byproduct.
-
Separation of Mono-Product from Starting Material:
-
Crystallization: The resulting mixture of the mono-Boc product and unreacted diamine can sometimes be separated by crystallization. The mono-Boc product is often a crystalline solid.[14] Attempting to crystallize it from a solvent system like EtOAc/Hexanes or isopropanol may yield pure material.
-
Salt Formation and Precipitation: Alternatively, you can treat the mixture with a specific acid (e.g., oxalic acid or L-tartaric acid) to selectively precipitate the salt of either the starting material or the mono-protected product, depending on their solubilities.
-
While these methods can avoid chromatography, they often result in lower isolated yields and require more development time. For the highest purity and most reliable results, chromatography is recommended.
References
-
Rathi, J. O., & Shankarling, G. S. (2020). Recent Advances in the Protection of Amine Functionality: A Review. ChemistrySelect, 5(23), 6965-6985. [Link]
-
Burkhard, J. A., Wagner, B., Fischer, H., Schuler, F., & Carreira, E. M. (2010). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition, 49(19), 3370-3374. [Link]
-
Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(16), 3525–3526. [Link]
-
ResearchGate. (2025). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Fugmann, T., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes. Chemical Communications. [Link]
-
ResearchGate. (2025). Synthesis of Orthogonally Protected 2,6-Diazaspiro[3.5]nonane and 2,6-Diazaspiro[3.4]octane Analogues as Versatile Building Blocks in Medicinal Chemistry | Request PDF. [Link]
-
Chemistry Steps. (2023). Boc Protecting Group for Amines. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
Liu, Y., et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1698–1704. [Link]
-
PubChem. 2-Boc-2,6-diazaspiro(3.3)heptane. [Link]
-
ResearchGate. (2025). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions | Request PDF. [Link]
-
University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Journal of the Mexican Chemical Society, 61(1), 69-75. [Link]
-
University of Bari Aldo Moro. (2021). 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. Sociedad Química de México, 61(1), 69-75. [Link]
-
Ha, H.-J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]
-
Lee, D. W., & Ha, H.-J. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]
-
Reddy, L. R., et al. (2019). Asymmetric Synthesis of 1-Substituted 2,6-Diazaspiro[3.3]heptanes through Addition of 3-Azetidinecarboxylate Anions to Davis-Ellman Imines. Organic Letters, 21(10), 3481-3484. [Link]
-
Servín, F. A., et al. (2017). General Method for Selective Mono-Boc Protection of Diamines and Thereof. SciELO México. [Link]
-
Albericio, F., & Isidro-Llobet, A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]
-
ResearchGate. (2021). (PDF) 1‐Oxa‐2,6‐Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere – Flow‐Assisted Preparation and Derivatisation by Strain‐Release of Azabicyclo[1.1.0]butanes. [Link]
-
Gasser, C., & El-Sagheer, A. H. (2023). The challenge of peptide nucleic acid synthesis. Chemical Society Reviews, 52(8), 2847-2875. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
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Technical Support Center: Managing the High Ring Strain of Spiro[3.3]heptane Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals working with spiro[3.3]heptane systems. This guide is designed to provide practical, in-depth solutions to the unique challenges posed by the high ring strain inherent in these valuable scaffolds. As their application in medicinal chemistry as benzene bioisosteres and three-dimensional frameworks continues to grow, a thorough understanding of their synthesis and reactivity is paramount.[1][2][3] This resource consolidates field-proven insights and troubleshooting strategies to facilitate your success in the laboratory.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and handling of spiro[3.3]heptane derivatives.
Q1: What is the primary source of the high ring strain in spiro[3.3]heptane?
The high ring strain in spiro[3.3]heptane originates from the two fused cyclobutane rings.[4] Cyclobutane itself possesses significant angle strain due to the deviation of its internal bond angles (approximately 88°) from the ideal sp³ tetrahedral angle of 109.5°. In spiro[3.3]heptane, the spirocyclic fusion at a single carbon atom further constrains the system, leading to a rigid, non-planar structure with substantial stored energy.[5] This inherent strain is a double-edged sword: it imparts unique three-dimensional conformations beneficial for medicinal chemistry but also dictates the compound's reactivity and potential for undesired rearrangements.[6][7]
Q2: How does the high ring strain affect the stability and reactivity of spiro[3.3]heptane derivatives?
The high ring strain makes spiro[3.3]heptane systems susceptible to reactions that release this strain.[8][9] This can be advantageous in certain synthetic transformations where the strain energy provides a thermodynamic driving force.[10] However, it also means that these compounds can be prone to decomposition or rearrangement under harsh conditions, such as high temperatures or the presence of strong acids or bases. For instance, reactions involving carbocationic intermediates may lead to ring-expansion or other skeletal rearrangements.[8][11]
Q3: What are the key synthetic strategies for accessing the spiro[3.3]heptane core?
Several synthetic routes have been developed to construct the spiro[3.3]heptane skeleton. The choice of method often depends on the desired substitution pattern and scale of the reaction. Common strategies include:
-
[2+2] Cycloadditions: This approach often involves the reaction of a ketene or keteniminium species with a methylenecyclobutane.[11]
-
Semipinacol Rearrangements: These rearrangements of 1-cyclopropylcyclobutanols or related structures can be promoted by acid to yield spiro[3.3]heptanones.[11]
-
Strain-Relocating Rearrangements: More recent methods utilize highly strained precursors like 1-sulfonylbicyclo[1.1.0]butanes, which react with cyclopropanone equivalents to form the spiro[3.3]heptanone motif through a strain-relocating semipinacol rearrangement.[11]
-
Double Malonate Alkylation: The use of dibrominated precursors and malonate esters can be employed to construct the two cyclobutane rings.[12]
Q4: Are there special considerations for the purification and handling of spiro[3.3]heptane derivatives?
Given their potential for instability, care should be taken during purification. It is advisable to use milder purification techniques, such as column chromatography with a deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent for basic compounds) to avoid acid-catalyzed decomposition. When possible, avoid excessive heating during solvent evaporation. For long-term storage, it is recommended to keep spiro[3.3]heptane derivatives in a cool, dark place, and under an inert atmosphere if they are particularly sensitive.
Q5: Can heteroatoms be incorporated into the spiro[3.3]heptane scaffold?
Yes, a variety of heteroatom-containing spiro[3.3]heptanes have been synthesized and are of significant interest in medicinal chemistry.[13][14] For example, 2,6-diazaspiro[3.3]heptane is a known bioisostere for piperazine, and 2-oxa-6-azaspiro[3.3]heptane can serve as a morpholine bioisostere.[13] The synthesis of these heterocyclic analogues often requires specialized synthetic routes.[14][15][16]
Troubleshooting Guides
This section provides detailed troubleshooting for specific issues that may arise during the synthesis and handling of spiro[3.3]heptane derivatives.
Problem 1: Low or No Yield in [2+2] Cycloaddition Reactions
Symptoms:
-
TLC analysis shows only starting materials (methylenecyclobutane and ketene precursor) or a complex mixture of byproducts.
-
The desired spiro[3.3]heptanone product is not formed or is present in very low quantities.
Possible Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Inefficient Ketene Generation | The ketene precursor (e.g., an acyl chloride) may not be efficiently converted to the reactive ketene intermediate. | * Reagent Quality: Ensure the acyl chloride is pure and free from hydrolysis. Consider freshly preparing or distilling it before use. * Base Selection: The choice of base is critical. A hindered, non-nucleophilic base like triethylamine or Hünig's base is typically used. Ensure the base is dry and added slowly to control the reaction temperature. |
| Decomposition of the Keteniminium Salt | In methods utilizing keteniminium salts (often from amides and triflic anhydride), the intermediate can be unstable.[5] | * Temperature Control: Maintain strict temperature control during the formation of the keteniminium salt, often at low temperatures (-78 °C). * Anhydrous Conditions: Moisture can rapidly quench the reactive intermediate. Ensure all glassware is oven-dried and reactions are performed under an inert atmosphere (N₂ or Ar).[17] |
| Low Reactivity of the Alkene | Electron-withdrawing groups on the methylenecyclobutane can decrease its nucleophilicity, slowing down the cycloaddition. | * Lewis Acid Catalysis: Consider the addition of a mild Lewis acid to activate the ketene or alkene, but be cautious as this can also promote side reactions. * Increased Temperature: Carefully increasing the reaction temperature may promote the cycloaddition, but monitor for decomposition.[17][18] |
| Steric Hindrance | Bulky substituents on either the ketene precursor or the methylenecyclobutane can sterically hinder the [2+2] cycloaddition. | * Alternative Substrates: If possible, consider using less sterically hindered starting materials to validate the reaction conditions. * Longer Reaction Times: The reaction may simply be slow due to sterics. Monitor the reaction over an extended period. |
Problem 2: Uncontrolled Rearrangements during Acid-Mediated Reactions
Symptoms:
-
Formation of multiple, unexpected products instead of the desired spiro[3.3]heptane derivative.
-
NMR analysis suggests skeletal rearrangements, such as ring expansion to cyclopentane or cyclohexane derivatives.
Possible Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Excessively Strong Acid | Strong acids can lead to uncontrolled protonation and subsequent Wagner-Meerwein or other carbocation-driven rearrangements beyond the desired transformation.[8] | * Use Milder Acids: Replace strong acids (e.g., H₂SO₄) with milder alternatives like p-toluenesulfonic acid (p-TsOH), camphorsulfonic acid (CSA), or Lewis acids such as BF₃·OEt₂ or AlCl₃.[11] * Stoichiometry Control: Use a catalytic amount of acid rather than a stoichiometric or excess amount. |
| High Reaction Temperature | Elevated temperatures can provide the activation energy for undesired rearrangement pathways. | * Lower the Temperature: Perform the reaction at a lower temperature, even if it requires a longer reaction time. Monitor the reaction progress by TLC or LC-MS to find the optimal balance between reaction rate and selectivity.[17] |
| Substrate-Specific Instability | The substitution pattern on the spiro[3.3]heptane precursor may predispose it to a particular rearrangement pathway by stabilizing a specific carbocationic intermediate. | * Computational Analysis: If possible, perform DFT calculations to predict the relative stabilities of potential carbocationic intermediates and rearrangement products. * Protecting Groups: Consider if the strategic placement of protecting groups could disfavor the formation of certain carbocationic intermediates. |
Problem 3: Difficulty in Purifying Spiro[3.3]heptane Derivatives
Symptoms:
-
The product co-elutes with starting materials or byproducts during column chromatography.
-
The product appears to decompose on the silica gel column.[19]
-
The isolated product is a mixture of stereoisomers that are difficult to separate.
Possible Causes & Solutions:
| Possible Cause | Explanation | Troubleshooting Steps |
| Similar Polarity of Components | The desired product and impurities may have very similar polarities, making chromatographic separation challenging. | * Alternative Solvent Systems: Screen a variety of eluent systems with different solvent polarities and selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol). * High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC with a suitable stationary phase (normal or reverse-phase) may be necessary. |
| Acid-Sensitivity on Silica Gel | Standard silica gel is acidic and can cause decomposition or rearrangement of sensitive spiro[3.3]heptane derivatives. | * Deactivated Silica: Use silica gel that has been treated with a base, such as triethylamine, or use a different stationary phase like alumina (basic or neutral). * Rapid Chromatography: Perform flash chromatography as quickly as possible to minimize the contact time between the compound and the stationary phase. |
| Challenging Stereoisomer Separation | The synthesis may produce a mixture of diastereomers or enantiomers that are difficult to separate. | * Chiral Chromatography: For enantiomers, chiral HPLC or supercritical fluid chromatography (SFC) is the method of choice.[12] * Diastereomeric Salt Formation: For acidic or basic compounds, formation of a salt with a chiral counter-ion can create diastereomers that may be separable by crystallization or standard chromatography. |
Experimental Protocols & Workflows
Protocol 1: Synthesis of a Spiro[3.3]heptanone via Strain-Relocating Semipinacol Rearrangement
This protocol is adapted from methodologies involving the reaction of 1-sulfonylbicyclo[1.1.0]butanes with 1-sulfonylcyclopropanols.[11]
Step 1: Generation of the Lithiated 1-Sulfonylbicyclo[1.1.0]butane
-
To a solution of 1-sulfonylbicyclo[1.1.0]butane (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the lithiated species.
Step 2: Reaction with the Cyclopropanone Equivalent
-
In a separate flask, dissolve the 1-sulfonylcyclopropanol (1.1 eq) in anhydrous THF at -78 °C.
-
Slowly transfer the freshly prepared lithiated 1-sulfonylbicyclo[1.1.0]butane solution to the 1-sulfonylcyclopropanol solution via cannula.
-
Allow the reaction to stir at -78 °C for 2 hours.
Step 3: Acid-Mediated Rearrangement
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Dissolve the crude intermediate in dichloromethane and treat with a catalytic amount of methanesulfonic acid (MsOH) or a Lewis acid like AlCl₃.
-
Stir the reaction at room temperature and monitor by TLC until the rearrangement is complete.
-
Quench the reaction with a saturated aqueous solution of NaHCO₃ and extract with dichloromethane.
-
Dry the organic layer, concentrate, and purify the resulting spiro[3.3]heptanone by column chromatography on silica gel.
Visualization of Key Concepts
Ring Strain in Spiro[3.3]heptane
The diagram below illustrates the concept of ring strain in spiro[3.3]heptane, arising from the constrained bond angles of the two fused cyclobutane rings.
Data Summary
Physicochemical Properties of Spiro[3.3]heptane Derivatives
The spiro[3.3]heptane core is often used to modulate the physicochemical properties of drug candidates. The table below presents a comparison of calculated properties for benzene and the parent spiro[3.3]heptane.
| Property | Benzene | Spiro[3.3]heptane |
| Molecular Weight ( g/mol ) | 78.11 | 96.17[20] |
| cLogP | 2.13 | 3.1[20] |
| Topological Polar Surface Area (TPSA) (Ų) | 0 | 0 |
| Fraction of sp³ Carbons | 0 | 1 |
Note: cLogP (calculated octanol-water partition coefficient) is a measure of lipophilicity. The higher fraction of sp³ carbons in spiro[3.3]heptane contributes to its three-dimensional character, which is often desirable in modern drug design to "escape from flatland".[21]
References
- Stocks, M. J., Hamza, D., Pairaudeau, G., Stonehouse, J. P., & Thorne, P. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(13), 2053-2055.
- Enamine. (n.d.). Spiro[3.3]heptane as a Benzene Bioisostere for Drug Discovery.
- Prysiazhniuk, K., et al. (2024). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv.
- (2025). Spiro[3.3]heptane: A Versatile sp3‐Rich Scaffold and its Synthetic Routes.
- Gagnon, D., et al. (2022). Expedient synthesis of spiro[3.
- (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. RSC Publishing.
- (2025). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry.
- (2025). Selective P450BM3 Hydroxylation of the Spiro[3.3]heptane Core as a Route to Potential Drug Fragment Molecules. PMC.
- (2025). Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery.
- U.S. Environmental Protection Agency. (n.d.). Spiro[3.3]heptane-2-ethanol Properties.
- (2025). Application of spiro[3.3]heptane (A, B) and spiro[2.3]hexane (C) motifs in medicinal chemistry.
- (2022). A stereochemical journey around spirocyclic glutamic acid analogs. PMC.
- Hamza, D., & Stocks, M. J. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. AstraZeneca R&D Charnwood.
- National Center for Biotechnology Information. (n.d.). Spiro[3.3]heptane.
- Olifir, O. S., et al. (2025). Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv.
- (2023). Strain-enabled radical spirocyclization cascades: rapid access to spirocyclobutyl lactones and – lactams. PMC.
- (n.d.). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. PMC.
- (n.d.). Strain-release driven spirocyclization of bicyclo[1.1.0]butanes: access to 6,7-diazaspiro[3.4]octanes. Chemical Science (RSC Publishing).
- Prysiazhniuk, K., et al. (2024). Spiro[3.
- (n.d.). Overview of spiro[3.3]heptane synthesis.
- (n.d.). DE102006046468A1 - New spiro(3.3)heptan-2-one useful e.g. in the preparation of 2,6-substituted spiro(3.3)heptane, in nematic liquid crystal mixtures and as functional fine chemicals.
- (n.d.). Synthesis of (racemic) spiro[3.3]heptanones.
- (n.d.). Spiroheptane. Wikipedia.
- (n.d.). spiro[3.3]heptane-2,6-dione. Sigma-Aldrich.
- (n.d.). Spiro[3.3]heptane as Benzene Bioisostere. Scribd.
- (2023). Influence of Ring Strain on the Formation of Rearrangement vs Cyclization Isotwistane Products in the Acyl Radical Reaction of Bicyclo[2.2.2]octanone. Organic Letters.
- (n.d.). Ring strain energy in ether- and lactone-containing spiro compounds.
- University of Rochester. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment!. Department of Chemistry.
- University of Rochester. (n.d.). Troubleshooting: My Reaction Failed: FAQ. Department of Chemistry.
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Validation & Comparative
2,6-Diazaspiro[3.3]heptane vs. Piperazine: A Technical Comparative Guide for Drug Discovery
Executive Summary: Escaping Flatland
In modern medicinal chemistry, the transition from planar, aromatic-heavy scaffolds to three-dimensional, sp3-rich architectures is a proven strategy to improve clinical success rates.[1] While piperazine remains the industry standard linker due to its ubiquity and low cost, 2,6-diazaspiro[3.3]heptane (DSH) has emerged as a superior bioisostere for specific multiparametric optimization (MPO) challenges.
This guide analyzes the structural, physicochemical, and synthetic trade-offs between these two moieties, providing actionable data for lead optimization.
| Feature | Piperazine | 2,6-Diazaspiro[3.3]heptane |
| Topology | 2D Planar (Chair conformation) | 3D Rigid Spirocycle |
| Vector Geometry | Linear (180° projection) | Twisted (90° projection) |
| Lipophilicity (LogP) | Moderate | Lower (ΔLogP ≈ -0.5 to -1.0) |
| Metabolic Stability | Susceptible to N-oxidation/ring opening | High (Sterically protected) |
| Synthetic Cost | Low (Commodity chemical) | High (Specialty building block) |
Structural & Vector Analysis
The substitution of piperazine with DSH is not merely a change in properties; it is a fundamental alteration of the exit vector geometry.
Geometric Distortion
-
Piperazine: Exists predominantly in a chair conformation. Substituents at N1 and N4 project in a roughly linear fashion (approx. 180°), creating a "straight" linker.
-
DSH: The spiro-fusion forces a 90° twist between the two azetidine rings. This creates a "kinked" geometry. Furthermore, the N-N distance in DSH is approximately 4.2 Å , which is roughly 50% longer than the ~2.8 Å N-N distance in piperazine.
Impact: DSH is not a direct drop-in replacement if the binding pocket requires a linear connector. It succeeds when the target pocket allows for (or requires) a twisted trajectory to engage orthogonal sub-pockets.
Visualization: Vector Comparison
Caption: Comparison of exit vectors. Piperazine provides a short, linear path, whereas DSH extends the linker length and introduces a 90-degree orthogonal twist.
Physicochemical Profile & Biological Implications[1][2][3][4][5]
Lipophilicity & Solubility
DSH consistently lowers lipophilicity compared to piperazine. The high fraction of sp3 carbons (
-
Data Point: In matched molecular pair (MMP) analysis, replacing piperazine with DSH typically results in a ΔLogD of -0.5 to -1.0 .
-
Mechanism: The compact, solvated spiro-core reduces the hydrophobic surface area relative to the lipophilic methylene chains of the 6-membered ring.
Basicity (pKa)
This is a critical, often overlooked differentiator.
-
Piperazine: Secondary amine pKa ≈ 9.8.
-
DSH: The strained azetidine rings render the nitrogens more basic (pKa ≈ 10.5 - 11.0).
-
Consequence: At physiological pH (7.4), DSH is more likely to be fully ionized. This can improve potency via stronger salt bridges (e.g., with Asp/Glu residues) but may reduce passive membrane permeability due to the higher energetic penalty of desolvating the charged species.
Metabolic Stability
DSH exhibits superior metabolic stability.[1] The steric bulk of the spiro-center and the ring strain protect the α-carbons from Cytochrome P450-mediated oxidation. Piperazine is prone to N-oxidation and ring-opening metabolism; DSH effectively "blocks" these soft spots.
Case Studies: Success vs. Failure
Success: SOS1 Agonists
In the development of SOS1 agonists, replacing a piperazine linker with DSH led to a 3-fold improvement in potency .
-
Why? The increased basicity of DSH strengthened an ionic interaction with Asp887 .[2] Additionally, the rigid spiro-scaffold reduced the entropic penalty of binding compared to the flexible piperazine chair flip.[2]
Failure: GPR119 Agonists
In a GPR119 agonist series, the DSH switch caused an 800-fold loss in potency .
-
Why? The binding pocket required the specific linear distance of piperazine. The extended 4.2 Å length of DSH pushed the pharmacophores too far apart, breaking critical hydrogen bonds.
Experimental Protocols
Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane
Note: This protocol avoids the instability issues associated with strong mineral acids.
Workflow Diagram:
Caption: Simplified synthetic route for accessing the mono-protected DSH core.
Critical Stability Note (Trustworthiness)
Do not use HCl/MeOH for deprotection. Unlike piperazine, the strained cyclobutane rings in DSH are sensitive to strong mineral acids and nucleophilic attack, which can lead to ring-opening polymerization.
-
Correct Protocol: Use Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at 0°C to room temperature for Boc-deprotection. Neutralize immediately with basic resin or bicarbonate wash.
Microsomal Stability Assay Protocol
To validate the metabolic advantage of DSH:
-
Preparation: Prepare 1 µM test compound (DSH analog vs Piperazine analog) in phosphate buffer (pH 7.4).
-
Incubation: Add human liver microsomes (0.5 mg/mL) and NADPH regenerating system. Incubate at 37°C.
-
Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(remaining %) vs time to determine intrinsic clearance (
).
Decision Framework
When should you deploy 2,6-diazaspiro[3.3]heptane?
Caption: Decision logic for bioisosteric replacement. DSH is favored for solubility/metabolic issues if the binding pocket tolerates the geometric twist.
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes as Piperazine Surrogates. Organic Letters.
-
Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry: Properties and Applications. Angewandte Chemie International Edition.
-
Barnes-Seeman, D. (2012). The Role of Spirocyclic Scaffolds in Drug Discovery. Current Topics in Medicinal Chemistry.
-
SpiroChem Application Note. (2022). Azaspiro[3.3]heptane derivatives as surrogates for piperazine.
Sources
structural comparison of 2,6-diazaspiro[3.3]heptane and homopiperidine
This guide provides a structural and functional comparison of 2,6-diazaspiro[3.3]heptane and homopiperidine (azepane).[1]
Executive Summary
The transition from homopiperidine to 2,6-diazaspiro[3.3]heptane represents a strategic shift in medicinal chemistry from a flexible, lipophilic monoamine to a rigid, polar diamine .[1][2]
-
Homopiperidine (Azepane): A flexible, 7-membered saturated ring used to fill hydrophobic pockets and provide conformational adaptability.[1][2] It is often metabolically labile.
-
2,6-Diazaspiro[3.3]heptane: A rigid, spirocyclic diamine (often used as a piperazine surrogate).[1][2][3] It is deployed to lower LogD, increase solubility, and lock substituent vectors in a linear geometry, often improving metabolic stability by removing oxidative hotspots.[1][2]
Structural & Geometric Analysis
The fundamental difference lies in the "Escape from Flatland" and the restriction of conformational entropy.
Conformational Landscape
-
Homopiperidine (Flexible): Exists in a dynamic equilibrium of twist-chair and twist-boat conformations.[2] This flexibility allows it to "mold" into binding pockets (induced fit) but incurs a higher entropic penalty upon binding.
-
2,6-Diazaspiro[3.3]heptane (Rigid): The spiro carbon locks the two azetidine rings perpendicular to each other.[1] This creates a rigid, defined vector for substituents.[2] The distance between the nitrogen atoms (or the N and the C4 substituent) is fixed, unlike the variable distance in the breathing 7-membered ring.
Vector Analysis (Graphviz Diagram)
The following diagram illustrates the vector trajectories and spatial constraints of the two scaffolds.
Caption: Structural comparison showing the transition from the high-entropy flexible homopiperidine to the low-entropy rigid 2,6-diazaspiro[3.3]heptane.
Physicochemical Properties Comparison
This section contrasts the key properties relevant to drug-likeness. Note that 2,6-diazaspiro[3.3]heptane is a diamine, making it significantly more polar than the monoamine homopiperidine.[1][2]
| Feature | Homopiperidine (Azepane) | 2,6-Diazaspiro[3.3]heptane | Impact on Drug Design |
| Formula | C₆H₁₃N | C₅H₁₀N₂ | Spiro adds a second polar center.[1][2] |
| Basicity (pKa) | ~11.0 (Secondary Amine) | ~10.7 (Secondary Amine)* | Both are highly basic; Spiro salts are often more soluble.[1] |
| Lipophilicity (LogP) | High (Lipophilic) | Low (Polar) | Spiro reduces LogP/LogD, improving solubility.[1] |
| Shape | Oblate, Flexible | Dumbbell, Rigid | Spiro explores novel IP space and defined vectors.[1][2] |
| Metabolic Stability | Low (Oxidation at C2/C7) | High | Spiro blocks metabolic hotspots (no adjacent CH₂ to N in a flexible ring).[1] |
*Note: The pKa of 2,6-diazaspiro[3.3]heptane is influenced by the inductive effect of the second nitrogen and strain, but generally remains basic.[1]
Solubility and LogD
Replacing a homopiperidine ring with a 2,6-diazaspiro[3.3]heptane core typically lowers the LogD by 1.0–2.0 units.[1] This is due to:
-
Introduction of a second Nitrogen: Increases polarity.[1]
-
Compactness: Reduces the accessible hydrophobic surface area (SASA).
Metabolic Stability
Homopiperidine is prone to cytochrome P450-mediated oxidation at the
Experimental Protocols
To validate the choice between these scaffolds, the following self-validating protocols are recommended.
Protocol: Comparative LogD Determination (Shake-Flask Method)
Objective: Quantify the lipophilicity shift when switching scaffolds.
-
Preparation: Prepare 10 mM DMSO stock solutions of the Homopiperidine and Spiro analogs.
-
Partitioning:
-
Mix 50 µL of compound stock with 495 µL of 1-octanol (pre-saturated with buffer) and 495 µL of PBS (pH 7.4).
-
Vortex vigorously for 1 hour at 25°C.
-
Centrifuge at 3000 rpm for 15 minutes to separate phases.
-
-
Quantification:
-
Validation: Use Propranolol (High LogD) and Atenolol (Low LogD) as internal controls.[1]
Protocol: Metabolic Stability Assay (Microsomal Stability)
Objective: Assess the resistance to oxidative metabolism.
-
Incubation:
-
Incubate test compounds (1 µM) with human liver microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).
-
Initiate reaction with NADPH (1 mM).
-
-
Sampling:
-
Analysis:
-
Expectation: The 2,6-diazaspiro[3.3]heptane analog should show a significantly longer
than the homopiperidine analog.[1]
Decision Logic for Scaffold Selection
Use this logic flow to determine which scaffold is appropriate for your lead optimization.
Caption: Decision tree for selecting between flexible homopiperidine and rigid spirocyclic scaffolds based on ADME and potency requirements.
References
-
Burkhard, J. A., et al. (2010).[1] "Synthesis and Structural Analysis of 2,6-Diazaspiro[3.3]heptanes." Organic Letters, 12(9), 1944–1947.[1] Link
-
Wuitschik, G., et al. (2008).[1] "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition, 47(24), 4512–4515. Link
-
Ritchie, T. J., et al. (2011). "The impact of spirocyclic scaffolds on drug-like properties." Drug Discovery Today, 16(3-4), 164–171.[1][2] Link
-
Carreira, E. M., & Fessard, T. C. (2014).[1] "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 114(16), 8257–8322. Link
-
Morgentin, R., et al. (2018). "Homopiperidine derivatives as histamine H3 receptor antagonists."[1][2] Bioorganic & Medicinal Chemistry Letters, 28(10), 1803-1808.[1][2] Link
Sources
comparative analysis of 2,6-diazaspiro[3.3]heptane and 2-azaspiro[3.3]heptane
[1][2]
Executive Summary: Escaping Flatland
In modern drug discovery, the transition from flat, aromatic-rich molecules to three-dimensional (3D) saturated scaffolds is a proven strategy to improve solubility, metabolic stability, and patentability. This guide compares two critical spirocyclic scaffolds: 2,6-diazaspiro[3.3]heptane (2,6-DASH) and 2-azaspiro[3.3]heptane (2-ASH) .
While both share the spiro[3.3]heptane core, they serve fundamentally different roles in medicinal chemistry:
-
2,6-DASH is a rigid, twisted diamine linker , primarily acting as a bioisostere for piperazine.
-
2-ASH is a monoamine cap or core , acting as a bioisostere for piperidine or pyrrolidine.
Structural & Physicochemical Comparison
The spiro[3.3]heptane core forces a 90° twist between the two rings, creating a unique vector orientation unavailable in fused or monocyclic systems.
Table 1: Physicochemical Profile
| Feature | 2,6-Diazaspiro[3.3]heptane | 2-Azaspiro[3.3]heptane | Piperazine (Ref) | Piperidine (Ref) |
| Role | Linker (Diamine) | Cap/Core (Monoamine) | Linker | Cap/Core |
| MW (Core) | 98.15 Da | 97.16 Da | 86.14 Da | 85.15 Da |
| ClogP | ~ -1.0 (Highly Polar) | ~ 0.7 | -1.5 | 0.8 |
| pKa (Est.) | ~10.7 (More basic) | ~11.3 | 9.7 | 11.2 |
| Exit Vectors | Twisted (90°) | Angled/Kinked | Parallel (Chair) | Linear/Chair |
| LogD Impact | Generally Decreases LogD | Increases LogD (if N-linked) | Baseline | Baseline |
| Metabolic Stability | High (No | High (Strain prevents oxidation) | Low/Med | Low/Med |
Mechanistic Insight: The "Lipophilicity Paradox"
-
2,6-DASH: Despite adding carbon bulk relative to piperazine, it often lowers the LogD of a lead compound. This is attributed to its high basicity (leading to higher ionization at physiological pH) and the efficient solvation of its exposed nitrogen lone pairs.
-
2-ASH: When used as an N-linked substituent (e.g., attached to an aromatic ring), it typically increases LogD (+0.2 to +0.5) compared to piperidine.[1][2][3][4] This is because it adds carbon bulk without the compensatory solvation benefit of a second heteroatom.
Vector Analysis & Geometry
The defining feature of these scaffolds is their "Exit Vector"—the angle and distance between substituents.
Figure 1: Structural relationship between traditional rings and their spirocyclic bioisosteres.
Experimental Protocols
Protocol A: Selective Mono-Functionalization of 2,6-Diazaspiro[3.3]heptane
Objective: To attach an electrophile (e.g., aryl halide) to one nitrogen while preserving the other for subsequent elaboration. Challenge: The molecule is symmetric; statistical mixtures (bis-coupled vs. mono-coupled) are common. Solution: Use the oxalate salt (slow release of free base) or controlled stoichiometry with orthogonal protecting groups (e.g., N-Boc).
Reagents:
-
2,6-Diazaspiro[3.3]heptane dihydrochloride (or oxalate)
-
Aryl Fluoride/Chloride (Electrophile)
-
or
-
DMSO or DMF
Step-by-Step Methodology:
-
Free Base Liberation (In Situ): Suspend 2,6-diazaspiro[3.3]heptane dihydrochloride (1.0 equiv) and
(3.0 equiv) in DMSO (0.2 M). Stir at RT for 15 minutes to ensure partial deprotonation. -
Controlled Addition: Dissolve the Aryl Halide (0.9 equiv - slight deficit is crucial) in a minimal volume of DMSO. Add this solution dropwise to the amine suspension over 30 minutes.
-
Note: Using a deficit of the electrophile favors mono-substitution over bis-substitution.
-
-
Reaction: Heat to 80–100 °C (depending on electrophile reactivity) for 4–12 hours. Monitor by LCMS.[5]
-
Workup: Dilute with water and extract with EtOAc.
-
Critical Step: The unreacted diamine is highly water-soluble and will remain in the aqueous layer. The mono-coupled product will extract into the organic layer.
-
-
Purification: If bis-coupled product forms, separate via silica gel chromatography (DCM/MeOH/
).
Protocol B: Handling & Coupling of 2-Azaspiro[3.3]heptane
Objective: Amide coupling to a carboxylic acid. Challenge: The free base of 2-azaspiro[3.3]heptane is volatile and readily forms carbonates with air. It is best handled as a salt (HCl or Oxalate).
Reagents:
-
Carboxylic Acid (R-COOH)
-
2-Azaspiro[3.3]heptane hydrochloride[6]
-
HATU (Coupling Agent)
-
DIPEA (Base)
Step-by-Step Methodology:
-
Activation: Dissolve Carboxylic Acid (1.0 equiv) in DMF (0.1 M). Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 5 minutes to form the active ester.
-
Amine Addition: Add 2-azaspiro[3.3]heptane hydrochloride (1.2 equiv) directly as a solid, followed by an additional 1.5 equiv of DIPEA to neutralize the salt.
-
Why? Adding the salt directly prevents loss of the volatile free amine.
-
-
Reaction: Stir at RT for 2–4 hours.
-
Workup: Dilute with saturated
solution (to remove DMF) and extract with EtOAc. Wash with and brine. -
Isolation: Dry over
and concentrate.
Synthetic Accessibility & Workflow
For researchers needing to synthesize the core or complex derivatives, the pathways differ significantly.
Figure 2: Synthetic routes for accessing the spirocyclic cores.
References
-
Spirocyclic Scaffolds in Drug Discovery: A Head-to-Head Comparison of 7-Azaspiro[3.5]nonane and Azaspiro[3.3]heptane in Drug Discovery. BenchChem.[2] Link
-
Physicochemical Properties: Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Med. Chem. Lett. Link
-
Bioisosterism: 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine.[4] Angew.[8] Chem. Int. Ed. Link
-
Synthesis & Reactivity: Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett.[5] Link
-
pKa Data: pKa Values of Some Piperazines at (298, 303, 313, and 323) K. J. Chem. Eng.[9] Data. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uregina.ca [uregina.ca]
- 4. ricerca.uniba.it [ricerca.uniba.it]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 6. 2,6-DIAZASPIRO[3.3]HEPTANE CAS#: 174-77-6 [m.chemicalbook.com]
- 7. CN102442934A - Synthesis method of 6-oxo-2-azaspiro [3,3] heptane-2-carboxylic acid tert-butyl ester - Google Patents [patents.google.com]
- 8. angenechemical.com [angenechemical.com]
- 9. semanticscholar.org [semanticscholar.org]
Assessing the Impact of 2,6-Diazaspiro[3.3]heptane on logD and pKa: A Comparative Guide for Drug Design
As a Senior Application Scientist, I frequently observe discovery teams struggling with the pharmacokinetic liabilities of flat, sp2-rich amines. Piperazine has long been a workhorse in medicinal chemistry for improving solubility and forming salt bridges. However, its predictable geometry often leads to off-target toxicities (such as hERG inhibition) and suboptimal lipophilicity profiles.
The "Escape from Flatland" paradigm has driven the adoption of sp3-rich architectures, particularly spirocyclic amines, to optimize physicochemical properties[1]. Among these, 2,6-diazaspiro[3.3]heptane has emerged as a premier bioisostere for piperazine. This guide objectively compares the physicochemical impact of replacing piperazine with 2,6-diazaspiro[3.3]heptane, focusing on the mechanistic causality behind shifts in basicity (pKa) and lipophilicity (LogD), supported by rigorous experimental protocols.
Mechanistic Insights: Why Geometry Dictates Physicochemistry
The transition from a monocyclic piperazine to a bicyclic 2,6-diazaspiro[3.3]heptane fundamentally alters the molecule's three-dimensional vectorization and electron distribution.
The pKa Paradox: Context-Dependent Basicity
The pKa of a drug is a critical determinant of its ionization state at physiological pH, directly impacting solubility, permeability, and off-target binding[2]. While piperazine typically presents a secondary amine pKa of ~9.8, the spirocyclic core of 2,6-diazaspiro[3.3]heptane modulates basicity through altered nitrogen-nitrogen (N-N) distances and ring strain.
-
Stretched Vectorization: The N-N distance in 2,6-diazaspiro[3.3]heptane is approximately 3.37 Å—nearly 50% longer than the ~2.8 Å distance in piperazine[3].
-
Inductive and Solvation Effects: Depending on the substitution pattern, this extended distance and the rigid orthogonal rings alter the solvation shell. When used as an endcap, 2,6-diazaspiro[3.3]heptane can strategically lower the pKa of the terminal amine to ~7.3, which is highly effective in mitigating hERG inhibition and QTc prolongation[3].
The LogD Anomaly: Lowering Lipophilicity by Adding Carbon
A central tenet of traditional medicinal chemistry is that adding carbon atoms increases lipophilicity. However, replacing a 6-membered piperazine ring with a 7-carbon azaspiroheptane core frequently lowers the measured LogD
-
Increased Basicity in Specific Vectors: In many scaffold configurations, the spirocyclic center increases the basicity of the molecule. A higher pKa means a greater fraction of the drug is ionized at pH 7.4, drastically lowering the distribution into lipophilic phases[4].
-
Dipole Moment: The orthogonal arrangement of the cyclobutane rings exposes the polar surface area more effectively to aqueous solvents compared to the rapidly flipping chair conformation of piperazine.
Comparative Data Summary
To guide your bioisosteric replacement strategies, the following table summarizes the quantitative and structural differences between piperazine and 2,6-diazaspiro[3.3]heptane.
| Property | Piperazine | 2,6-Diazaspiro[3.3]heptane | Mechanistic Consequence in Drug Design |
| Geometry | Chair conformation, flexible | Rigid spirocyclic, orthogonal rings | Reduced conformational entropy; higher target selectivity. |
| N-N Distance | ~2.8 Å | 3.37 Å | Stretched mimic; alters hydrogen bond networking and vectorization. |
| Basicity (pKa) | ~9.8 (secondary amine) | Tunable (often lowered to ~7.3 - 8.3 as endcap) | Optimized physiological ionization; reduced hERG liability. |
| Lipophilicity (ΔLogD) | Baseline | -0.17 to -1.0 (relative to piperazine) | Enhanced aqueous solubility; reduced non-specific protein binding. |
| Metabolic Stability | Susceptible to α-oxidation | Highly resistant to CYP-mediated oxidation | Improved half-life and intrinsic clearance (CL |
Structural Influence on ADME Pathways
The following diagram illustrates the logical progression of how substituting piperazine with 2,6-diazaspiro[3.3]heptane cascades into improved ADME profiles.
Pathway linking 2,6-diazaspiro[3.3]heptane structure to pKa/LogD modulation and ADME improvement.
Experimental Protocols for Physicochemical Assessment
Protocol A: Potentiometric pKa Determination
Causality: Spirocyclic amines often lack strong UV chromophores, making UV-metric titrations unreliable. Potentiometry directly measures proton activity, providing highly accurate macroscopic pKa values.
-
Electrode Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at a strictly controlled 25.0 ± 0.1 °C.
-
Self-Validation Step: The electrode slope must be >98% Nernstian. If not, recondition the electrode to prevent baseline drift.
-
-
Sample Preparation: Dissolve 1-2 mg of the 2,6-diazaspiro[3.3]heptane derivative in 10 mL of 0.15 M KCl. This maintains a constant ionic strength that mimics physiological conditions, preventing activity coefficient fluctuations.
-
Acidification: Lower the initial pH to ~2.0 using standardized 0.5 M HCl to ensure both basic nitrogen centers are fully protonated.
-
Titration: Titrate with standardized 0.5 M KOH under a continuous nitrogen gas purge.
-
Causality: Nitrogen purging prevents atmospheric CO
from dissolving into the solution, which would form carbonic acid and artificially skew the basic pKa readings.
-
-
Data Processing: Utilize the Bjerrum function to calculate the average number of bound protons.
-
Self-Validation Step: Perform a blank titration (solvent only) and subtract the blank curve from the sample curve. This isolates the true buffering capacity of the API.
-
Protocol B: Shake-Flask LC-MS Method for LogD Determination
Causality: While computational models (cLogD) are improving, they frequently fail to accurately predict the solvation dynamics of strained spirocycles. Empirical shake-flask methods coupled with LC-MS provide definitive quantification, even in the presence of minor impurities.
-
Phase Saturation: Vigorously stir 1-octanol and 10 mM Phosphate Buffered Saline (PBS, pH 7.4) together for 24 hours prior to the experiment.
-
Causality: Pre-saturating the phases prevents volume shifts due to mutual solubility during the actual shaking process, ensuring accurate mass balance.
-
-
Spiking: Dissolve the compound in DMSO to create a 10 mM stock. Spike 10 µL of this stock into 1 mL of the pre-saturated PBS phase. Ensure the final DMSO concentration is <1% to avoid co-solvent effects on partitioning.
-
Partitioning: Add 1 mL of pre-saturated 1-octanol to the vial. Shake the biphasic system at 25 °C for 60 minutes at 1000 rpm.
-
Phase Separation: Centrifuge the vials at 3000 × g for 15 minutes to break any micro-emulsions at the interface.
-
Quantification: Carefully sample both the aqueous and octanol layers. Analyze via LC-MS/MS using Multiple Reaction Monitoring (MRM).
-
Self-Validation Step: Calculate the mass balance (
). A mass balance recovery of <95% indicates precipitation, degradation, or interfacial accumulation, invalidating the run and requiring a lower starting concentration.
-
References
- Bioisosteres of Piperazine & Related Diamines in the Design of Biologically Active Compounds. Blumberg Institute.
- Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes – A log D Lowering Twist. ResearchGate.
- Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. Drug Hunter.
- Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. National Institutes of Health (NIH).
Sources
X-ray crystallography studies comparing piperazine and 2,6-diazaspiro[3.3]heptane analogs
Executive Summary: The Bioisosteric Shift
In modern medicinal chemistry, the replacement of the piperazine core with 2,6-diazaspiro[3.3]heptane (DSH) represents a high-value strategy to alter physicochemical properties and navigate intellectual property (IP) space.[1] While piperazine acts as a flexible, lipophilic linker with a classic chair conformation, DSH offers a rigid, spirocyclic scaffold that significantly impacts vector geometry and metabolic stability.
This guide objectively compares these two cores through the lens of X-ray crystallography , providing the structural evidence and experimental protocols necessary to validate this bioisosteric switch.
Structural & Geometric Analysis
The crystallographic distinction between piperazine and DSH is not merely cosmetic; it is a fundamental shift in spatial orientation and basicity.
2.1 Conformational Landscape
-
Piperazine: Exists predominantly in a chair conformation .[1] This allows for a degree of induced fit within a protein binding pocket, but also introduces an entropic penalty upon binding. The exit vectors (N1 to N4) are essentially parallel (0° deviation) but offset.
-
2,6-Diazaspiro[3.3]heptane: Characterized by a rigid, puckered "butterfly" geometry .[1] The spiro-carbon locks the two azetidine rings, eliminating the chair-boat interconversion seen in piperazine. This rigidity pre-organizes the ligand, potentially reducing the entropic cost of binding, provided the vector alignment matches the target.
2.2 Vector & Physicochemical Comparison
The following table summarizes the quantitative differences observed in small molecule crystal structures and computational models.
| Feature | Piperazine (1,4-substituted) | 2,6-Diazaspiro[3.3]heptane | Impact on Binding/Crystallography |
| Geometry | Chair (Flexible) | Spiro-Puckered (Rigid) | DSH reduces entropic penalty but requires precise fit.[1] |
| N-N Distance | ~2.8 - 3.0 Å | ~4.1 - 4.3 Å | DSH extends the linker by ~1.2–1.5 Å. |
| Exit Vector Angle | Parallel (~0° deviation) | Non-collinear (~22°–30° deviation) | DSH introduces a "kink" or twist relative to the linear piperazine.[1] |
| Molecular Volume | Baseline | +9 to +13 ų | DSH requires a larger binding pocket volume.[1] |
| Basicity (pKa) | ~9.8 (Secondary amine) | ~10.7 (Predicted) | DSH is more basic , affecting salt formation and solubility.[1] |
| Lipophilicity | Moderate | Lower (typically) | DSH often lowers LogD due to increased polarity/basicity. |
Expert Insight: The 1.2 Å extension and the 90° twist (if replacing a 1,4-linker) are the most common reasons for failure in this bioisosteric switch. If the protein pocket cannot accommodate the extra length or the altered vector angle, potency drops drastically (e.g., GPR119 agonists).
Case Studies: Crystallographic Evidence
Case A: Olaparib Analogs (Success in Selectivity)
In studies targeting PARP inhibitors, replacing the piperazine of Olaparib with DSH resulted in a molecule that maintained binding affinity but altered the selectivity profile.
-
Crystallographic Finding: The DSH core positioned the terminal pharmacophore slightly deeper into the solvent-exposed region.
-
Outcome: While potency was maintained, the rigid vector prevented "off-target" induced fits, enhancing selectivity within the PARP family.
Case B: GPR119 Agonists (Structural Mismatch)
A direct swap of piperazine for DSH in GPR119 agonists led to an >800-fold loss in potency.
-
Structural Cause: X-ray analysis and modeling revealed that the DSH core rotated the carbonyl acceptor group by approximately 90° relative to the bioactive conformation of the piperazine parent.
-
Lesson: DSH is not a 1:1 geometric swap; it is a vector-extending and vector-twisting surrogate.[1]
Experimental Protocols: Crystallization & Handling[2][3][4]
CRITICAL WARNING: Unlike piperazine, the 2,6-diazaspiro[3.3]heptane core is acid-sensitive .[1] Treatment with strong mineral acids (like HCl) can lead to ring opening of the strained azetidine system, destroying the pharmacophore before crystallization occurs.
Protocol: Crystallization of DSH-Protein Complexes
This protocol is designed to preserve the integrity of the strained spiro-cycle while optimizing for diffraction-quality crystals.[1]
Materials:
-
Target Protein (>95% purity).
-
Ligand: DSH-analog (Free base or TFA salt).[1]
-
Buffer: HEPES or Tris (pH 7.5–8.0).
-
Precipitant Screen: PEG/Ion screen (avoid high concentrations of acidic buffers).
Step-by-Step Methodology:
-
Ligand Solubilization (Self-Validating Step):
-
Complex Formation:
-
Incubate protein with ligand at a 1:3 molar ratio (Protein:Ligand) for 60 minutes on ice.
-
Why: The rigid DSH core may have slower on-rates than flexible piperazine; extended incubation ensures saturation.[1]
-
-
Co-Crystallization (Vapor Diffusion):
-
Set up hanging drops: 1 µL Protein-Ligand Complex + 1 µL Reservoir Solution.
-
Crucial Adjustment: Use "Gentle" salt conditions. Avoid Citrate or Acetate buffers below pH 5.0 in the reservoir, as volatile acid vapor can degrade the ligand in the drop over weeks.
-
Recommended Screen: PEG 3350 / Ammonium Sulfate / pH 7.5.
-
-
Cryo-Protection & Harvesting:
-
Transfer crystals to a cryo-solution containing the mother liquor + 20% Glycerol.[1]
-
Flash cool in liquid nitrogen.
-
-
Data Collection:
-
Collect X-ray diffraction data at 100 K.
-
Analysis: specifically look for electron density fitting the "butterfly" shape of the spiro core. If the density looks linear or flat, suspect ring opening (hydrolysis) or incorrect ligand modeling.
-
Visualizations
Diagram 1: Bioisosteric Decision Matrix
A logic flow for medicinal chemists deciding between Piperazine and DSH.
Caption: Decision logic for replacing Piperazine with DSH, highlighting the critical geometric constraints.
Diagram 2: Crystallization Stability Workflow
A self-validating workflow to prevent ligand degradation during X-ray studies.
Caption: Workflow emphasizing the exclusion of strong mineral acids to preserve the spiro-cycle.
References
-
Burkhard, J. A., et al. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters. Link[1]
-
Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition. Link[1]
-
Barnes-Seeman, D., et al. (2013).[1] Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters. Link[1]
-
Chayen, N. E. (1997).[2] The role of oil in the crystallization of proteins. Journal of Applied Crystallography. Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 40151981, 2-Boc-2,6-diazaspiro(3.3)heptane. Link[1]
Sources
Safety Operating Guide
2,6-Diazaspiro[3.3]heptane hydrochloride proper disposal procedures
The handling and disposal of spirocyclic building blocks, such as 2,6-Diazaspiro[3.3]heptane hydrochloride (and its dihydrochloride variant), require rigorous logistical planning. As a highly polar, water-soluble diamine salt frequently utilized in medicinal chemistry to improve the pharmacokinetic profiles of drug candidates, its end-of-life management must be handled with the same precision as its synthesis.
As an Application Scientist, I approach chemical disposal not merely as a regulatory checkbox, but as a mechanistic process. Improper disposal of halogenated amine salts can lead to the generation of toxic environmental byproducts or severe equipment corrosion during waste processing. This guide provides the definitive, self-validating operational protocols for the safe segregation, containment, and disposal of 2,6-Diazaspiro[3.3]heptane hydrochloride in a professional laboratory setting.
Hazard Mechanics and Disposal Causality
To design an effective disposal plan, we must first understand the physicochemical properties that dictate the compound's behavior in waste streams. According to standard safety data, this compound is classified as a skin and eye irritant and poses acute toxicity risks if ingested or absorbed[1][2].
The table below outlines the quantitative and qualitative hazard data and the direct causal link to our disposal strategy.
| Hazard / Property | Mechanistic Causality | Disposal & Logistical Implication |
| Amine Hydrochloride Salt | Thermal decomposition of the hydrochloride salt yields highly corrosive Hydrogen Chloride (HCl) gas and toxic Nitrogen Oxides (NOx)[1]. | Waste must only be sent to licensed chemical incinerators equipped with alkaline gas scrubbers to neutralize acidic effluent. |
| High Aqueous Solubility | The spirocyclic diamine core is highly hydrophilic. If introduced to wastewater, it resists standard biological filtration and can form persistent chloramines if exposed to municipal bleach treatments. | Zero-drain policy. Aqueous mother liquors and washings must be captured in dedicated liquid waste carboys; never flush down the sink[1][3]. |
| Particulate Generation | The dry powder form is prone to aerosolization, leading to respiratory irritation (Category 3)[2]. | Solid waste (e.g., contaminated weighing paper, empty vials) must be double-bagged and sealed to prevent dust generation during transit[1]. |
Operational Waste Segregation Workflow
The integrity of a disposal system relies on strict segregation at the source. Mixing 2,6-Diazaspiro[3.3]heptane hydrochloride with incompatible waste streams (such as strong oxidizers) can lead to exothermic reactions in the waste accumulation area.
Workflow for the segregation and licensed disposal of 2,6-Diazaspiro[3.3]heptane hydrochloride waste.
Step-by-Step Standard Operating Procedures (SOPs)
Protocol 1: Routine Laboratory Disposal
This protocol applies to the planned disposal of surplus reagents, reaction byproducts, and contaminated consumables.
-
Preparation and PPE: Don standard laboratory PPE, including a lab coat, nitrile gloves (double-gloving recommended for concentrated solutions), and safety goggles conforming to EN166 or NIOSH standards[4]. Ensure the workspace is under local exhaust ventilation (fume hood).
-
Solid Waste Containment:
-
Collect all solid residues, empty primary containers, and contaminated weighing boats.
-
Place items into a primary heavy-duty polyethylene (PE) bag and seal it.
-
Place the primary bag into a secondary container (e.g., a rigid High-Density Polyethylene (HDPE) drum or a secondary bag) to prevent puncture during transport[1].
-
-
Liquid Waste Containment:
-
Transfer aqueous or organic solvent washings containing the compound into a designated, chemically compatible waste carboy (glass or HDPE).
-
Critical Check: Ensure the waste carboy does not contain strong oxidizing agents, as amines can react violently.
-
-
Labeling: Affix a compliant hazardous waste label. Explicitly list "2,6-Diazaspiro[3.3]heptane hydrochloride" and note the presence of "Halogenated Amine Salts" to alert the disposal facility of the need for scrubber-equipped incineration.
-
Vendor Hand-off: Entrust the sealed, labeled containers to a licensed hazardous waste disposal company. Do not attempt to neutralize or treat the waste in-house unless explicitly authorized by your institution's Environmental Health and Safety (EHS) department[3][5].
Protocol 2: Emergency Spill Response
In the event of an accidental release, immediate containment is required to prevent environmental contamination and personnel exposure.
-
Evacuation and Assessment: Immediately evacuate non-essential personnel from the immediate spill area. Verify that the fume hood or local exhaust is running to capture any aerosolized dust[3].
-
Dry Spill Cleanup (Powder):
-
Do not use liquid immediately, as adding water to the highly soluble hydrochloride salt will rapidly expand the contamination footprint.
-
Use dry clean-up procedures. Gently sweep or use a HEPA-filtered vacuum designed for hazardous particulates to collect the powder[1]. Avoid vigorous sweeping that generates dust.
-
Transfer the recovered solid into a sealable plastic container.
-
-
Wet Spill Cleanup (Solution):
-
Surround the spill with an inert, finely-powdered liquid-binding material (e.g., diatomaceous earth, sand, or universal binders)[2].
-
Once absorbed, use a non-sparking shovel to transfer the saturated absorbent into a hazardous waste container.
-
-
Decontamination: After the bulk material is removed, wash the affected surface with copious amounts of water and a mild detergent. Collect this wash water using absorbent pads and dispose of the pads as solid hazardous waste[1].
References
1.1 - Apollo Scientific 2.3 - TCI Europe N.V. 3.4 - Capot Chemical Company Limited 4. 2 - ChemScene 5.5 - Fisher Scientific
Sources
Personal protective equipment for handling 2,6-Diazaspiro[3.3]heptane hydrochloride
This guide outlines the operational safety, personal protective equipment (PPE), and handling protocols for 2,6-Diazaspiro[3.3]heptane dihydrochloride (CAS: 1184963-68-5).[1]
Note on Nomenclature: While often referred to generically as the "hydrochloride," this compound is typically supplied as the dihydrochloride salt (
Part 1: Executive Safety Assessment
Hazard Profile (GHS Classification):
-
Signal Word: WARNING
-
Primary Risks: Respiratory Irritation (H335), Skin/Eye Irritation (H315/H319), Harmful if Swallowed (H302).[1]
-
Critical Storage Parameter: Hygroscopic. Moisture absorption will alter the molecular weight (affecting molarity) and cause the solid to cake.
-
Requirement: Store at 2–8°C under an inert atmosphere (Argon or Nitrogen).
-
Part 2: Personal Protective Equipment (PPE) Matrix
Do not rely on "standard" lab PPE. This matrix is calibrated for the specific risks of handling fine, charged, hygroscopic salts.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | Fume Hood (Primary) Class II, Type A2 or B2 | The salt is a fine powder capable of becoming airborne. Inhalation causes immediate mucosal irritation. Do not handle on an open bench. |
| Ocular | Chemical Splash Goggles ANSI Z87.1 / EN 166 | Safety glasses are insufficient for fine powders. Goggles seal the eye area against airborne particulates and accidental splashes during solubilization. |
| Dermal (Hands) | Double Nitrile Gloves Inner: 4 mil (Blue/White)Outer: 5-8 mil (Long Cuff) | Why Double? The outer glove protects against mechanical abrasion and gross contamination. The inner glove remains clean for touching instrumentation (balances). |
| Body | Lab Coat (High-Neck) Cotton/Polyester Blend | Synthetic salts can stick to skin. A high-neck coat prevents powder from entering the collar area. |
Part 3: Operational Handling Protocol
Phase 1: Preparation & Engineering Controls
-
Atmosphere Control: Ensure the fume hood face velocity is between 80–100 fpm (0.4–0.5 m/s) .
-
Static Management: As a spirocyclic salt, this compound is prone to static charge.
-
Action: Use an anti-static gun or ionizer bar inside the hood before opening the vial.
-
Why: Static discharge can cause the powder to "jump" out of the spatula, leading to mass loss and contamination.
-
Phase 2: Weighing & Solubilization
-
Solvent Compatibility: Highly soluble in Water, Methanol, and DMSO.
-
Protocol:
-
Tare: Place the receiving vessel (scintillation vial or flask) on the balance.
-
Transfer: Using a clean stainless steel spatula, transfer the solid. Do not use plastic spatulas as they increase static load.
-
Reseal Immediately: Flush the source container with Argon/Nitrogen and seal with Parafilm immediately after use.
-
Failure Mode: Leaving the jar open for >5 minutes allows moisture uptake, degrading the purity.
-
-
Dissolution: Add solvent to the solid . Vortex gently.
-
Observation: The dissolution is endothermic (absorbs heat). No cooling bath is required.
-
-
Phase 3: Waste & Disposal
-
Stream: Halogenated Organic Waste (if dissolved in DMSO/MeOH) or Aqueous Acidic Waste .
-
Neutralization: If spilling solid, cover with sodium bicarbonate (weak base) before sweeping to neutralize acidity.
Part 4: Visualized Safety Workflow
The following diagram illustrates the critical decision points and safety barriers during the handling process.
Caption: Operational workflow emphasizing the critical equilibration and resealing steps to prevent moisture degradation.
Part 5: Emergency Response
| Scenario | Immediate Action |
| Skin Contact | 1. Brush off dry powder (do not wet initially to avoid acid activation on skin). 2. Rinse with water for 15 minutes. |
| Eye Contact | 1. Flush immediately at eyewash station for 15 minutes. 2. Lift eyelids to ensure particulate removal.[1] |
| Spill (Solid) | 1. Isolate area. 2. Cover with dry sand or absorbent pads. 3. Sweep carefully to avoid dust generation.[1][2] |
References
-
PubChem. (2024). Compound Summary: 2,6-Diazaspiro[3.3]heptane.[1][3][4] National Library of Medicine. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
